molecular formula C7H10ClN B147532 p-Toluidine hydrochloride CAS No. 540-23-8

p-Toluidine hydrochloride

Cat. No.: B147532
CAS No.: 540-23-8
M. Wt: 143.61 g/mol
InChI Key: JQKBUTDZZRGQDR-UHFFFAOYSA-N
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Description

p-Toluidine hydrochloride is an organic compound that serves primarily as a versatile intermediate in industrial and research chemistry. Its main application is in the production of a wide variety of dyes and pigments . Furthermore, it functions as a component of accelerators for cyanoacrylate-based adhesives . As a research chemical, it provides value in synthetic organic chemistry, particularly in the development of new dyes, pigments, and other aromatic compounds. This product is intended for research and development purposes in a laboratory setting only.

Properties

IUPAC Name

4-methylaniline;hydrochloride
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InChI

InChI=1S/C7H9N.ClH/c1-6-2-4-7(8)5-3-6;/h2-5H,8H2,1H3;1H
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InChI Key

JQKBUTDZZRGQDR-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)N.Cl
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Molecular Formula

C7H9N.ClH, C7H10ClN
Record name P-TOLUIDINE HYDROCHLORIDE
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Related CAS

106-49-0 (Parent)
Record name p-Toluidine hydrochloride
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DSSTOX Substance ID

DTXSID2021365
Record name 4-Methylaniline hydrochloride
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Molecular Weight

143.61 g/mol
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Physical Description

P-toluidine hydrochloride appears as off-white to grayish-white crystals. (NTP, 1992), Off-white to grayish-white solid; [CAMEO] Off-white powder; [Anachemia MSDS]
Record name P-TOLUIDINE HYDROCHLORIDE
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Record name p-Toluidine hydrochloride
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Boiling Point

495.5 °F at 760 mmHg (NTP, 1992)
Record name P-TOLUIDINE HYDROCHLORIDE
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Record name P-TOLUIDINE HYDROCHLORIDE
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CAS No.

540-23-8
Record name P-TOLUIDINE HYDROCHLORIDE
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Record name Benzenamine, 4-methyl-, hydrochloride (1:1)
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Record name 4-Methylaniline hydrochloride
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Record name p-toluidinium chloride
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Record name P-TOLUIDINE HYDROCHLORIDE
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Melting Point

469 °F (NTP, 1992)
Record name P-TOLUIDINE HYDROCHLORIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of p-Toluidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Toluidine (B81030) hydrochloride (4-methylaniline hydrochloride) is the hydrochloride salt of p-toluidine, an aromatic amine. It serves as a crucial intermediate in the synthesis of a wide array of organic compounds, including dyes, pharmaceuticals, and agrochemicals.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in drug design and formulation where properties like solubility and pKa can significantly influence bioavailability and efficacy. This guide provides a comprehensive overview of the core physicochemical characteristics of p-toluidine hydrochloride, detailed experimental protocols for their determination, and a logical workflow for property analysis.

Core Physicochemical Properties

The physicochemical properties of this compound have been reported across various sources. The following table summarizes the key quantitative data. It is important to note that some discrepancies exist in the reported values, which may be attributed to different experimental conditions or sample purity.

PropertyValueSource(s)
Chemical Formula C₇H₁₀ClN[1][2][3]
Molecular Weight 143.61 g/mol [2][3][4]
143.62 g/mol [5]
143.63 g/mol [6]
145.61 g/mol [1]
Melting Point 243-245 °C[7][8]
469 °F (~242.8 °C)[4][6]
181-182 °C[1]
176 °C[2][3]
Boiling Point 495.5 °F (~257.5 °C) at 760 mmHg[4][6]
Solubility Water: ≥ 100 mg/mL at 68 °F (20 °C)[4][6]
Water: 0.1 g/100mL at 20 °C[2][3]
Soluble in polar solvents (e.g., ethanol, water)[1]
Soluble in water, ethanol, and ether[2][3]
pKa 5.10 (for p-toluidine)[9]

Note on Discrepancies: The variation in reported melting points may be due to the presence of impurities, different crystalline forms, or the method of determination (e.g., decomposition temperature vs. true melting point). The significant difference in reported water solubility values highlights the importance of standardized experimental protocols. The pKa value provided is for the parent compound, p-toluidine; for this compound, this value corresponds to the pKa of the conjugate acid (p-toluidinium ion).

Experimental Protocols

Accurate determination of physicochemical properties is essential for reliable research and development. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

This method is widely used for determining the melting point of a crystalline solid.[10]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[10]

  • Capillary tubes (sealed at one end)[11]

  • Thermometer (calibrated)[10]

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the this compound sample is finely powdered using a mortar and pestle.[10][12]

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is obtained.[11][12]

  • Apparatus Setup:

    • Mel-Temp Apparatus: The capillary tube is inserted into the sample holder of the apparatus.

    • Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in the oil of the Thiele tube.[10]

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.[10]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[10]

  • Reporting: The result is reported as a melting range (e.g., 243-245 °C). A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Solubility Determination (Qualitative and Semi-Quantitative)

This protocol outlines the steps to determine the solubility of this compound in various solvents.[13][14]

Materials:

  • Test tubes and rack

  • Spatula

  • Graduated cylinder or pipettes

  • Vortex mixer (optional)

  • This compound sample

  • Solvents (e.g., water, ethanol, diethyl ether, hexane)

Procedure:

  • Qualitative Assessment:

    • Place approximately 25 mg of this compound into a test tube.[14]

    • Add 1 mL of the chosen solvent to the test tube.[13]

    • Vigorously shake or vortex the test tube for 60 seconds.[13]

    • Observe the mixture. If the solid completely dissolves, it is considered soluble. If it remains undissolved, it is insoluble. If some solid dissolves, it is partially soluble.[13]

  • Semi-Quantitative Assessment (for water solubility):

    • Accurately weigh a specific amount of this compound (e.g., 100 mg) and place it in a vial.

    • Add a known volume of water (e.g., 1 mL) and stir vigorously for a set period.

    • If the solid dissolves completely, add more solute until saturation is reached.

    • If the solid does not dissolve completely, the mixture can be filtered, and the concentration of the dissolved solute in the filtrate can be determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). This provides a quantitative solubility value (e.g., in mg/mL).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an acidic or basic compound.[15][16] For this compound, this method determines the pKa of the p-toluidinium ion.

Apparatus and Reagents:

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • This compound sample

  • Deionized water

Procedure:

  • Sample Preparation: A known amount of this compound is accurately weighed and dissolved in a known volume of deionized water in a beaker.[15]

  • Titration Setup: The beaker is placed on a magnetic stirrer, and the pH electrode is immersed in the solution, ensuring the bulb is covered but does not interfere with the stir bar.

  • Titration: The standardized NaOH solution is added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[15]

  • Data Collection: The pH is recorded against the volume of titrant added. The titration is continued until the pH plateaus in the basic region.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The equivalence point is determined from the steepest part of the curve (or by taking the first derivative). The volume of NaOH at the half-equivalence point is then determined. The pH at the half-equivalence point is equal to the pKa of the p-toluidinium ion.

Visualizations

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the characterization of this compound.

Physicochemical_Property_Workflow cluster_0 Initial Characterization cluster_1 Core Property Determination cluster_2 Advanced Characterization cluster_3 Data Analysis and Reporting A Obtain p-Toluidine Hydrochloride Sample B Visual Inspection (Color, Form) A->B C Purity Assessment (e.g., HPLC, Assay) B->C D Melting Point Determination C->D E Solubility Screening C->E F pKa Determination C->F G Spectroscopic Analysis (IR, NMR, UV-Vis) D->G E->G F->G H Hygroscopicity Testing G->H I Crystal Form Analysis (XRD) G->I J Compile and Compare Data with Literature H->J I->J K Generate Technical Data Sheet J->K

Caption: Workflow for Physicochemical Characterization.

Conclusion

This technical guide provides a detailed overview of the essential physicochemical properties of this compound. The tabulated data, drawn from multiple sources, offers a comparative look at its key characteristics, while the detailed experimental protocols provide researchers with the necessary methodologies for in-house determination and verification. The provided workflow illustrates a systematic approach to the comprehensive characterization of this important chemical intermediate. A clear understanding and accurate measurement of these properties are fundamental to ensuring the successful application of this compound in drug development and other scientific endeavors.

References

Navigating the Solubility Landscape of p-Toluidine Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Toluidine (B81030) hydrochloride, the salt of the aromatic amine p-toluidine, serves as a crucial intermediate in the synthesis of a wide array of chemical compounds, including dyes, pharmaceuticals, and agrochemicals. Its solubility characteristics in various organic solvents are a critical parameter for process development, reaction optimization, purification, and formulation in numerous industrial and research applications. Understanding and predicting its behavior in different solvent systems is paramount for efficient and successful chemical synthesis and drug development.

This technical guide provides a comprehensive overview of the available solubility data for p-toluidine hydrochloride in organic solvents. It aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions regarding solvent selection and to design robust experimental protocols for solubility determination. This document also highlights the existing discrepancies in publicly available data and provides a generalized methodology for accurate and reproducible solubility measurements.

Data Presentation: Solubility of this compound

The solubility of this compound is influenced by the polarity of the solvent, with a general trend of higher solubility in more polar solvents. However, the available quantitative data is sparse and contains significant contradictions, underscoring the necessity for experimental verification for specific applications. The qualitative and conflicting quantitative solubility data are summarized below.

SolventSolubilityNotes
Alcohols
EthanolSoluble[1][2]No quantitative data found.
MethanolSolubleImplied by its classification as a polar solvent in which this compound is generally soluble. No specific data found.
Ethers
Diethyl EtherContradictory: Soluble[1][2] / Insoluble[3][4]This significant discrepancy highlights the need for experimental verification.
Halogenated Solvents
ChloroformLow solubility[5]
Aromatic Hydrocarbons
BenzeneInsoluble[3][4]
Other Solvents
PyridineSoluble[5]
WaterContradictory: 0.1 g/100mL at 20°C[1][6] / ≥ 100 mg/mL at 20°C[2][7]The reported values differ by a factor of 100, indicating a likely error in one of the sources.

Experimental Protocols for Solubility Determination

The accurate determination of this compound's solubility requires a well-defined experimental protocol. While specific literature detailing the solubility measurement of this particular compound is scarce, a general methodology based on the established "shake-flask" method can be employed. This method is a reliable approach for determining the equilibrium solubility of a solid in a liquid.

Principle

A supersaturated solution of this compound in the organic solvent of interest is prepared and agitated at a constant temperature for a sufficient period to reach equilibrium. The solid and liquid phases are then separated, and the concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical technique.

Materials and Apparatus
  • This compound (high purity)

  • Organic solvent of interest (analytical grade or higher)

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Vials for sample collection

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis setup)

General Methodology
  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound and transfer it to a sealed vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Place the vial in a temperature-controlled shaker set to the desired experimental temperature.

  • Equilibration:

    • Agitate the mixture for a predetermined period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a chemically resistant filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Concentration Analysis:

    • Analyze the concentration of this compound in the filtered supernatant using a validated analytical method.

      • Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is determined.

      • Spectroscopic Analysis: If this compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength using a UV-Vis spectrophotometer and a pre-established calibration curve.

      • Chromatographic Analysis (HPLC): High-Performance Liquid Chromatography can be used to separate and quantify the amount of dissolved this compound. This method is particularly useful for complex mixtures.

  • Data Reporting:

    • Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), and specify the temperature at which the measurement was conducted.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound and a conceptual representation of the factors influencing its solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess p-Toluidine HCl to solvent start->add_excess seal_vial Seal vial add_excess->seal_vial agitate Agitate at constant temperature seal_vial->agitate monitor Monitor concentration over time agitate->monitor equilibrium Equilibrium reached? monitor->equilibrium equilibrium->agitate No separate Separate solid and liquid phases (filtration) equilibrium->separate Yes analyze Analyze supernatant concentration separate->analyze report Report solubility data analyze->report end End report->end logical_relationships substance This compound (Solute) solubility Solubility substance->solubility Ionic nature Crystal lattice energy solvent Organic Solvent solvent->solubility Polarity Hydrogen bonding capacity temp Temperature temp->solubility Influences

References

A Comprehensive Technical Guide to p-Toluidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of p-Toluidine (B81030) hydrochloride, a significant chemical intermediate in various industrial and research applications. This document outlines its chemical and physical properties, synthesis, analytical methodologies, and toxicological profile, presenting data in a clear and accessible format for professionals in the fields of chemistry and drug development.

Core Chemical and Physical Properties

p-Toluidine hydrochloride, also known as 4-methylaniline hydrochloride, is the hydrochloride salt of p-toluidine.[1][2] It is a versatile compound used extensively in the synthesis of dyes, pharmaceuticals, and agrochemicals.[3][4]

Table 1: Chemical Identifiers and Properties of this compound

Identifier/PropertyValue
CAS Number 540-23-8[1][2][5]
Molecular Weight 143.61 g/mol [1][2][6]
Molecular Formula C₇H₉N·HCl[1][7][8]
Synonyms 4-Methylaniline hydrochloride, 4-Aminotoluene hydrochloride[2][5]
Appearance White to off-white or light brown crystals/crystalline powder[9]
Melting Point 243-245 °C (decomposes)[8][9]
Solubility Soluble in water, ethanol, and ether[10]

Synthesis and Industrial Preparation

The industrial synthesis of this compound is typically achieved through the reaction of p-toluidine with hydrochloric acid.

Experimental Protocol: Laboratory Scale Synthesis of this compound

This protocol describes the straightforward acid-base reaction to form the hydrochloride salt.

  • Dissolution: Dissolve p-toluidine in a suitable solvent, such as diethyl ether or ethanol.

  • Acidification: Slowly add a stoichiometric amount of concentrated hydrochloric acid to the stirred p-toluidine solution. The reaction is exothermic and should be controlled by cooling in an ice bath.

  • Precipitation: The this compound will precipitate out of the solution as a white solid.

  • Isolation: Collect the precipitate by filtration.

  • Purification: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Drying: Dry the purified this compound in a vacuum oven.

A common industrial application of this compound is as an intermediate in the Sandmeyer reaction to produce compounds like p-chlorotoluene.

G cluster_0 Salt Formation cluster_1 Diazotization (0-5 °C) cluster_2 Sandmeyer Reaction p_toluidine p-Toluidine p_toluidine_hcl This compound p_toluidine->p_toluidine_hcl + HCl hcl HCl hcl->p_toluidine_hcl diazonium p-Tolyl Diazonium Chloride p_toluidine_hcl->diazonium + NaNO₂, HCl nano2 NaNO₂ nano2->diazonium p_chlorotoluene p-Chlorotoluene diazonium->p_chlorotoluene + CuCl n2 N₂ diazonium->n2 decomposition cucl CuCl cucl->p_chlorotoluene

Caption: Synthesis of p-Chlorotoluene from p-Toluidine via Diazotization.

Analytical Methodologies

The purity and analysis of p-toluidine and its isomers are crucial for quality control in industrial processes. High-performance liquid chromatography (HPLC) is a common and effective method for this purpose.

Experimental Protocol: HPLC Separation of Toluidine Isomers

This protocol provides a general framework for the separation of o-, m-, and p-toluidine isomers.

  • Column: A core-shell mixed-mode reversed-phase cation-exchange column (e.g., Coresep 100) is effective for separating these closely related isomers.[11]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) (ACN) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) at a specific pH). The retention time can be controlled by adjusting the ACN concentration, buffer concentration, and pH.[11]

  • Detection: UV detection at 275 nm is suitable for these aromatic compounds.[11]

  • Sample Preparation: Dissolve the toluidine hydrochloride sample in the mobile phase and filter it before injection.

  • Analysis: The separated isomers are quantified by comparing their peak areas to those of known standards. This method is robust and can be adapted for various matrices, including reaction mixtures and biological fluids.[11]

Applications in Research and Industry

This compound is a key building block in several sectors.

G p_toluidine_hcl p-Toluidine Hydrochloride dyes Dyes & Pigments p_toluidine_hcl->dyes pharma Pharmaceuticals p_toluidine_hcl->pharma agro Agrochemicals p_toluidine_hcl->agro other Other Applications p_toluidine_hcl->other azo_dyes Azo Dyes dyes->azo_dyes triarylmethane_dyes Triarylmethane Dyes dyes->triarylmethane_dyes analgesics Analgesics pharma->analgesics antipyretics Antipyretics pharma->antipyretics antihistamines Antihistamines pharma->antihistamines herbicides Herbicides agro->herbicides fungicides Fungicides agro->fungicides cyanoacrylate Cyanoacrylate Glue Accelerators other->cyanoacrylate proteomics Proteomics Research other->proteomics

Caption: Major Applications of this compound.

  • Dye and Pigment Industry: It is a precursor for the synthesis of various dyes, including azo and triarylmethane dyes.[1][4]

  • Pharmaceuticals: It serves as a starting material for the synthesis of analgesics, antipyretics, and antihistamines.[3]

  • Agrochemicals: It is used in the production of herbicides, fungicides, and insecticides.[3]

  • Adhesives: It is a component of accelerators for cyanoacrylate glues.[12]

  • Research: In proteomics research, it is used as a toluene (B28343) derivative.[2]

Toxicological Profile and Safety

This compound is a hazardous substance and requires careful handling.

Table 2: Toxicological Data for this compound

EffectObservation
Acute Toxicity (Oral, Rat LD₅₀) 656-760 mg/kg[1]
Acute Toxicity (Dermal) Toxic in contact with skin
Acute Toxicity (Inhalation) Toxic if inhaled[13]
Carcinogenicity Suspected of causing cancer[13]
Skin Sensitization May cause an allergic skin reaction[13]
Primary Target Organs Blood, liver, kidney, lung[5]
Primary Toxic Mechanism Methemoglobin formation[1]

The primary mechanism of toxicity for p-toluidine is the induction of methemoglobinemia.[1][7] This occurs when the ferrous iron (Fe²⁺) in hemoglobin is oxidized to ferric iron (Fe³⁺), rendering the hemoglobin unable to transport oxygen effectively. This can lead to cyanosis and, in severe cases, systemic toxicity.[1][7]

G p_toluidine p-Toluidine Absorption (Inhalation, Dermal, Ingestion) metabolism Metabolic Activation (e.g., by Cytochrome P450) p_toluidine->metabolism hemoglobin Hemoglobin (Fe²⁺) in Red Blood Cells metabolism->hemoglobin Oxidizes methemoglobin Methemoglobin (Fe³⁺) hemoglobin->methemoglobin oxygen_transport Impaired Oxygen Transport methemoglobin->oxygen_transport cyanosis Cyanosis & Hypoxia oxygen_transport->cyanosis

Caption: Toxicological Pathway of p-Toluidine Leading to Methemoglobinemia.

Due to its hazardous nature, appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this compound. Work should be conducted in a well-ventilated area.[13]

References

The Synthetic Versatility of p-Toluidine Hydrochloride: A Technical Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

p-Toluidine (B81030) hydrochloride, the salt of the aromatic amine 4-methylaniline, is a versatile and cost-effective building block in organic synthesis.[1][2][3] Its utility stems from the reactivity of the aromatic ring and the amino group, which can be readily transformed into a variety of functional groups. This technical guide provides an in-depth overview of the core applications of p-toluidine hydrochloride in organic synthesis, complete with quantitative data, detailed experimental protocols, and process visualizations to support researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Applications in Organic Synthesis

This compound serves as a crucial precursor and intermediate in a wide array of chemical transformations.[1][4] Its primary applications lie in the synthesis of dyes, pigments, pharmaceuticals, agrochemicals, and various heterocyclic compounds.[4][5][6][7]

Synthesis of Azo Dyes and Pigments

The most prominent application of this compound is in the production of azo dyes.[1][4][6] The synthesis involves a two-step process: diazotization followed by azo coupling.

  • Diazotization: In a critical first step, the primary aromatic amine of p-toluidine is converted into a diazonium salt.[8] This is achieved by treating a cold, acidic solution of this compound with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid.[8] Maintaining a low temperature (0–5 °C) is crucial to prevent the decomposition of the highly reactive diazonium salt.[8]

  • Azo Coupling: The resulting p-tolyl diazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds, such as phenols and anilines (e.g., 2-naphthol), in a process known as azo coupling.[8] This electrophilic aromatic substitution reaction forms the characteristic and highly conjugated azo (-N=N-) linkage, which is responsible for the vibrant colors of these compounds.[4][8]

Azo dyes derived from p-toluidine are extensively used in the textile, leather, plastics, and printing ink industries due to their brilliant colors and good stability.[4][5]

Intermediate in Pharmaceutical and Agrochemical Synthesis

p-Toluidine and its hydrochloride salt are fundamental building blocks in the synthesis of various pharmaceuticals and agrochemicals.[4][6][9] It is a key intermediate in the production of analgesics, antipyretics, and antihistamines.[4] In the agrochemical industry, it is used in the synthesis of herbicides, such as metolachlor (B1676510) and acetochlor, as well as fungicides and insecticides.[4][5][7]

Precursor for Heterocyclic Compounds

This compound is a valuable starting material for the synthesis of a wide variety of heterocyclic compounds, which are core scaffolds in many biologically active molecules.[10] Its reactions with various reagents can lead to the formation of five-, six-, and seven-membered heterocyclic systems.[11] For instance, it can be used in condensation reactions to form pyranopyrroles and other complex heterocyclic structures.

Electrophilic Aromatic Substitution and Other Transformations

The aromatic ring of p-toluidine is activated by the amino group, making it susceptible to electrophilic aromatic substitution reactions.[1] The amino group is an ortho- and para-directing group.[1]

  • Halogenation: Bromination of p-toluidine, for example, can be directed to the ortho position relative to the amino group, yielding products like 2-bromo-4-methylaniline.[1]

  • Oxidation: p-Toluidine can be oxidized using various agents, such as hydrogen peroxide with a catalyst, to form products like 4,4′-dimethylazobenzene and 4,4′-dimethylazoxybenzene.[1][12]

Quantitative Data Summary

The following table summarizes key reactions involving this compound and its free base, p-toluidine, providing an overview of the transformations and reported yields.

Reaction TypeReactant(s)Reagents & ConditionsProduct(s)Yield (%)Reference(s)
Diazotization p-Toluidine1. HCl, H₂O, 0-5°C2. NaNO₂, H₂O, 0-5°Cp-Tolyl diazonium chloride(Used in situ)[8][13]
Azo Coupling p-Tolyl diazonium chloride, 2-Naphthol (B1666908)NaOH, H₂O, 0-5°C1-(p-Tolylazo)-2-naphthol (Azo Dye)High (qualitative)[8]
Sandmeyer Reaction p-Toluidine1. HCl, NaNO₂, 0-5°C2. CuCl, HClp-Chlorotoluene70-79%[13]
Bromination p-Toluidine1. Acetic Acid (reflux)2. Bromine, 50-55°C3. HCl (hydrolysis)3-Bromo-4-aminotoluene60-67%[14]
Oxidation p-ToluidineH₂O₂, M/NTS catalyst, 25°C4,4′-dimethylazobenzene, 4,4′-dimethylazoxybenzeneUp to 93% conversion[12]

Note: Yields can vary significantly based on specific reaction conditions, scale, and purification methods.

Experimental Protocols

Protocol 1: Synthesis of an Azo Dye (1-(p-Tolylazo)-2-naphthol)

This protocol details the diazotization of p-toluidine followed by azo coupling with 2-naphthol.[8]

Materials:

  • p-Toluidine

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol (beta-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Ethanol (B145695) (for recrystallization)

Part A: Diazotization of p-Toluidine

  • In a flask, dissolve a specific molar equivalent of p-toluidine in a solution of concentrated hydrochloric acid and water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. This will likely form a fine suspension of this compound.[8]

  • In a separate beaker, prepare a solution of one molar equivalent of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold this compound suspension, ensuring the temperature is maintained below 5 °C throughout the addition.[8]

  • Continue stirring the mixture in the ice bath for 15-20 minutes after the addition is complete to ensure the complete formation of the p-tolyl diazonium chloride solution.

Part B: Azo Coupling

  • In a separate beaker, dissolve one molar equivalent of 2-naphthol in a dilute aqueous solution of sodium hydroxide.

  • Cool this alkaline solution in an ice bath to 0-5 °C.

  • Slowly, and with vigorous stirring, add the cold p-tolyl diazonium chloride solution from Part A to the alkaline 2-naphthol solution.

  • A brightly colored precipitate of the azo dye should form immediately.[8]

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from ethanol to yield the final azo dye.[8]

Protocol 2: Synthesis of p-Chlorotoluene via Sandmeyer Reaction

This protocol describes the conversion of p-toluidine to p-chlorotoluene.[13]

Materials:

  • p-Toluidine

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (NaNO₂)

  • Copper (II) Sulfate (B86663) pentahydrate

  • Sodium Chloride

  • Sodium Bisulfite

  • Sodium Hydroxide

  • Ice

Part A: Preparation of Cuprous Chloride (CuCl) Solution

  • Prepare a solution of copper sulfate and sodium chloride in hot water.

  • While stirring, add an alkaline solution of sodium sulfite.

  • Allow the mixture to cool and wash the precipitated cuprous chloride by decantation.

  • Dissolve the crude cuprous chloride in concentrated hydrochloric acid.

Part B: Diazotization and Sandmeyer Reaction

  • In a large vessel, mix p-toluidine with concentrated hydrochloric acid and cool to 0°C with cracked ice to precipitate this compound.[13]

  • With stirring, add a solution of sodium nitrite in water, maintaining the temperature at 0-5°C to form the diazonium salt solution.[15]

  • Cool the cuprous chloride solution from Part A to 0°C.

  • Pour the cold diazonium solution rapidly into the well-stirred cuprous chloride solution. An addition product will separate.

  • Allow the mixture to warm to room temperature (around 15°C), at which point the addition compound will begin to decompose, evolving nitrogen gas and forming p-chlorotoluene.[15]

  • Complete the decomposition by heating the mixture on a steam bath to 60°C.

  • Isolate the p-chlorotoluene layer, wash, dry, and purify by distillation.

Visualizations

The following diagrams illustrate key processes and relationships involving this compound in organic synthesis.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling p_toluidine This compound diazonium p-Tolyl Diazonium Chloride p_toluidine->diazonium 0-5 °C na_nitrite NaNO₂ / HCl na_nitrite->diazonium azo_dye Azo Dye diazonium->azo_dye coupling_partner Electron-Rich Aromatic (e.g., 2-Naphthol) coupling_partner->azo_dye

Caption: Diazotization and Azo Coupling Pathway.

G start Start: p-Toluidine HCl + Reagents reaction Reaction (Heating/Cooling, Stirring) start->reaction workup Aqueous Workup & Extraction reaction->workup drying Drying of Organic Layer workup->drying purification Purification (Distillation/ Recrystallization) drying->purification product Final Product purification->product

Caption: General Synthetic Experimental Workflow.

G p_tol_hcl This compound dyes Azo Dyes & Pigments p_tol_hcl->dyes Diazotization/ Coupling pharma Pharmaceuticals (Analgesics, etc.) p_tol_hcl->pharma Multi-step Synthesis agro Agrochemicals (Herbicides, etc.) p_tol_hcl->agro Multi-step Synthesis heterocycles Heterocyclic Compounds p_tol_hcl->heterocycles Condensation/ Cyclization intermediates Other Organic Intermediates p_tol_hcl->intermediates Substitution/ Oxidation

Caption: p-Toluidine HCl as a Central Precursor.

Conclusion

This compound remains a cornerstone of industrial and laboratory organic synthesis. Its straightforward conversion into a diazonium salt provides a gateway to the vast and colorful world of azo compounds.[1][8] Furthermore, its role as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and complex heterocyclic systems underscores its continued importance.[4][5] The reactivity of both the amino group and the aromatic ring allows for a diverse range of chemical transformations, making this compound an indispensable tool for the synthetic chemist.

References

An In-depth Technical Guide to the Industrial Applications of p-Toluidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: p-Toluidine (B81030) hydrochloride (CAS 540-23-8), the hydrochloride salt of 4-methylaniline, is a highly versatile and critical intermediate in the chemical industry. Its unique reactivity, stemming from the amino group on the toluene (B28343) ring, makes it a fundamental building block in a multitude of industrial processes. This guide provides a comprehensive technical overview of its primary applications, focusing on dye and pigment manufacturing, pharmaceutical synthesis, agrochemical production, and its role in the polymer and adhesive industries. Detailed experimental protocols for key transformations, quantitative data, and process-flow visualizations are presented to serve as a resource for professionals in research and development.

Physicochemical and Toxicological Data

p-Toluidine hydrochloride is a crystalline solid whose properties are crucial for its handling and application in various synthetic processes.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 540-23-8[2][3]
Molecular Formula C₇H₁₀ClN (CH₃C₆H₄NH₂·HCl)[2][4]
Molecular Weight 143.61 g/mol [2][3][4]
Appearance White to light brownish crystalline powder[1][5]
Melting Point 241-245 °C[5]
Solubility Soluble in water and ethanol[2][3]
Purity Standards ≥98.0% to ≥99.0%[4][5]

Table 2: Toxicological Data

MetricValueNotesReferences
Hazard Classification Toxic by inhalation.Risk of methaemoglobin formation.[6]
Exposure Limit (TWA) 8.8 mg/m³ (2 ppm) for p-toluidine base.Time-Weighted Average.[6]
Health Risks Associated with urinary bladder cancer in occupational settings.Based on studies of related compounds like p-chloro-o-toluidine.[7]

Core Industrial Applications

The industrial utility of this compound is primarily centered on its function as a precursor. The amino group can be readily converted into a diazonium salt, a gateway to a vast array of subsequent chemical transformations.

Dye and Pigment Manufacturing

This compound is a cornerstone in the synthesis of azo dyes, which constitute the largest class of synthetic colorants used in the textile, ink, and plastics industries.[8][9] The synthesis hinges on a two-step process: diazotization followed by azo coupling.

  • Diazotization: The primary aromatic amine of this compound is converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid like HCl) at low temperatures (0-5 °C).[10]

  • Azo Coupling: The resulting electrophilic diazonium salt readily reacts with an electron-rich coupling component (such as phenols, naphthols, or other aromatic amines) to form a stable azo compound (-N=N-), which is the chromophore responsible for the dye's color.[10]

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// Edge definitions pTHCl -> Dyes [label="Diazotization &\nAzo Coupling"]; pTHCl -> Pharma [label="Amidation,\nAlkylation"]; pTHCl -> Agro [label="Diazotization &\nSandmeyer Reaction"]; pTHCl -> Other [label="Halogenation,\nOxidation"]; } dot Caption: Logical workflow of p-Toluidine HCl as a central precursor.

Pharmaceutical Synthesis

p-Toluidine serves as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[8][9] Its derivatives are found in analgesics, antipyretics, and local anesthetics.[2][3] A notable example is its connection to the synthesis of Prilocaine, a local anesthetic, where toluidine isomers are critical starting materials.[11][12] The hydrochloride form of related toluidines, such as o-toluidine (B26562) hydrochloride, is also used as a United States Pharmacopeia (USP) reference standard for impurity profiling in drugs like Prilocaine.[13]

Agrochemical Production

The compound is an intermediate in the manufacture of certain pesticides and herbicides. For instance, derivatives of p-toluidine have been used to produce the insecticide and acaricide chlordimeform.[7] The synthesis often involves converting the amine group to other functionalities that impart pesticidal activity.

Polymer and Adhesive Industries

p-Toluidine and its derivatives are utilized as accelerators in the curing and polymerization of various materials:

  • Rubber Vulcanization: It can act as an accelerator, enhancing the cross-linking process of rubber to improve its durability and elasticity.[8]

  • Adhesives: It is a known component in accelerators for cyanoacrylate-based adhesives (super glues), speeding up the setting time.[9][14][15][16] N,N-Dimethyl-p-toluidine, a derivative, is a high-reactivity accelerator used to cure resins and acrylics at ambient temperatures.[17]

Key Synthetic Methodologies and Protocols

The following sections provide detailed protocols for the most common and critical industrial reactions involving this compound.

Protocol: Synthesis of an Azo Dye (e.g., 1-(p-tolyldiazenyl)naphthalen-2-ol)

This two-part protocol first generates the p-tolyl diazonium salt and then couples it with 2-naphthol (B1666908) to produce a vibrant azo dye.

Part A: Diazotization of p-Toluidine

  • Preparation: Dissolve one molar equivalent of p-toluidine in an aqueous solution of concentrated hydrochloric acid (approx. 2.5 molar equivalents).

  • Cooling: Cool the resulting solution, which may be a fine suspension of this compound, to 0-5 °C in an ice-salt bath with continuous stirring.

  • Nitrite Addition: In a separate vessel, prepare a solution of one molar equivalent of sodium nitrite (NaNO₂) in cold water. Add this solution dropwise to the cold this compound suspension. The temperature must be strictly maintained below 5 °C to prevent decomposition of the diazonium salt.[10]

  • Reaction Completion: Continue stirring the mixture in the ice bath for 15-20 minutes after the addition is complete to ensure the complete formation of p-tolyl diazonium chloride.[10]

Part B: Azo Coupling

  • Coupling Agent Prep: In a separate beaker, dissolve one molar equivalent of the coupling agent (e.g., 2-naphthol) in a cold aqueous solution of sodium hydroxide (B78521) (NaOH). Cool this alkaline solution to 0-5 °C.[10]

  • Coupling Reaction: Slowly, and with vigorous stirring, add the cold p-tolyl diazonium chloride solution from Part A to the alkaline 2-naphthol solution. A brightly colored precipitate of the azo dye should form immediately.[10][18]

  • Isolation: Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and purify by recrystallization from a suitable solvent like ethanol.[10]

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// Workflow start -> diazotization; diazotization -> diazonium; diazonium -> coupling; coupling -> dye; } dot Caption: Experimental workflow for a typical Azo Dye synthesis.

Protocol: Sandmeyer Reaction for p-Chlorotoluene Synthesis

The Sandmeyer reaction is a robust method for replacing the amino group of an aromatic amine with a halide via its diazonium salt, using a copper(I) salt as the catalyst.[19][20]

  • Diazotization: Prepare the p-tolyl diazonium salt solution from p-toluidine as described in Protocol 3.1, Part A.

  • Catalyst Preparation: Prepare a solution of copper(I) chloride (CuCl). This is often done in situ by reducing an aqueous solution of copper(II) sulfate (B86663) with a reducing agent like sodium sulfite (B76179) in the presence of sodium chloride.[19]

  • Sandmeyer Reaction: Pour the cold diazonium salt solution into the stirred cuprous chloride solution.[19] Effervescence (liberation of N₂ gas) will be observed as a complex forms and subsequently decomposes.[19][21]

  • Decomposition: Gently warm the mixture (e.g., to 60 °C) to ensure the complete decomposition of the intermediate and formation of p-chlorotoluene, which will separate as an oily layer.[19]

  • Isolation and Purification: Isolate the crude p-chlorotoluene, typically by steam distillation. Wash the collected organic layer with sodium hydroxide solution to remove phenolic byproducts, then with water. Dry the product over an anhydrous agent (e.g., sodium sulfate) and purify by fractional distillation.

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// Workflow pToluidine -> Diazotization -> DiazoniumSalt; DiazoniumSalt -> CuCl -> Decomposition -> Product; } dot Caption: Experimental workflow for the Sandmeyer Reaction.

Quantitative Industrial Process Data

Successful industrial synthesis relies on precise control of reaction parameters.

Table 3: Key Industrial Process Parameters

ProcessReactantsConditionsPurposeReferences
Salt Formation p-Toluidine, 30% HCl50-60 °C in continuous reactorForms the hydrochloride salt[9]
Diazotization p-Toluidine HCl, NaNO₂, HCl0-5 °CForms the diazonium salt intermediate[10][21]
Azo Coupling Diazonium Salt, Coupling Agent (e.g., 2-Naphthol)0-5 °C, Alkaline pHForms the final azo dye product[10][22]
Sandmeyer Reaction Diazonium Salt, CuClRoom temp to 60 °CHalogen substitution[19]

Conclusion

This compound is an indispensable chemical intermediate with a broad and significant impact across multiple industrial sectors. Its primary value lies in the reactivity of its aromatic amine group, which, through fundamental reactions like diazotization, provides a versatile platform for synthesizing a vast range of commercially important products, from vibrant dyes to life-saving pharmaceuticals. The protocols and data presented herein underscore its central role and provide a technical foundation for researchers and developers working with this pivotal compound. Proper handling and adherence to safety protocols are paramount due to its toxicological profile.

References

The Pivotal Role of p-Toluidine Hydrochloride in Dye Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of p-toluidine (B81030) hydrochloride as a versatile intermediate in the synthesis of azo dyes. This document provides a comprehensive overview of the synthesis methodologies, quantitative data, and the underlying chemical principles that make p-toluidine hydrochloride a cornerstone in the coloration industry and a molecule of interest in biological applications.

Introduction

This compound, the hydrochloride salt of p-toluidine (4-methylaniline), is a primary aromatic amine that serves as a fundamental building block in organic synthesis. Its most prominent application lies in the production of azo dyes, a vast and commercially significant class of colorants.[1] The synthesis of these dyes from this compound is a classic example of electrophilic aromatic substitution, involving a two-step process: diazotization followed by azo coupling.[2] The resulting azo compounds are characterized by the presence of a diazene (B1210634) functional group (-N=N-) connecting two aromatic rings, which forms a conjugated system responsible for their vibrant colors.[3] This guide will delve into the technical details of these processes, present key quantitative data, and explore the applications of the resulting dyes.

Synthesis of Azo Dyes from this compound

The conversion of this compound into an azo dye is a well-established and efficient process. It begins with the formation of a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound.

Step 1: Diazotization of p-Toluidine

Diazotization is the process of converting a primary aromatic amine, in this case, p-toluidine, into a diazonium salt.[2] This reaction is typically carried out in a cold, acidic solution to prevent the unstable diazonium salt from decomposing.[2]

Logical Relationship: Diazotization Process

Diazotization p_toluidine This compound diazonium_salt p-Tolyl Diazonium Chloride p_toluidine->diazonium_salt Reacts with NaNO2_HCl Sodium Nitrite (B80452) (NaNO2) + Hydrochloric Acid (HCl) NaNO2_HCl->diazonium_salt In situ generation of HNO2 temp 0-5 °C diazonium_salt->temp Stabilized at low temperature

Caption: Diazotization of this compound.

Step 2: Azo Coupling

The resulting p-tolyl diazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds, such as phenols and anilines, in a process known as azo coupling.[2] This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling agent, unless it is already substituted.[4]

Experimental Workflow: Azo Dye Synthesis

Azo_Dye_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up and Purification start_diazotization Dissolve p-Toluidine HCl in aq. HCl cool_diazotization Cool to 0-5 °C start_diazotization->cool_diazotization add_nitrite Add aq. NaNO2 dropwise cool_diazotization->add_nitrite stir_diazotization Stir for 15-20 min add_nitrite->stir_diazotization add_diazonium Add diazonium salt solution slowly stir_diazotization->add_diazonium Formed Diazonium Salt Solution start_coupling Dissolve Coupling Agent in aq. NaOH cool_coupling Cool to 0-5 °C start_coupling->cool_coupling cool_coupling->add_diazonium stir_coupling Stir for 30 min add_diazonium->stir_coupling filtration Vacuum Filtration stir_coupling->filtration Crude Azo Dye Precipitate washing Wash with cold water filtration->washing recrystallization Recrystallize from Ethanol washing->recrystallization drying Dry the purified dye recrystallization->drying

Caption: General experimental workflow for azo dye synthesis.

Quantitative Data on p-Toluidine-Based Dyes

The yield, purity, and spectroscopic characteristics of azo dyes derived from p-toluidine are crucial for their application. The following tables summarize representative data for dyes synthesized from p-toluidine and various coupling agents.

Table 1: Synthesis Yield and Purity of Selected p-Toluidine-Based Azo Dyes

Coupling AgentDye Name/StructureYield (%)Melting Point (°C)Purification Method
2-Naphthol (B1666908)1-(p-tolylazo)-2-naphthol82.3230.1–232.0Recrystallization (Ethanol)
Phenolp-Hydroxyazobenzene derivative~80-Column Chromatography
Anilinep-Aminoazobenzene derivative~75-Recrystallization

Note: Yields and melting points can vary depending on the specific reaction conditions and purity of reagents.

Table 2: Spectroscopic Data for a Representative p-Toluidine-Based Azo Dye (1-(p-tolylazo)-2-naphthol)

Spectroscopic TechniqueKey Peaks/Signals
UV-Vis (DMSO) λmax ≈ 518.6 nm[5]
FT-IR (neat, cm⁻¹) 3206 (O-H), 3096 (C-H, aromatic), 1608 (C=C, aromatic), 1439 (-N=N-), 1342 (NO₂)[5]
¹H NMR (DMSO, δ ppm) 8.46 (s, 1H), 8.37 (d, J = 8.9, 2H), 8.08 (d, J = 8.9, 2H), 7.97 (d, J = 8.7, 1H), 7.02 (d, J = 8.9 Hz, 1H)[5]
¹³C NMR (DMSO, δ ppm) 170.76, 164.49, 154.90, 147.85, 144.15, 128.89, 126.60, 124.75, 122.97, 118.39, 113.89[5]

Experimental Protocols

The following are detailed methodologies for the synthesis of a representative azo dye from this compound.

Synthesis of 1-(p-tolylazo)-2-naphthol

This protocol is a standard laboratory procedure for the synthesis of a vibrant red azo dye.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Ice

Protocol:

  • Diazotization of p-Toluidine:

    • Dissolve a specific molar equivalent of this compound in a solution of concentrated hydrochloric acid and water in a flask.

    • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. This will likely form a fine suspension of this compound.[2]

    • In a separate beaker, prepare a solution of one molar equivalent of sodium nitrite in cold water.

    • Slowly add the sodium nitrite solution dropwise to the cold this compound suspension, maintaining the temperature below 5 °C throughout the addition.[2]

    • Continue stirring the mixture in the ice bath for 15-20 minutes after the addition is complete to ensure the full formation of the p-tolyl diazonium chloride solution.[2]

  • Azo Coupling:

    • In a separate beaker, dissolve one molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

    • Cool this alkaline solution in an ice bath to 0-5 °C.[2]

    • Slowly, and with vigorous stirring, add the cold p-tolyl diazonium chloride solution to the alkaline 2-naphthol solution. A brightly colored precipitate of the azo dye should form immediately.[2]

    • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.[2]

  • Work-up and Purification:

    • Collect the solid product by vacuum filtration and wash it with cold water.[2]

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final 1-(p-tolylazo)-2-naphthol product.[2]

Biological Applications and Signaling Pathways

While the primary application of p-toluidine-derived dyes is in coloration, some exhibit interesting biological activities and have found use in biomedical research.

Biological Staining

A prominent example is Toluidine Blue, a thiazine (B8601807) dye structurally related to p-toluidine.[6] It is a basic metachromatic dye with a high affinity for acidic tissue components, such as DNA and RNA.[6] This property makes it a valuable stain in histology and cytology for identifying changes in chromatin and localizing nucleoli.[7]

Mechanism of Toluidine Blue Staining

Staining_Mechanism Toluidine_Blue Toluidine Blue (Cationic Dye) Binding Electrostatic Binding Toluidine_Blue->Binding Biomolecules Anionic Biomolecules (DNA, RNA, GAGs) Biomolecules->Binding Staining Cellular Staining Binding->Staining

Caption: Mechanism of Toluidine Blue staining.

The staining mechanism is primarily based on the electrostatic interaction between the cationic dye molecules and the anionic phosphate (B84403) groups of nucleic acids or sulfate (B86663) groups of glycosaminoglycans (GAGs).[8] This binding allows for the visualization of cellular structures rich in these macromolecules.

Antimicrobial and Antioxidant Activity

Several studies have reported that various azo dyes, including those derived from structures similar to p-toluidine, possess antimicrobial and antioxidant properties.[1][9] The biological activity is often attributed to the azo linkage and the nature of the aromatic rings and their substituents. The reduction of the azo bond in vivo can lead to the formation of aromatic amines, which may have their own biological effects.[1] Further research is needed to elucidate the specific signaling pathways modulated by these compounds.

Conclusion

This compound remains a cornerstone intermediate in the synthesis of a wide array of azo dyes. The straightforward and high-yielding diazotization and azo coupling reactions make it an industrially significant compound. The resulting dyes not only provide a rich palette of colors for various materials but also exhibit potential for biological applications, particularly as cellular stains and potentially as antimicrobial or antioxidant agents. This technical guide provides a foundational understanding for researchers and professionals working with this versatile molecule, from synthetic protocols to potential areas of further investigation in drug development and biomedical research.

References

The Linchpin of Pharmaceutical Synthesis: A Technical Guide to p-Toluidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 22, 2025p-Toluidine (B81030) hydrochloride, a versatile aromatic amine salt, serves as a critical building block and intermediate in the synthesis of a wide array of pharmaceutical compounds. This technical guide provides an in-depth exploration of its core applications, reaction mechanisms, and detailed experimental protocols for its use in the development of active pharmaceutical ingredients (APIs). Aimed at researchers, scientists, and drug development professionals, this document consolidates key quantitative data and methodologies to facilitate further innovation in pharmaceutical synthesis.

Introduction to p-Toluidine Hydrochloride in Pharmaceutical R&D

This compound (4-methylaniline hydrochloride) is a key precursor in the production of various organic molecules, including dyes, and notably, pharmaceuticals.[1] Its utility in drug synthesis stems from the reactivity of the aromatic ring and the amino group, which readily undergo electrophilic aromatic substitution and oxidation reactions.[1] The amino group is a strong activating group, directing substitution to the ortho and para positions, making it a highly reactive and versatile starting material.[1] This compound is a fundamental ingredient in the synthesis of certain analgesics, antipyretics, and antihistamines.[2]

Physicochemical Properties and Handling

This compound is a white to off-white crystalline powder. Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₁₀ClN[3]
Molecular Weight143.61 g/mol [3]
Melting Point228-230 °C
SolubilitySoluble in water, ethanol, and ether.[3]
AppearanceWhite to off-white crystalline powder

Due to its potential toxicity, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Applications in Pharmaceutical Synthesis

This compound is a precursor for several important classes of pharmaceuticals. Its primary role is as a starting material for the synthesis of more complex molecules.

Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

p-Toluidine serves as a key starting material for the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Tolmetin . The synthesis proceeds through the intermediate p-toluoyl chloride .

Synthesis Pathway for Tolmetin from p-Toluidine

p_toluidine p-Toluidine p_toluic_acid p-Toluic Acid p_toluidine->p_toluic_acid Diazotization, Sandmeyer Reaction p_toluoyl_chloride p-Toluoyl Chloride p_toluic_acid->p_toluoyl_chloride Oxalyl Chloride, DMF (cat.) tolmetin_intermediate 1-methyl-5-(p-toluoyl)-3-ethoxycarbonyl- pyrrole-2-acetate p_toluoyl_chloride->tolmetin_intermediate 1-methyl-3-ethoxycarbonyl- pyrrole-2-acetate, AlCl3 tolmetin Tolmetin tolmetin_intermediate->tolmetin Hydrolysis and Decarboxylation

Caption: Synthesis of Tolmetin from p-Toluidine.

Precursor to Analgesics

While not a direct precursor in many common analgesics, p-toluidine can be converted to p-aminophenol, a key intermediate in the synthesis of acetaminophen (paracetamol). The conversion of p-toluidine to p-aminophenol typically involves a nitration step followed by a reduction.

Experimental Protocols

Synthesis of p-Toluoyl Chloride from p-Toluic Acid

This protocol details the conversion of p-toluic acid, which can be synthesized from p-toluidine, to p-toluoyl chloride, a key intermediate for Tolmetin synthesis.

Materials:

Procedure:

  • In a 250 mL two-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 8 mmol of p-toluic acid in 100 mL of dichloromethane at room temperature.

  • Add 2 drops of DMF to the stirred solution.

  • Slowly add 16 mmol of oxalyl chloride to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Concentrate the resulting mixture under reduced pressure to afford p-toluoyl chloride.[4]

Quantitative Data:

ReactantMolar Eq.Amount
p-Toluic Acid1.08 mmol
Oxalyl Chloride2.016 mmol
DMFCatalytic2 drops
Product Quantitative Yield
p-Toluoyl Chloride~100%
Synthesis of Tolmetin from p-Toluoyl Chloride

This protocol describes the Friedel-Crafts acylation reaction to form a key precursor to Tolmetin.

Materials:

  • 1-methyl-3-ethoxycarbonylpyrrole-2-acetate

  • p-Toluoyl chloride

  • Aluminum chloride (AlCl₃)

  • Ethylene (B1197577) chloride

Procedure:

  • To a stirred and cooled (0°C) solution of 6.5 g of 1-methyl-3-ethoxycarbonylpyrrole-2-acetate in 30 ml of ethylene chloride, add 5.85 g of aluminum chloride.

  • Add a solution of 6.80 g of p-toluoyl chloride in 30 ml of ethylene chloride dropwise over 30 minutes.

  • After the addition is complete, reflux the reaction mixture for 6 hours.

  • Pour the reaction mixture into ice-hydrochloric acid.

  • Separate the ethylene chloride layer, wash with 10% aqueous sodium carbonate and then with water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and distill off the ethylene chloride to yield 1-methyl-5-(p-toluoyl)-3-ethoxycarbonyl-pyrrole-2-acetate.[5] This intermediate is then hydrolyzed and decarboxylated to yield Tolmetin.[5]

Quantitative Data:

ReactantAmount
1-methyl-3-ethoxycarbonylpyrrole-2-acetate6.5 g
p-Toluoyl chloride6.80 g
Aluminum chloride5.85 g
Product Yield
1-methyl-5-(p-toluoyl)-3-carboxypyrrole-2-acetic acid (after hydrolysis)1.43 g

Role in Biochemical Analysis

Aromatic amines like toluidine are utilized in various biochemical assays. For instance, o-toluidine (B26562) is used in the colorimetric determination of glucose in biological samples. The workflow for such an analysis provides a general framework for how this compound could be employed in similar quantitative assays.

Experimental Workflow for Aromatic Amine-Based Glucose Assay

start Start: Prepare Reagents (p-Toluidine HCl in Acetic Acid) sample_prep Sample Preparation (e.g., Blood Serum) start->sample_prep reaction Reaction Incubation: Mix sample with p-toluidine reagent. Heat at 100°C for 10 min. sample_prep->reaction cooling Cooling (Tap Water) reaction->cooling measurement Spectrophotometric Measurement (Absorbance at 620 nm) cooling->measurement analysis Data Analysis: Generate standard curve. Calculate glucose concentration. measurement->analysis end End: Report Results analysis->end

Caption: Workflow for a p-toluidine-based glucose assay.

Metabolism of p-Toluidine

Understanding the metabolic fate of p-toluidine is crucial for toxicological assessment and drug development. The metabolism primarily occurs in the liver and involves cytochrome P450 enzymes.

Metabolic Pathway of p-Toluidine

p_toluidine p-Toluidine n_hydroxylation N-Hydroxylation p_toluidine->n_hydroxylation CYP450 ring_hydroxylation Ring Hydroxylation p_toluidine->ring_hydroxylation CYP450 n_hydroxy_p_toluidine N-hydroxy-p-toluidine n_hydroxylation->n_hydroxy_p_toluidine amino_methylphenol 2-amino-5-methylphenol ring_hydroxylation->amino_methylphenol conjugation Conjugation (Glucuronidation/Sulfation) n_hydroxy_p_toluidine->conjugation amino_methylphenol->conjugation excretion Excretion conjugation->excretion

Caption: Metabolic pathway of p-toluidine.

The metabolism of p-toluidine primarily involves N-hydroxylation and ring hydroxylation, catalyzed by cytochrome P450 enzymes. The resulting metabolites are then conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion from the body.

Conclusion

This compound remains a cornerstone in the synthesis of various pharmaceuticals. Its versatile reactivity allows for the construction of complex molecular architectures essential for therapeutic activity. The detailed protocols and pathways outlined in this guide are intended to provide a solid foundation for researchers and developers in the pharmaceutical industry to build upon, fostering the creation of novel and improved therapeutic agents. Continued research into the applications and reaction optimization of this compound will undoubtedly lead to further advancements in drug discovery and manufacturing.

References

p-Toluidine Hydrochloride: A Technical Guide for Advanced Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the dynamic field of proteomics, the precise characterization and quantification of proteins and their post-translational modifications are paramount. p-Toluidine (B81030) hydrochloride has emerged as a valuable chemical tool, particularly in the realm of glycoproteomics. This technical guide provides an in-depth overview of the core applications of p-toluidine hydrochloride in proteomics research, with a focus on its utility as a derivatization agent for sialic acid analysis by mass spectrometry. This document details the underlying chemical principles, provides comprehensive experimental protocols, summarizes key quantitative data, and presents visual workflows to facilitate its application in the laboratory.

Introduction to this compound in Proteomics

This compound (also known as 4-methylaniline hydrochloride) is an aromatic amine that has found a significant niche in proteomics as a derivatization reagent.[1] Its primary application lies in the chemical modification of carboxyl groups, most notably those on sialic acid residues of glycans. Sialic acids are often terminal monosaccharides on glycan chains of glycoproteins and play crucial roles in various biological processes. However, their analysis by mass spectrometry is challenging due to the labile nature of the glycosidic bond and poor ionization efficiency.

Chemical derivatization with p-toluidine addresses these challenges by:

  • Stabilizing Sialic Acid Residues: The amidation of the carboxyl group stabilizes the sialic acid, preventing its loss during sample preparation and mass spectrometric analysis.[1][2]

  • Enhancing Hydrophobicity: The addition of the hydrophobic p-tolyl group increases the retention of derivatized glycans on reversed-phase (e.g., C18) chromatography columns, improving their separation.[1]

  • Improving Ionization Efficiency: The derivatization enhances the ionization of glycans in mass spectrometry, leading to increased signal intensity and sensitivity.[1]

  • Enabling Quantitative Analysis: Through the use of stable isotope-labeled p-toluidine (e.g., deuterated p-toluidine), relative quantification of glycans between different samples can be achieved.[1]

Chemical Properties and Handling

A clear understanding of the chemical properties and safety precautions for this compound is essential for its effective and safe use in a laboratory setting.

PropertyValueReference
CAS Number 540-23-8[3]
Molecular Formula C₇H₉N·HCl[3]
Molecular Weight 143.61 g/mol [3]
Appearance Light brownish to white crystalline powder[4]
Solubility Soluble in water and ethanol[5]
Melting Point 218-220 °C

Safety and Handling: this compound is classified as toxic and an irritant.[1][4][6][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound.[1][8] All work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[1][4] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Core Application: Derivatization of Sialic Acids for Glycan Analysis

The most prominent application of this compound in proteomics is the derivatization of sialic acids on N-glycans and O-glycans. This process, typically an amidation reaction facilitated by a carbodiimide (B86325) coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), converts the carboxylic acid group of sialic acid into an amide.

Chemical Principle: EDC-Mediated Amidation

The reaction proceeds via a two-step mechanism. First, EDC activates the carboxyl group of the sialic acid to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the primary amine of p-toluidine to form a stable amide bond, releasing an isourea byproduct.

cluster_0 Step 1: Activation of Carboxyl Group cluster_1 Step 2: Amidation Sialic_Acid_COOH Sialic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Reactive) Sialic_Acid_COOH->O_Acylisourea + EDC EDC EDC Derivatized_Sialic_Acid Derivatized Sialic Acid (R-CONH-Ar) O_Acylisourea->Derivatized_Sialic_Acid + p-Toluidine Isourea Isourea Byproduct O_Acylisourea->Isourea p_Toluidine p-Toluidine (Ar-NH2) Start Glycoprotein Sample Denature Denaturation, Reduction & Alkylation Start->Denature Digest Tryptic Digestion Denature->Digest Release N-Glycan Release (PNGase F) Digest->Release Derivatize Sialic Acid Derivatization (p-Toluidine + EDC) Release->Derivatize Cleanup Solid-Phase Extraction (C18 Cleanup) Derivatize->Cleanup Analyze LC-MS/MS Analysis Cleanup->Analyze Data Data Analysis (Identification & Quantification) Analyze->Data

References

An In-Depth Technical Guide to the Antimicrobial and Biochemical Properties of p-Toluidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Toluidine (B81030) hydrochloride, an aromatic amine, has a history of industrial use and has been noted for its toxicological profile. This technical guide provides a comprehensive overview of its antimicrobial and biochemical properties, drawing from available scientific literature on p-toluidine and its derivatives. While quantitative antimicrobial data for p-toluidine hydrochloride is limited, this guide explores the known activities of related aniline (B41778) compounds to infer potential mechanisms. The primary focus is on its well-documented biochemical effects, including metabolic activation by cytochrome P450 enzymes, the induction of methemoglobinemia, genotoxicity through DNA adduct formation, and the cellular oxidative stress response via the Nrf2 signaling pathway. This document aims to serve as a foundational resource for researchers investigating the biological activities of this compound and its potential applications or risks in drug development and other scientific fields.

Introduction

This compound (4-methylaniline hydrochloride) is a water-soluble salt of the aromatic amine p-toluidine.[1] It serves as a precursor in the synthesis of various dyes and pigments and has applications in chemical manufacturing.[2][3] While its primary uses are industrial, its biological activities, particularly its toxicological properties, have garnered scientific attention. Recent research has also explored the antimicrobial potential of p-toluidine when incorporated into polymeric formulations, suggesting a potential for further investigation in materials science and drug delivery.[2] This guide synthesizes the current understanding of the antimicrobial and biochemical characteristics of this compound, providing a detailed resource for the scientific community.

Antimicrobial Properties

Direct quantitative data on the antimicrobial spectrum of this compound is not extensively available in the public domain. However, studies on related aniline derivatives provide insights into its potential mechanisms of action.

Postulated Mechanisms of Antimicrobial Action

The antimicrobial effects of aniline derivatives are generally attributed to several mechanisms, including the disruption of cell wall synthesis, inhibition of essential microbial enzymes, and interference with nucleic acid synthesis. One key proposed mechanism is the disruption of the bacterial cell membrane.[4][5] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Another potential target for aniline derivatives is the folic acid synthesis pathway. For instance, sulfanilamide, an aniline derivative, acts as a competitive inhibitor of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. Inhibition of this pathway disrupts the production of nucleotides and amino acids, thereby halting bacterial growth. While it is not confirmed that this compound acts via this mechanism, the structural similarity to other enzyme-inhibiting aniline derivatives suggests this as a possible area of investigation.

Antimicrobial Activity of Related Aniline Derivatives

To provide a context for the potential antimicrobial efficacy of this compound, the following table summarizes the Minimum Inhibitory Concentrations (MICs) of some aniline derivatives against Gram-positive and Gram-negative bacteria.

Aniline DerivativeTest OrganismMIC (µg/mL)Reference
4-amino-3-chloro-5-nitrobenzotrifluorideVibrio parahaemolyticus100[6]
2-iodo-4-trifluoromethylanilineVibrio parahaemolyticus50[6]
2-iodo-4-trifluoromethylanilineVibrio harveyi50[6]

This table presents data for related aniline derivatives to illustrate the potential range of antimicrobial activity within this class of compounds.

Biochemical Properties and Toxicology

The biochemical properties of this compound are predominantly characterized by its toxicological effects following metabolic activation.

Metabolic Activation by Cytochrome P450

p-Toluidine is metabolized in the liver by the cytochrome P450 (CYP450) superfamily of enzymes.[5] Specifically, CYP1A2 and CYP2E1 have been implicated in the metabolism of aromatic amines.[1][7] The metabolic process, particularly N-hydroxylation, is a critical step in the bioactivation of p-toluidine, leading to the formation of reactive metabolites.[8] One such metabolite is p-methylphenylhydroxylamine, which is a potent inducer of methemoglobinemia.[9]

Metabolic_Activation pToluidine p-Toluidine CYP450 Cytochrome P450 (e.g., CYP1A2, CYP2E1) pToluidine->CYP450 N-hydroxylation ReactiveMetabolite p-Methylphenylhydroxylamine (Reactive Metabolite) CYP450->ReactiveMetabolite Methemoglobin Methemoglobin Formation ReactiveMetabolite->Methemoglobin DNA_Adducts DNA Adducts ReactiveMetabolite->DNA_Adducts

Metabolic activation of p-toluidine.
Methemoglobinemia

Methemoglobinemia is a condition characterized by the oxidation of ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it unable to bind and transport oxygen.[10] This results in a functional anemia and cyanosis. p-Toluidine and its metabolites are known to induce methemoglobinemia.[11][12] The reactive metabolites generated during its metabolism can lead to the production of reactive oxygen species (ROS), which in turn oxidize hemoglobin.

Genotoxicity and Carcinogenicity

p-Toluidine and its derivatives have been shown to exhibit genotoxic effects.[13] The reactive metabolites can form covalent bonds with DNA, creating DNA adducts.[13] These adducts can lead to mutations and chromosomal aberrations, which are implicated in carcinogenesis.[14] Studies on the related compound o-toluidine (B26562) have demonstrated the formation of DNA adducts in bladder tissue, supporting its role as a bladder carcinogen.[13] While this compound is suspected of causing cancer, further research is needed to fully elucidate its carcinogenic potential in humans.[15]

Oxidative Stress and the Nrf2 Signaling Pathway

The metabolism of p-toluidine can induce oxidative stress within cells.[9] This is characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify these reactive intermediates. In response to oxidative stress, the cell activates protective signaling pathways, most notably the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[16] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. However, in the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.[13][16]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pToluidine p-Toluidine Metabolism ROS ↑ Reactive Oxygen Species (ROS) pToluidine->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1_degraded Keap1 (degraded) Keap1_Nrf2->Keap1_degraded Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Maf Maf Maf->ARE Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes activates transcription

Activation of the Nrf2 oxidative stress response pathway.

Summary of Quantitative Data

The following table summarizes the available quantitative toxicological data for this compound.

ParameterSpeciesRouteValueReference
LD₅₀RatOral656-760 mg/kg[2]
LD₅₀RatOral1285 mg/kg[13]

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of the antimicrobial and biochemical properties of this compound.

Antimicrobial Susceptibility Testing

Standardized methods such as the broth microdilution or agar (B569324) dilution assays are recommended to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant bacteria.

MIC_Workflow start Start prepare_compound Prepare serial dilutions of This compound start->prepare_compound prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum inoculate Inoculate dilutions with bacteria prepare_compound->inoculate prepare_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Observe for bacterial growth (turbidity) incubate->read_results determine_mic Determine MIC (lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Workflow for MIC determination by broth microdilution.
Genotoxicity Assays

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[16] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test measures the ability of the chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium. The protocol often includes a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[16]

This test evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[4] Cells are exposed to the test compound with and without metabolic activation, and metaphase chromosomes are examined for aberrations.[7][14]

Chromosomal_Aberration_Test start Start cell_culture Culture mammalian cells (e.g., CHO cells) start->cell_culture treatment Expose cells to p-Toluidine HCl (± S9 metabolic activation) cell_culture->treatment metaphase_arrest Add metaphase-arresting agent treatment->metaphase_arrest harvest_cells Harvest and fix cells metaphase_arrest->harvest_cells slide_prep Prepare chromosome spreads on slides harvest_cells->slide_prep stain_and_analyze Stain and analyze chromosomes for aberrations under a microscope slide_prep->stain_and_analyze end End stain_and_analyze->end

Workflow for the in vitro chromosomal aberration test.

Conclusion

This compound exhibits a complex biochemical profile dominated by its toxicological properties. Its metabolic activation to reactive intermediates is a key event, leading to methemoglobinemia, genotoxicity, and the induction of an oxidative stress response. While its direct antimicrobial activity requires further quantitative investigation, the known mechanisms of related aniline derivatives suggest potential for membrane disruption and enzyme inhibition. This technical guide provides a foundational understanding of the antimicrobial and biochemical properties of this compound, highlighting the need for further research to fully characterize its biological activities and potential applications or hazards. Researchers and drug development professionals should consider the toxicological profile of this compound in any future investigations.

References

An In-depth Technical Guide to the Safe Handling of p-Toluidine Hydrochloride in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for the handling of p-Toluidine (B81030) hydrochloride in a laboratory setting. It is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS). Adherence to these guidelines is crucial for minimizing risks and ensuring a safe research environment.

Chemical and Physical Properties

p-Toluidine hydrochloride is the hydrochloride salt of p-toluidine, an aromatic amine. It is a light brownish or off-white to grayish-white crystalline powder.[1][2] Understanding its physical and chemical properties is the first step in safe handling.

PropertyValueReference
CAS Number 540-23-8[2][3][4][5]
Molecular Formula C₇H₁₀ClN[3][4][5]
Molecular Weight 143.62 g/mol [1][2]
Melting Point 243 - 245 °C[1][2]
Solubility Soluble in water, ethanol, and ether.[3][4][2][3][4][6]
Appearance Light brownish powder; off-white to grayish-white crystals.[1][2]

Hazard Identification and Toxicology

This compound is a hazardous substance that poses significant health risks through various exposure routes. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It is also suspected of causing cancer and is very toxic to aquatic life.[1][7]

Acute Toxicity

Exposure to this compound can lead to acute toxic effects. The primary mechanism of toxicity for aromatic amines like p-toluidine is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. This can lead to cyanosis (bluish discoloration of the skin), nausea, vomiting, low blood pressure, and convulsions.

Route of ExposureSpeciesLD50/LC50 ValueReference
Oral Rat1285 mg/kg[2][8]
Dermal Rabbit890 mg/kg (for p-toluidine)[8]
Inhalation Rat>0.64 mg/L (4-hour exposure, for p-toluidine)[8]
Chronic Toxicity and Carcinogenicity

Prolonged or repeated exposure may cause damage to organs. This compound is suspected of causing cancer.[1][7] Carcinogenicity studies in animals have shown evidence of tumor formation. For instance, dietary administration to mice resulted in an increased incidence of hepatomas (liver tumors).[8]

Other Hazards
  • Eye Irritation: Causes serious eye irritation.[1]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

Experimental Protocols for Toxicity Assessment

The toxicity data for this compound are primarily derived from studies following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key acute toxicity tests.

OECD Test Guideline 401: Acute Oral Toxicity
  • Principle: The test substance is administered in graduated doses to groups of fasted experimental animals (commonly rats) by gavage.[8]

  • Methodology:

    • Animal Selection: Healthy, young adult rodents of a single sex are used, with at least 5 animals per dose level.[8]

    • Dosing: The substance is administered orally in a single dose or multiple doses within 24 hours. The volume is typically limited to 1 mL/100g of body weight for rodents.[8]

    • Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.[8]

    • Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the test animals) is calculated.[8]

    • Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[8]

OECD Test Guideline 402: Acute Dermal Toxicity
  • Principle: A single dose of the test substance is applied to the skin of experimental animals (often rats or rabbits) to assess its toxicity via dermal absorption.[9]

  • Methodology:

    • Preparation: Fur is removed from the dorsal area of the trunk of the test animals approximately 24 hours before the test.[4]

    • Application: The test substance is applied uniformly over an area of at least 10% of the body surface and held in contact with the skin with a porous gauze dressing for 24 hours.[4][9]

    • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[9]

    • Data Analysis: The dermal LD50 is determined.

    • Necropsy: A gross necropsy is performed on all animals.[9]

OECD Test Guideline 403: Acute Inhalation Toxicity
  • Principle: The test assesses the health hazards of a substance when inhaled as a gas, vapor, or aerosol.[6][10]

  • Methodology:

    • Exposure System: Rodents (commonly rats) are exposed in a dynamic airflow inhalation exposure system for a defined period, typically 4 hours.[6][10]

    • Concentration: Animals are exposed to a precisely controlled atmospheric concentration of the test article.[6]

    • Observation: Following exposure, animals are monitored for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[6][10]

    • Data Analysis: The LC50 (the concentration in air that is lethal to 50% of the exposed animals) is calculated.[6]

    • Necropsy: A comprehensive necropsy is performed on all animals at the end of the study.[6][10]

Safe Handling and Storage

Strict adherence to safe handling and storage procedures is mandatory to minimize exposure risk.

Engineering Controls
  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[2] Local exhaust ventilation is recommended where dust may be generated.

  • Enclosure: For operations with a higher risk of exposure, consider using a closed system or glove box.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. The following diagram outlines a general decision-making process for PPE selection when handling hazardous chemicals like this compound.

PPE_Selection_Workflow start Start: Handling This compound assess_hazard Assess Hazard - Toxicity (acute, chronic) - Physical form (solid, potential for dust) - Route of exposure (inhalation, dermal, ingestion, eye) start->assess_hazard inhalation_risk Potential for Inhalation? assess_hazard->inhalation_risk respirator Use NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates) inhalation_risk->respirator Yes no_respirator Work in a certified chemical fume hood inhalation_risk->no_respirator No, but dust can be generated dermal_risk Potential for Skin/Hand Contact? gloves Wear chemical-resistant gloves (e.g., nitrile, neoprene). Check manufacturer's compatibility chart. dermal_risk->gloves Yes eye_risk Potential for Eye Splash? goggles Wear chemical safety goggles. Use a face shield in addition to goggles for significant splash hazards. eye_risk->goggles Yes respirator->dermal_risk no_respirator->dermal_risk protective_clothing Wear a lab coat, long sleeves, and closed-toe shoes. Consider chemical-resistant apron or suit for large quantities or splash risk. gloves->protective_clothing protective_clothing->eye_risk end Proceed with Experiment goggles->end

Caption: PPE Selection Workflow for this compound.

  • Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be necessary for splash protection.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[2] Ensure gloves are inspected before use.

  • Respiratory Protection: If engineering controls are not sufficient to control airborne dust, a NIOSH-approved respirator with appropriate cartridges should be used.[2]

  • Clothing: Wear long-sleeved clothing and closed-toe shoes.[2]

Hygiene Practices
  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the laboratory.

  • Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[1]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Store away from incompatible substances such as strong oxidizing agents and strong acids.[2]

  • Protect from moisture and direct sunlight.[1]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2]
Ingestion Rinse mouth. Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1][2]
Spill Response

The following workflow outlines the general procedure for responding to a spill of this compound.

Spill_Response_Workflow spill Spill of p-Toluidine Hydrochloride Occurs evacuate Evacuate non-essential personnel and restrict access to the area. spill->evacuate ppe Don appropriate PPE: - Respirator - Chemical-resistant gloves - Safety goggles/face shield - Protective clothing evacuate->ppe ventilate Ensure adequate ventilation. Work upwind of the spill. ppe->ventilate contain Contain the spill. For solid spills, avoid generating dust. ventilate->contain cleanup Clean up the spill: - For solids, gently sweep or vacuum up the material. - Place in a suitable, labeled container for disposal. contain->cleanup decontaminate Decontaminate the spill area with a suitable cleaning agent. cleanup->decontaminate dispose Dispose of waste as hazardous chemical waste according to institutional and local regulations. decontaminate->dispose report Report the incident to the laboratory supervisor and EHS. dispose->report Methemoglobinemia_Pathway pToluidine p-Toluidine (absorbed into bloodstream) Metabolites Reactive Metabolites (e.g., N-hydroxytoluidine) pToluidine->Metabolites Metabolic Activation (Liver) Hemoglobin Hemoglobin (Fe²⁺) (in Red Blood Cells) Metabolites->Hemoglobin Oxidizes Methemoglobin Methemoglobin (Fe³⁺) Hemoglobin->Methemoglobin OxygenTransport Reduced Oxygen Transport Capacity Methemoglobin->OxygenTransport Cannot bind O₂ Cyanosis Clinical Effects: - Cyanosis - Hypoxia OxygenTransport->Cyanosis

References

Methodological & Application

Synthesis of Azo Dyes Using p-Toluidine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1] The color of these compounds is determined by the extended conjugated system of the aromatic rings linked by the azo group.[2] The synthesis of azo dyes is a cornerstone of industrial and laboratory organic chemistry, with wide-ranging applications in textiles, printing, food technology, and pharmaceuticals.[3] Furthermore, certain azo compounds have shown potential as therapeutic agents, including antibacterial and anticancer activities, making their synthesis relevant to drug development professionals.

The synthesis of azo dyes from primary aromatic amines, such as p-Toluidine (B81030) hydrochloride, is a well-established and robust two-step process:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid.[4] This reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt.[4]

  • Azo Coupling: The diazonium salt, a weak electrophile, is then reacted with an electron-rich aromatic compound, known as a coupling agent (e.g., phenols, naphthols, or aromatic amines). This electrophilic aromatic substitution reaction forms the characteristic azo linkage and results in the formation of the colored azo dye.

This document provides detailed protocols for the synthesis of a representative azo dye, 1-(p-tolylazo)-2-naphthol, using p-Toluidine hydrochloride. It includes quantitative data, experimental methodologies, and visual diagrams to guide researchers in the successful synthesis and characterization of these compounds.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 1-(p-tolylazo)-2-naphthol.

Table 1: Reactant Specifications

ReactantChemical FormulaMolecular Weight ( g/mol )Molar Equivalents
This compoundC₇H₁₀ClN143.621.0
Sodium NitriteNaNO₂69.001.0
2-Naphthol (B1666908)C₁₀H₈O144.171.0
Hydrochloric Acid (conc.)HCl36.46Excess
Sodium HydroxideNaOH40.00Excess

Table 2: Reaction Conditions and Yield

ParameterValue
Diazotization Temperature0-5 °C
Coupling Reaction Temperature0-5 °C
Reaction Time (Diazotization)15-20 minutes
Reaction Time (Coupling)30-60 minutes
Theoretical YieldBased on 1:1 stoichiometry with this compound as the limiting reagent
Reported Crude Yield90-95%
Reported Recrystallized Yield80-85%

Table 3: Characterization Data for 1-(p-tolylazo)-2-naphthol

PropertyValue
AppearanceOrange-red to red solid
Melting Point131-134 °C
λmax (in Ethanol)~480 nm[5]
FT-IR Characteristic Peaks (cm⁻¹)
O-H stretch (phenol)~3400 (broad)
C-H stretch (aromatic)~3050
N=N stretch (azo)~1450-1500[2]
C=C stretch (aromatic)~1590, 1490
C-O stretch (phenol)~1270

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol describes the conversion of this compound to the corresponding diazonium salt.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Ice

Procedure:

  • In a 250 mL beaker, prepare a solution of this compound by dissolving the appropriate molar equivalent in a mixture of concentrated hydrochloric acid and distilled water.

  • Cool the beaker in an ice bath with continuous stirring to maintain a temperature of 0-5 °C. A fine suspension of this compound may form.[4]

  • In a separate beaker, dissolve one molar equivalent of sodium nitrite in cold distilled water.

  • Slowly, add the sodium nitrite solution dropwise to the cold this compound suspension while maintaining vigorous stirring.[4]

  • Crucially, ensure the temperature of the reaction mixture does not exceed 5 °C throughout the addition of the sodium nitrite solution.[4]

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the complete formation of the p-tolyl diazonium chloride solution.[4]

Protocol 2: Azo Coupling with 2-Naphthol

This protocol details the reaction of the p-tolyl diazonium chloride with 2-naphthol to form the azo dye.

Materials:

  • p-tolyl diazonium chloride solution (from Protocol 1)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled water

  • Ice

Procedure:

  • In a separate 500 mL beaker, dissolve one molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this alkaline solution in an ice bath to 0-5 °C with constant stirring.

  • Slowly, and with vigorous stirring, add the cold p-tolyl diazonium chloride solution to the alkaline 2-naphthol solution.[4]

  • An immediate formation of a brightly colored orange-red precipitate of the azo dye, 1-(p-tolylazo)-2-naphthol, should be observed.[4]

  • Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.[4]

Protocol 3: Isolation and Purification of 1-(p-tolylazo)-2-naphthol

This protocol describes the isolation and purification of the synthesized azo dye.

Materials:

  • Reaction mixture from Protocol 2

  • Cold distilled water

  • Ethanol (B145695) (for recrystallization)

  • Büchner funnel and flask

  • Filter paper

  • Desiccator

Procedure:

  • Collect the solid azo dye precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a generous amount of cold water to remove any unreacted salts and other water-soluble impurities.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

  • Dissolve the crude dye in a minimum amount of hot ethanol and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the purified crystals in a desiccator to a constant weight.

  • Characterize the final product by determining its melting point and acquiring FT-IR and UV-Vis spectra.

Mandatory Visualizations

experimental_workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Isolation & Purification p_toluidine p-Toluidine HCl dissolve Dissolve & Cool (0-5°C) p_toluidine->dissolve hcl_water Conc. HCl + H₂O hcl_water->dissolve diazotization Diazotization Reaction dissolve->diazotization na_nitrite NaNO₂ Solution na_nitrite->diazotization diazonium_salt p-Tolyl Diazonium Chloride Solution diazotization->diazonium_salt coupling Azo Coupling Reaction diazonium_salt->coupling two_naphthol 2-Naphthol dissolve_naphthol Dissolve & Cool (0-5°C) two_naphthol->dissolve_naphthol naoh_solution NaOH Solution naoh_solution->dissolve_naphthol dissolve_naphthol->coupling crude_dye Crude Azo Dye Precipitate coupling->crude_dye filtration Vacuum Filtration crude_dye->filtration washing Wash with Cold H₂O filtration->washing recrystallization Recrystallization (Ethanol) washing->recrystallization drying Drying recrystallization->drying pure_dye Pure 1-(p-tolylazo)-2-naphthol drying->pure_dye

Caption: Experimental workflow for the synthesis of 1-(p-tolylazo)-2-naphthol.

References

Application Note: A Detailed Protocol for the Diazotization of p-Toluidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive laboratory protocol for the diazotization of p-toluidine (B81030) hydrochloride to produce p-tolyldiazonium chloride. Diazonium salts are highly versatile intermediates in organic synthesis, crucial for the preparation of a wide range of aromatic compounds through reactions such as Sandmeyer, Schiemann, and azo coupling.[1] The procedure detailed herein emphasizes critical safety precautions due to the thermally unstable and potentially explosive nature of diazonium salts.[2][3] The resulting p-tolyldiazonium chloride solution is typically used immediately (in situ) for subsequent synthetic transformations.[4]

Critical Safety Precautions

Diazonium salts are high-energy materials and can be explosive in solid form, especially when dry.[2][5] They are also sensitive to heat, friction, and shock.[6] Adherence to the following safety protocols is mandatory:

  • Temperature Control: The reaction temperature must be strictly maintained below 5°C at all times to prevent the rapid and violent decomposition of the diazonium salt.[6]

  • No Isolation: Do not attempt to isolate the diazonium salt in its solid form. It should be prepared and used in solution for the subsequent reaction step.[3][5] Isolating more than 0.75 mmol is strongly discouraged.[2][5]

  • Stoichiometry: Use only a stoichiometric amount of sodium nitrite (B80452). An excess of nitrous acid should be avoided or neutralized.[2][6]

  • Quenching: Any excess nitrous acid remaining after the reaction must be quenched. This is typically done with urea (B33335) or sulfamic acid.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves. Conduct the procedure in a well-ventilated fume hood and behind a blast shield.

  • Handling: Use plastic or wood spatulas when handling solid reagents. Avoid scratching or grinding any solid materials that may contain residual diazonium compounds.[2][5]

Experimental Protocol

This protocol describes the conversion of a primary aromatic amine, p-toluidine hydrochloride, into its corresponding diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid.[7]

2.1 Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )
p-ToluidineC₇H₉N107.15
Hydrochloric Acid (conc.)HCl36.46
Sodium NitriteNaNO₂69.00
UreaCH₄N₂O60.06
Deionized WaterH₂O18.02
IceH₂O (solid)18.02
Starch-Iodide Paper--

2.2 Equipment

  • 250 mL Beaker or Erlenmeyer flask

  • 100 mL Beaker

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Thermometer

  • Dropping funnel or pipette

  • Fume hood and blast shield

2.3 Procedure

  • Preparation of this compound Solution: In a 250 mL beaker, combine p-toluidine (5.36 g, 0.05 mol) and concentrated hydrochloric acid (15 mL). Add 15 mL of deionized water and stir until the this compound is fully dissolved or forms a fine suspension.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0°C with continuous stirring. It is crucial to maintain the temperature between 0-5°C throughout the entire procedure.[8][9]

  • Preparation of Sodium Nitrite Solution: In a separate 100 mL beaker, dissolve sodium nitrite (3.50 g, 0.051 mol) in 20 mL of deionized water. Cool this solution in an ice bath.

  • Diazotization Reaction: Slowly add the cold sodium nitrite solution dropwise to the stirred this compound suspension over 15-20 minutes.[8] Use a thermometer to monitor the reaction temperature closely, ensuring it does not rise above 5°C. Add crushed ice directly to the reaction mixture if necessary to control the temperature.[10]

  • Reaction Completion and Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes.[9] To check for the presence of excess nitrous acid, place a drop of the reaction mixture onto a piece of starch-iodide paper; an immediate blue-black color indicates an excess.[6]

  • Quenching Excess Nitrous Acid: If the starch-iodide test is positive, add a small amount of urea (approx. 0.5 g) portion-wise and stir until the test is negative (the paper remains white).

  • Use of Product: The resulting clear, cold solution contains p-tolyldiazonium chloride. This solution is unstable and should be used immediately for the next synthetic step without isolation or storage.

Quantitative Data

The following table outlines the stoichiometry for the protocol described above. The yield is assumed to be quantitative for the purpose of in situ use.

CompoundMolar Mass ( g/mol )Moles (mol)Stoichiometric RatioAmount Used
p-Toluidine107.150.0501.05.36 g
Hydrochloric Acid (conc.)*36.46~0.18~3.615 mL
Sodium Nitrite69.000.0511.023.50 g

*Note: Hydrochloric acid is used in excess to ensure the formation of the amine salt and to maintain an acidic medium for the generation of nitrous acid.

Experimental Workflow Diagram

The following diagram illustrates the key steps and logical flow of the diazotization protocol.

Diazotization_Workflow start Start: Reagents prep_amine 1. Prepare p-Toluidine + HCl Solution start->prep_amine prep_nitrite 2. Prepare NaNO₂ Solution start->prep_nitrite cool_amine 3. Cool Amine Solution to 0-5°C prep_amine->cool_amine addition 4. Slow, Dropwise Addition of NaNO₂ (Maintain T < 5°C) prep_nitrite->addition cool_amine->addition stir 5. Stir for 15-30 min at 0-5°C addition->stir test 6. Test for Excess HNO₂ (Starch-Iodide Paper) stir->test quench 7. Quench with Urea test->quench Positive end_product Product: p-Tolyldiazonium Chloride (Use Immediately In Situ) test->end_product Negative quench->test Re-test

Caption: Workflow for the laboratory synthesis of p-tolyldiazonium chloride.

References

Application Notes and Protocols for Azo Coupling Reaction with p-Toluidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the azo coupling reaction utilizing p-Toluidine (B81030) hydrochloride. It includes detailed experimental protocols for the synthesis of azo dyes, a summary of quantitative data, and a visual representation of the experimental workflow. The synthesis is a cornerstone in the creation of a vast array of organic compounds, including dyes, pigments, and molecules of pharmaceutical interest.

The fundamental process involves two key stages: the diazotization of a primary aromatic amine, in this case, p-toluidine, followed by an electrophilic aromatic substitution with an electron-rich coupling agent.[1] The p-tolyl diazonium salt, formed in the first step, acts as a weak electrophile.[1]

Safety Precautions

It is imperative to handle all chemicals with care, using appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Azo compounds can be intensely colored and may stain skin and clothing. All procedures should be conducted in a well-ventilated fume hood. p-Toluidine hydrochloride is toxic and can cause cyanosis, nausea, and other adverse health effects upon exposure.[2]

Experimental Protocols

The synthesis of azo dyes from p-toluidine is a two-step process: diazotization of p-toluidine followed by the azo coupling reaction.[1][3]

Part 1: Diazotization of this compound

This initial step converts p-toluidine into its corresponding diazonium salt, 4-methylbenzenediazonium (B1208422) chloride.[3] This reaction is conducted in an acidic medium at low temperatures (0-5 °C) using sodium nitrite (B80452) as the diazotizing agent.[3] The low temperature is critical to prevent the decomposition of the unstable diazonium salt.[1]

Materials:

  • p-Toluidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Ice

  • Beakers

  • Stirring rod or magnetic stirrer

Procedure:

  • In a 250 mL beaker, dissolve 5.35 g (0.05 mol) of p-toluidine in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of water.[3]

  • Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring. A fine suspension of this compound may form.[1][3]

  • In a separate 100 mL beaker, prepare a solution of 3.5 g (0.05 mol) of sodium nitrite in 10 mL of water.[3]

  • Slowly add the sodium nitrite solution dropwise to the cold this compound suspension while maintaining the temperature between 0 and 5 °C and stirring vigorously.[1][3] This addition should take approximately 10-15 minutes.[3]

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15 minutes in the ice bath to ensure the complete formation of the 4-methylbenzenediazonium chloride solution.[3]

Part 2: Azo Coupling Reaction

The newly formed 4-methylbenzenediazonium salt is a weak electrophile that will react with an activated aromatic ring, the coupling agent.[3] The choice of coupling agent will determine the final structure and properties of the resulting azo dye.

In this specific synthesis, a molecule of unreacted p-toluidine can act as the coupling agent to form (4-methylphenyl)diazene, also known as 4,4'-azotoluene.[3]

Procedure:

  • Slowly warm the diazonium salt solution prepared in Part 1 to room temperature.

  • Nitrogen gas evolution may be observed as the coupling reaction proceeds.[3]

  • The resulting azo compound can then be isolated and purified.

2-Naphthol (B1666908) is a common coupling partner that produces a brightly colored azo dye.[1]

Materials:

  • 4-methylbenzenediazonium chloride solution (from Part 1)

  • 2-Naphthol (beta-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled water

  • Ice

  • Beaker

  • Vacuum filtration apparatus

  • Ethanol (for recrystallization)

Procedure:

  • In a separate beaker, dissolve one molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.[1]

  • Cool this alkaline solution in an ice bath to 0-5 °C.[1]

  • Slowly, and with vigorous stirring, add the cold 4-methylbenzenediazonium chloride solution to the alkaline 2-naphthol solution.[1]

  • A brightly colored precipitate of the azo dye should form immediately.[1]

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.[1]

  • Collect the solid product by vacuum filtration and wash it with cold water.[1]

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final azo dye.[1]

Quantitative Data

The following table summarizes representative quantitative data for reactions involving the diazotization of p-toluidine. Note that yields can vary based on the specific coupling partner and reaction conditions.

Starting AmineCoupling AgentProductReaction ConditionsYield (%)Reference
p-ToluidineSelf-coupled(E)-1,2-bis(4-methylphenyl)diazeneDiazotization at 0-5°C, followed by warming to room temperature.Not specified[3]
p-Toluidine2-Naphtholp-tolyl-azo dyeDiazotization at 0-5°C, coupling in alkaline solution at 0-5°C.High efficiency (modern adaptations)[1]
p-ToluidineCuprous Chloridep-ChlorotolueneDiazotization at 0-5°C, followed by reaction with CuCl and warming.70-79[4]

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the azo coupling reaction with this compound can be visualized as a two-stage process. The following diagram illustrates the key steps from the starting materials to the final azo dye product.

Azo_Coupling_Workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_workup Work-up & Purification p_toluidine This compound ice_bath1 Ice Bath (0-5 °C) p_toluidine->ice_bath1 na_no2 Sodium Nitrite (NaNO₂) na_no2->ice_bath1 Slow Addition hcl Hydrochloric Acid (HCl) hcl->ice_bath1 diazonium_salt 4-Methylbenzenediazonium Chloride Solution ice_bath1->diazonium_salt Stir for 15 min ice_bath2 Ice Bath (0-5 °C) diazonium_salt->ice_bath2 Slow Addition to Coupling Agent coupling_agent Coupling Agent (e.g., 2-Naphthol in NaOH) coupling_agent->ice_bath2 azo_dye_precipitate Azo Dye Precipitate ice_bath2->azo_dye_precipitate Stir for 30 min filtration Vacuum Filtration azo_dye_precipitate->filtration washing Washing with Cold Water filtration->washing recrystallization Recrystallization (e.g., from Ethanol) washing->recrystallization final_product Purified Azo Dye recrystallization->final_product

Caption: Workflow for Azo Coupling with this compound.

References

Application Notes: Spectrophotometric Determination of Catecholamines using p-Toluidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Catecholamines, including epinephrine (B1671497) (adrenaline), norepinephrine (B1679862) (noradrenaline), and dopamine (B1211576), are crucial biogenic amines that function as neurotransmitters and hormones.[1][2] Their quantification in biological samples and pharmaceutical formulations is essential for both clinical diagnostics and pharmaceutical quality control.[3] This application note describes a simple, cost-effective, and sensitive spectrophotometric method for the determination of catecholamines based on an oxidative coupling reaction with p-Toluidine (B81030) hydrochloride in the presence of sodium periodate (B1199274).[4]

The principle of this assay is the oxidation of the catecholamine by sodium periodate, followed by a coupling reaction with p-Toluidine hydrochloride. This reaction forms a stable, orange-colored water-soluble dye with a maximum absorbance at 480 nm.[4] The intensity of the color produced is directly proportional to the concentration of the catecholamine in the sample, allowing for quantitative analysis.

Chemical Principle

The assay is based on the oxidative coupling reaction of catecholamines with p-toluidine in the presence of sodium periodate. The periodate first oxidizes the catecholamine to its corresponding o-quinone derivative. This intermediate then couples with p-toluidine to form a colored product.

Application

This method is suitable for the quantitative determination of catecholamines such as methyldopa, dopamine hydrochloride, and adrenaline in pharmaceutical preparations.

Quantitative Data Summary

The following table summarizes the performance characteristics of the assay for different catecholamines as determined by a flow injection analysis method.

CatecholamineLinearity Range (µg/mL)Limit of Detection (S/N=3) (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)
Methyldopa1 - 500.4-
Dopamine HCl2 - 500.2-
Adrenaline5 - 700.7-

Data adapted from a flow injection analysis method which serves as a strong indicator of the assay's performance characteristics.

Experimental Protocols

Reagent Preparation

Note: Prepare all solutions using deionized or distilled water.

  • This compound Solution (0.2% w/v): Accurately weigh 0.2 g of this compound and dissolve it in 100 mL of deionized water. If necessary, gently warm the solution to aid dissolution. This solution should be freshly prepared.

  • Sodium Periodate Solution (0.01 M): Accurately weigh 0.214 g of sodium periodate (NaIO₄) and dissolve it in 100 mL of deionized water. Store in a dark bottle and prepare fresh.

  • Catecholamine Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the catecholamine standard (e.g., dopamine hydrochloride, adrenaline bitartrate) and dissolve it in 100 mL of deionized water. This stock solution should be stored protected from light in a refrigerator.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water to cover the expected concentration range of the samples.

Standard Spectrophotometric Protocol
  • Pipette 1.0 mL of each working standard solution into a series of 10 mL volumetric flasks.

  • To each flask, add 1.0 mL of the 0.2% this compound solution .

  • Next, add 1.0 mL of the 0.01 M sodium periodate solution to each flask.

  • Dilute the contents of each flask to the 10 mL mark with deionized water.

  • Mix the solutions well and allow them to stand at room temperature for 15 minutes for the color to develop.

  • Measure the absorbance of each solution at 480 nm against a reagent blank. The reagent blank is prepared in the same manner, but using 1.0 mL of deionized water in place of the catecholamine standard.

  • Construct a calibration curve by plotting the absorbance values of the standards against their corresponding concentrations.

  • Determine the concentration of the catecholamine in the unknown sample by measuring its absorbance, and interpolating the concentration from the calibration curve.

Preparation of Pharmaceutical Samples
  • For injections or liquid formulations, accurately dilute a known volume of the formulation with deionized water to bring the catecholamine concentration within the linear range of the assay.

  • For solid dosage forms, accurately weigh and powder a representative number of tablets. Dissolve a quantity of the powder equivalent to a known amount of the active catecholamine in deionized water. Filter the solution if necessary and dilute the filtrate to a known volume to achieve a concentration within the assay's linear range.

Potential Interferences

Substances that can be oxidized by sodium periodate or that can react with the oxidized catecholamine intermediate may interfere with this assay. It is important to consider the excipients present in pharmaceutical formulations. However, studies have shown that common excipients often do not interfere with this method. Strong oxidizing and reducing agents should be avoided in the sample matrix.

Visualizations

Catecholamine Biosynthesis Pathway

Catecholamine_Biosynthesis Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: Biosynthesis pathway of catecholamines from tyrosine.

Experimental Workflow

Caption: Workflow for the spectrophotometric assay of catecholamines.

Catecholamine Signaling Pathway (Adrenergic Receptor)

Adrenergic_Signaling cluster_membrane Cell Membrane Receptor Adrenergic Receptor (GPCR) G_Protein G-Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP (Second Messenger) AC->cAMP converts Catecholamine Catecholamine (e.g., Epinephrine) Catecholamine->Receptor ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Glycogenolysis) PKA->Cellular_Response phosphorylates targets

References

p-Toluidine Hydrochloride: Not a Recognized Reagent in Mainstream Proteomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Despite its availability from some suppliers with a general label for "proteomics research," extensive review of scientific literature and established methodologies reveals that p-Toluidine hydrochloride (also known as 4-methylaniline hydrochloride) is not a standard or recognized reagent for core proteomics sample preparation workflows such as protein denaturation, reduction, alkylation, or enzymatic digestion. Its primary applications lie in industrial chemical synthesis, particularly in the production of dyes and pigments, and as a component in certain adhesives.[1][2]

This document, therefore, provides detailed application notes and protocols for a standard and widely accepted proteomics sample preparation workflow, highlighting the roles of established reagents. This information is intended for researchers, scientists, and drug development professionals seeking to prepare biological samples for mass spectrometry-based proteomic analysis.

Standard Application Notes for In-Solution Proteomics Sample Preparation

The goal of proteomics sample preparation is to efficiently extract proteins from a complex biological sample, denature them to expose enzymatic cleavage sites, reduce and alkylate cysteine residues to prevent disulfide bond reformation, and digest the proteins into peptides suitable for mass spectrometry analysis. The following notes outline a typical workflow.

1. Protein Extraction and Denaturation: The initial step involves lysing cells or tissues to release proteins and solubilizing them in a buffer containing strong denaturants. These chaotropic agents, such as 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride (GdmCl), disrupt the non-covalent interactions that maintain a protein's three-dimensional structure.[3] This unfolding process is crucial for making the protein accessible to proteolytic enzymes.

2. Reduction of Disulfide Bonds: Proteins often contain disulfide bonds between cysteine residues, which contribute to their tertiary and quaternary structures. These bonds are typically broken using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Complete reduction is essential for full protein denaturation and to allow for accurate peptide identification.

3. Alkylation of Cysteine Residues: Following reduction, the free sulfhydryl groups on cysteine residues are alkylated to prevent them from re-forming disulfide bonds. Iodoacetamide (B48618) (IAA) or iodoacetic acid are common alkylating agents that add a carbamidomethyl or carboxymethyl group, respectively, to the cysteine side chain. This step is typically performed in the dark as iodoacetamide is light-sensitive.

4. Enzymatic Digestion: The denatured, reduced, and alkylated proteins are then digested into smaller peptides using a protease. Trypsin is the most commonly used enzyme in proteomics due to its high specificity, cleaving C-terminal to lysine (B10760008) (K) and arginine (R) residues, except when followed by proline. This specificity generates peptides of an ideal size and charge for mass spectrometry analysis. Other proteases like Lys-C, Glu-C, or chymotrypsin (B1334515) can be used for alternative or complementary cleavage patterns. For samples containing high concentrations of denaturants like guanidine hydrochloride, dilution is necessary before adding trypsin, as high concentrations can inhibit its activity.[4]

5. Peptide Desalting and Cleanup: After digestion, the peptide mixture contains salts, detergents, and other contaminants that can interfere with mass spectrometry analysis. A desalting step, typically using a C18 solid-phase extraction (SPE) column or tip, is performed to remove these interfering substances and concentrate the peptides. The cleaned peptides are then eluted and ready for analysis.

Standard In-Solution Digestion Protocol

This protocol is a widely used method for preparing protein samples for mass spectrometry.

Materials:

  • Lysis Buffer: 8 M Urea or 6 M Guanidine Hydrochloride in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 500 mM Dithiothreitol (DTT) in water (prepare fresh)

  • Alkylating Agent: 500 mM Iodoacetamide (IAA) in water (prepare fresh in the dark)

  • Protease: Sequencing-grade modified Trypsin

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA)

Procedure:

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet or cell lysate in Lysis Buffer.

    • Incubate at room temperature for 30 minutes with gentle agitation.

    • Quantify the protein concentration using a compatible protein assay (e.g., BCA assay).

  • Reduction:

    • Add the DTT solution to the protein sample to a final concentration of 5 mM.

    • Incubate at 37°C for 1 hour.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the IAA solution to a final concentration of 15 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the sample with Digestion Buffer to reduce the urea or guanidine hydrochloride concentration to less than 1 M.

    • Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w).

    • Incubate at 37°C overnight (12-16 hours).

  • Quenching and Acidification:

    • Stop the digestion by acidifying the sample with 10% TFA to a final concentration of 0.5-1% (pH < 3).

    • Centrifuge the sample to pellet any precipitated material.

  • Desalting:

    • Condition a C18 SPE tip or column according to the manufacturer's instructions.

    • Load the acidified peptide sample.

    • Wash the column to remove salts and contaminants.

    • Elute the peptides with a solution containing a high percentage of organic solvent (e.g., 80% acetonitrile, 0.1% formic acid).

    • Dry the eluted peptides in a vacuum centrifuge. The sample is now ready for reconstitution and mass spectrometry analysis.

Quantitative Data Summary

As this compound is not used in these procedures, a comparative data table is not applicable. The performance of a standard proteomics sample preparation workflow is typically assessed by metrics such as the number of identified proteins and peptides, the percentage of missed cleavages by the protease, and the reproducibility of quantification between replicates. These metrics are highly dependent on the sample type, instrumentation, and data analysis parameters.

ParameterTypical ValueFactors Influencing Outcome
Protein Identifications Hundreds to thousandsSample complexity, instrument sensitivity, database size
Peptide Identifications Thousands to tens of thousandsDigestion efficiency, chromatographic separation, MS/MS scan speed
Missed Cleavages < 15%Trypsin activity, digestion time, protein denaturation
Alkylation Efficiency > 95%Concentration and freshness of reagents, incubation time
Quantitative CV (%) < 20%Sample handling, instrument stability, data processing

Visualizations of Standard Proteomics Workflows

The following diagrams illustrate the logical flow of a standard proteomics sample preparation experiment.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis start Biological Sample (Cells, Tissue, etc.) lysis Lysis & Protein Extraction (Urea / GdmCl) start->lysis Step 1 reduction Reduction (DTT / TCEP) lysis->reduction Step 2 alkylation Alkylation (IAA) reduction->alkylation Step 3 digestion Enzymatic Digestion (Trypsin) alkylation->digestion Step 4 cleanup Peptide Desalting (C18 SPE) digestion->cleanup Step 5 end_prep Clean Peptides cleanup->end_prep lcms LC-MS/MS Analysis end_prep->lcms data_analysis Database Searching & Quantification lcms->data_analysis results Protein Identification & Quantification data_analysis->results

Caption: A typical bottom-up proteomics experimental workflow.

logical_relationships cluster_goal Primary Goal cluster_requirements Key Requirements cluster_reagents Enabling Reagents goal Accurate Protein Identification & Quantification denaturation Complete Protein Denaturation goal->denaturation digestion Efficient & Specific Digestion goal->digestion cleanup Removal of Contaminants goal->cleanup chaotropes Chaotropes (Urea, GdmCl) denaturation->chaotropes reductants Reductants / Alkylators (DTT, IAA) denaturation->reductants enzymes Proteases (Trypsin) digestion->enzymes resins SPE Resins (C18) cleanup->resins

Caption: Logical relationships in proteomics sample preparation.

References

Synthesis of Substituted Aromatic Compounds from p-Toluidine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various substituted aromatic compounds utilizing p-Toluidine (B81030) hydrochloride as a versatile starting material. The methodologies outlined herein are foundational for the generation of key intermediates in pharmaceutical and materials science research.

Introduction

p-Toluidine and its hydrochloride salt are fundamental building blocks in organic synthesis. Through diazotization, the amino group can be converted into a highly versatile diazonium salt. This intermediate serves as a gateway to a wide array of functional group transformations on the aromatic ring, enabling the synthesis of halogenated, hydroxylated, and azo-substituted toluene (B28343) derivatives. These products are valuable precursors in the development of active pharmaceutical ingredients (APIs), agrochemicals, and specialty dyes.

I. Synthesis of p-Chlorotoluene via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the introduction of a chlorine atom onto the aromatic ring of p-toluidine.[1][2] The reaction proceeds via the formation of a diazonium salt, which is subsequently decomposed in the presence of a copper(I) chloride catalyst.[3] This method offers high yields and is a common strategy in organic synthesis for the preparation of aryl halides.[4]

Quantitative Data Summary
ParameterValueReference
Starting Materialp-Toluidine Hydrochloride[5]
Key ReagentsSodium Nitrite (B80452), Hydrochloric Acid, Copper(I) Chloride[5][6]
Reaction Temperature0-5 °C (Diazotization), Room Temp to 60 °C (Sandmeyer)[5]
Productp-Chlorotoluene[6]
Boiling Point158-162 °C[5][6]
Yield70-79%[5][6]
Experimental Protocol: Synthesis of p-Chlorotoluene

1. Preparation of the Diazonium Salt Solution: a. In a suitable reaction vessel, dissolve this compound in concentrated hydrochloric acid and water.[5] b. Cool the mixture to 0-5 °C in an ice-water bath with continuous stirring to form a fine suspension.[7] c. In a separate beaker, prepare a solution of sodium nitrite in cold water.[7] d. Slowly add the sodium nitrite solution dropwise to the cold this compound suspension, maintaining the temperature below 5 °C.[5] e. Continue stirring the mixture in the ice bath for an additional 15-30 minutes after the addition is complete to ensure the complete formation of p-tolyl diazonium chloride.[5][7]

2. Preparation of Copper(I) Chloride Solution: a. A solution of cuprous chloride in hydrochloric acid is prepared separately.[6] Note: Using a 1:1 molar ratio of cuprous chloride to the diazonium salt is recommended for optimal yield.[6]

3. Sandmeyer Reaction: a. To the freshly prepared, cold diazonium salt solution, add the cold cuprous chloride solution with vigorous stirring.[6] b. Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2.5 to 3 hours.[5] During this time, the evolution of nitrogen gas will be observed. c. Gently heat the mixture to approximately 60 °C to ensure the complete decomposition of the diazonium salt.[5]

4. Product Isolation and Purification: a. The crude p-chlorotoluene will separate as an oily layer. b. Isolate the organic layer and wash it sequentially with concentrated sulfuric acid and then with water.[6] c. Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride). d. Purify the final product by distillation, collecting the fraction boiling between 158-162 °C.[5]

Reaction Pathway

Sandmeyer_Reaction pToluidine This compound Diazonium p-Tolyl Diazonium Chloride pToluidine->Diazonium NaNO₂, HCl 0-5 °C pChlorotoluene p-Chlorotoluene Diazonium->pChlorotoluene CuCl, Δ

Caption: Sandmeyer reaction pathway for p-chlorotoluene synthesis.

II. Synthesis of p-Cresol (B1678582) via Diazotization-Hydrolysis

The conversion of p-toluidine to p-cresol involves the diazotization of the amine followed by hydrolysis of the resulting diazonium salt.[8][9] This reaction provides a direct route to introduce a hydroxyl group onto the aromatic ring. A continuous-flow process for this synthesis has been developed, offering high yield and improved safety by avoiding the accumulation of the potentially explosive diazonium salt intermediate.[9][10]

Quantitative Data Summary
ParameterValueReference
Starting Materialp-Toluidine[9]
Key ReactionsDiazotization, Hydrolysis[9]
Productp-Cresol[8]
Melting Point31 °C[8]
Boiling Point95-96 °C / 15 mm[8]
Yield (Continuous Flow)up to 91%[9][10]
Yield (Batch)63-72%[8]
Experimental Protocol: Synthesis of p-Cresol (Conceptual Continuous-Flow)

1. Diazotization Step: a. A stream of p-toluidine solution in an acidic medium is continuously mixed with a stream of a cooled sodium nitrite solution in a microreactor. b. The temperature is strictly controlled to maintain the stability of the diazonium salt intermediate.

2. Hydrolysis Step: a. The output stream from the diazotization reactor, containing the p-tolyl diazonium salt, is directly introduced into a heated reactor. b. The elevated temperature facilitates the hydrolysis of the diazonium salt, leading to the formation of p-cresol and the evolution of nitrogen gas.

3. Work-up and Purification: a. The reaction mixture is continuously extracted to separate the p-cresol from the aqueous phase. b. The organic phase is then subjected to distillation under reduced pressure to yield pure p-cresol.[8]

Experimental Workflow

pCresol_Workflow Start p-Toluidine Solution Mixer Microreactor (Diazotization) Start->Mixer Nitrite Sodium Nitrite Solution Nitrite->Mixer Hydrolysis Heated Reactor (Hydrolysis) Mixer->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Distillation Vacuum Distillation Extraction->Distillation Product Pure p-Cresol Distillation->Product

Caption: Continuous-flow synthesis workflow for p-cresol.

III. Synthesis of p-Iodotoluene

The synthesis of p-iodotoluene from p-toluidine is readily achieved by the reaction of the corresponding diazonium salt with a source of iodide, typically potassium iodide.[11][12] This reaction is a straightforward and high-yielding method for the introduction of iodine onto an aromatic ring.

Quantitative Data Summary
ParameterValueReference
Starting Materialp-Toluidine[11][12]
Key ReagentsSulfuric Acid/Hydrochloric Acid, Sodium Nitrite, Potassium Iodide[11][12]
Reaction Temperature0-5 °C (Diazotization)[11]
Productp-Iodotoluene[11][12]
Melting Point35 °C[12]
Boiling Point211 °C[12]
Yield44.6% - 93%[11][12][13]
Experimental Protocol: Synthesis of p-Iodotoluene

1. Diazotization: a. In a flask, dissolve p-toluidine in an aqueous solution of sulfuric acid or hydrochloric acid.[11][12] b. Cool the solution to 0-5 °C in an ice bath. c. Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. d. Stir for an additional 30 minutes in the ice bath to complete the diazotization.[11]

2. Iodination: a. In a separate flask, prepare a solution of potassium iodide in water.[11][12] b. Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. c. A dark-colored solid or oil will form. Allow the mixture to stand to ensure complete reaction.[12]

3. Isolation and Purification: a. Collect the crude product by filtration if it is a solid, or by extraction with a suitable organic solvent if it is an oil. b. Wash the organic phase with a solution of sodium bisulfite to remove any excess iodine, followed by water.[11] c. Dry the organic layer and remove the solvent under reduced pressure. d. The crude p-iodotoluene can be further purified by recrystallization from ethanol (B145695) or by distillation.[12]

Logical Relationship Diagram

pIodotoluene_Logic cluster_0 Diazotization cluster_1 Iodination pToluidine p-Toluidine DiazoniumSalt p-Tolyl Diazonium Salt pToluidine->DiazoniumSalt Acid H₂SO₄ / HCl Acid->DiazoniumSalt NaNO2 NaNO₂ NaNO2->DiazoniumSalt pIodotoluene p-Iodotoluene DiazoniumSalt->pIodotoluene KI Potassium Iodide KI->pIodotoluene

Caption: Logical steps for the synthesis of p-iodotoluene.

IV. Synthesis of Azo Dyes via Azo Coupling

Azo dyes are a large and important class of colored organic compounds characterized by the presence of one or more azo groups (-N=N-). They are synthesized by the coupling reaction of a diazonium salt with an electron-rich aromatic compound, such as a phenol (B47542) or an aromatic amine.[7][14] The reaction of p-tolyl diazonium chloride with a coupling agent like 2-naphthol (B1666908) yields a brightly colored azo dye.[7]

Quantitative Data Summary
ParameterValueReference
Diazo Componentp-Toluidine[7]
Coupling Component2-Naphthol (β-Naphthol)[7]
Reaction TypeElectrophilic Aromatic Substitution[7]
Key ConditionsLow Temperature (0-5 °C), Alkaline pH for Coupling[7]
Product ClassAzo Dye
Experimental Protocol: Synthesis of a Representative Azo Dye (1-(p-tolylazo)-2-naphthol)

1. Preparation of p-Tolyl Diazonium Chloride: a. Follow the diazotization procedure as outlined in the synthesis of p-chlorotoluene (Section I, Step 1).

2. Preparation of the Coupling Solution: a. In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.[7] b. Cool this alkaline solution to 0-5 °C in an ice bath.

3. Azo Coupling Reaction: a. Slowly, and with vigorous stirring, add the cold p-tolyl diazonium chloride solution to the alkaline 2-naphthol solution.[7] b. A brightly colored precipitate of the azo dye should form immediately. c. Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.[7]

4. Isolation and Purification: a. Collect the solid product by vacuum filtration and wash it thoroughly with cold water. b. Purify the crude azo dye by recrystallization from a suitable solvent, such as ethanol.[7]

Azo Coupling Reaction Pathway

Azo_Coupling Diazonium p-Tolyl Diazonium Chloride AzoDye 1-(p-tolylazo)-2-naphthol Diazonium->AzoDye Naphthol 2-Naphthol Naphthol->AzoDye NaOH, 0-5 °C

Caption: Azo coupling reaction for dye synthesis.

References

Experimental setup for the synthesis of dyes with p-Toluidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Azo Dyes Using p-Toluidine (B81030) Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of azo dyes, a vibrant and historically significant class of compounds, using p-toluidine hydrochloride as the starting material.[1][2][3] The synthesis is a robust two-step process involving an initial diazotization of the primary aromatic amine followed by an azo coupling reaction with an electron-rich substrate.[1][4] This method is fundamental in organic chemistry and is a cornerstone for producing a wide array of dyes and pigments.[2] The protocols and data herein are intended to serve as a comprehensive guide for laboratory synthesis and characterization.

Reaction Principles

The synthesis of azo dyes from p-toluidine is a classic example of electrophilic aromatic substitution and proceeds in two critical stages:

1.1 Diazotization: In the first step, p-toluidine is converted to its corresponding diazonium salt, 4-methylbenzenediazonium (B1208422) chloride.[4] This is achieved by treating a cold, acidic solution of this compound with sodium nitrite (B80452).[1][4] The strong mineral acid (HCl) reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ. The nitrous acid, in turn, generates the highly electrophilic nitrosonium ion (NO⁺), which is attacked by the nucleophilic amino group of p-toluidine.[4] This reaction is highly temperature-sensitive and must be conducted at 0-5 °C to prevent the unstable diazonium salt from decomposing into a phenol.[1][4]

1.2 Azo Coupling: The resulting 4-methylbenzenediazonium salt is a weak electrophile that readily reacts with an electron-rich aromatic compound, known as a coupling agent.[1][5] Activated substrates such as phenols (e.g., 2-naphthol) and aromatic amines are common coupling partners.[1] The diazonium ion attacks the activated aromatic ring, typically at the para position, to form a stable azo compound.[5][6] These compounds are characterized by the R-N=N-R' linkage and are often brightly colored due to their extended conjugated π-electron systems.[5][7]

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling pToluidine This compound Diazonium 4-Methylbenzenediazonium Chloride (Unstable Intermediate) pToluidine->Diazonium NaNO2 Sodium Nitrite (NaNO2) NaNO2->Diazonium HCl Hydrochloric Acid (HCl) HCl->Diazonium IceBath 0-5 °C IceBath->Diazonium Crucial for Stability CouplingAgent Coupling Agent (e.g., 2-Naphthol (B1666908) in NaOH) Diazonium->CouplingAgent Electrophilic Attack AzoDye Azo Dye Precipitate (Colored Product) CouplingAgent->AzoDye

Caption: Logical flow of azo dye synthesis from p-toluidine.

Experimental Protocols

The following is a representative protocol for the synthesis of an azo dye using this compound and 2-naphthol (β-naphthol).

2.1 Materials and Equipment

  • Reagents: p-Toluidine, concentrated Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), 2-Naphthol, Sodium Hydroxide (B78521) (NaOH), Ice, Ethanol.

  • Equipment: Beakers (250 mL), magnetic stirrer and stir bar, ice bath, graduated cylinders, vacuum filtration apparatus (Büchner funnel, filter flask), filter paper.

2.2 Protocol Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Product Isolation A 1. Prepare p-Toluidine Hydrochloride Solution (p-Toluidine + HCl + H2O) D 4. Cool All Solutions in Ice Bath (0-5 °C) A->D B 2. Prepare NaNO2 Solution B->D C 3. Prepare Alkaline 2-Naphthol Solution (2-Naphthol + NaOH) C->D E 5. Diazotization: Slowly add (B) to (A) Maintain Temp < 5 °C D->E F 6. Azo Coupling: Slowly add Diazonium Salt from (E) to (C) E->F G 7. Stir to Complete Precipitation F->G H 8. Collect Product via Vacuum Filtration G->H I 9. Wash Precipitate with Cold Water H->I J 10. Purify by Recrystallization (Ethanol) I->J

Caption: Experimental workflow for azo dye synthesis.

2.3 Detailed Methodology

Part A: Diazotization of p-Toluidine

  • In a 250 mL beaker, dissolve 5.35 g (0.05 mol) of p-toluidine in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of water.[4]

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. A fine suspension of this compound may form.[1][4]

  • In a separate beaker, prepare a solution of 3.5 g (0.05 mol) of sodium nitrite in 10 mL of water.[4]

  • Slowly add the sodium nitrite solution dropwise to the cold this compound suspension.[1] The addition should take approximately 10-15 minutes, ensuring the temperature is maintained below 5 °C throughout.[4]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the complete formation of the 4-methylbenzenediazonium chloride solution.[1][4]

Part B: Azo Coupling Reaction

  • In a separate 250 mL beaker, dissolve one molar equivalent of 2-naphthol (7.2 g, 0.05 mol) in approximately 50 mL of an aqueous 2.5 M sodium hydroxide solution.

  • Cool this alkaline solution in an ice bath to 0-5 °C.[1]

  • Slowly, and with vigorous stirring, add the cold diazonium chloride solution from Part A to the alkaline 2-naphthol solution.[1]

  • A brightly colored precipitate of the azo dye should form immediately.[1]

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling is complete.[1]

Part C: Isolation and Purification

  • Collect the solid dye product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate thoroughly with cold water to remove any unreacted salts.[1]

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final azo dye.[1]

Quantitative Data

The quantities of reagents are critical for a successful synthesis. The following tables summarize the molar and mass quantities based on the provided protocol.

Table 1: Reagent Quantities for Diazotization of p-Toluidine

Reagent Chemical Formula Molar Mass ( g/mol ) Moles (mol) Mass/Volume
p-Toluidine C₇H₉N 107.15 0.05 5.35 g
Conc. Hydrochloric Acid HCl 36.46 ~0.18 15 mL

| Sodium Nitrite | NaNO₂ | 69.00 | 0.05 | 3.5 g |

Table 2: Reagent Quantities for Azo Coupling

Reagent Chemical Formula Molar Mass ( g/mol ) Moles (mol) Mass/Volume
2-Naphthol C₁₀H₈O 144.17 0.05 7.2 g

| Sodium Hydroxide | NaOH | 40.00 | ~0.125 | 50 mL of 2.5 M |

Table 3: Physical Properties of a Representative p-Toluidine Based Azo Dye

Property Data
Compound Name (E)-1,2-bis(p-tolyl)diazene
Synonym 4,4'-Azotoluene
Appearance Orange-Red Crystalline Solid
Melting Point 144 °C
Molecular Formula C₁₄H₁₄N₂
Molecular Weight 210.28 g/mol

Note: Data for this table is for the self-coupling product of p-toluidine, as detailed in the literature.[4]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated fume hood, as aromatic amines like p-toluidine are toxic.

  • Handle concentrated hydrochloric acid and sodium hydroxide with extreme care as they are highly corrosive.[8]

  • Sodium nitrite is an oxidizer and is toxic if swallowed.[8]

  • The diazotization reaction can be exothermic; maintain strict temperature control to prevent runaway reactions and decomposition of the diazonium salt.

References

Application Notes and Protocols: Diazotization of p-Toluidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diazotization of primary aromatic amines is a cornerstone reaction in synthetic organic chemistry. This process converts a primary aromatic amine into a diazonium salt, which serves as a versatile intermediate for the synthesis of a wide array of aromatic compounds.[1] The reaction of p-toluidine (B81030) with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, yields 4-methylbenzenediazonium (B1208422) chloride.[2] This diazonium salt is a crucial precursor in the production of azo dyes, pharmaceuticals, and for introducing a variety of functional groups onto the aromatic ring that are otherwise difficult to install directly, such as halides, hydroxyl, cyano, and fluoro groups.[3][4]

The reaction must be conducted at low temperatures (0-5 °C) because aryl diazonium salts are unstable at higher temperatures and can decompose, sometimes explosively if isolated in solid form.[4][5] These application notes provide a detailed mechanism, experimental protocol, and quantitative data for the diazotization of p-toluidine hydrochloride.

Reaction Mechanism

The conversion of this compound to 4-methylbenzenediazonium chloride proceeds in two main stages: the formation of the nitrosating agent and the subsequent reaction with the amine.[2]

Stage 1: Formation of the Nitrosonium Ion In a cold, acidic solution, sodium nitrite (NaNO₂) reacts with hydrochloric acid (HCl) to generate nitrous acid (HNO₂).[2][6] The nitrous acid is then protonated by the excess strong acid and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[1][2][7]

Stage 2: Nucleophilic Attack and Diazonium Salt Formation The lone pair of electrons on the nitrogen atom of p-toluidine's amino group acts as a nucleophile, attacking the electrophilic nitrosonium ion.[1][2] This is followed by a series of proton transfers and the elimination of a water molecule, leading to the formation of the relatively stable 4-methylbenzenediazonium cation.[1][2] The stability is attributed to the delocalization of the positive charge into the aromatic π-system.[8]

reaction_mechanism Diazotization Mechanism of p-Toluidine cluster_0 Stage 1: Formation of Nitrosonium Ion cluster_1 Stage 2: Diazonium Salt Formation NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + HCl HCl Hydrochloric Acid (HCl) H2O_NO Protonated Nitrous Acid (H₂O⁺-N=O) HNO2->H2O_NO + H⁺ NO_plus Nitrosonium Ion (N≡O⁺) H2O_NO->NO_plus - H₂O pToluidine p-Toluidine Nitrosamine_int N-Nitrosamine Intermediate pToluidine->Nitrosamine_int + N≡O⁺ Diazo_hydroxide Diazohydroxide Nitrosamine_int->Diazo_hydroxide Proton Transfers Diazonium_ion 4-Methylbenzenediazonium Ion Diazo_hydroxide->Diazonium_ion + H⁺, - H₂O

Figure 1. Mechanism of p-Toluidine Diazotization.

Experimental Protocol

This protocol details the in situ preparation of 4-methylbenzenediazonium chloride from p-toluidine.

3.1 Materials and Reagents

  • p-Toluidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

3.2 Equipment

  • 250 mL Beaker or Erlenmeyer flask

  • 100 mL Beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or pipette

  • Thermometer

3.3 Protocol

  • In a 250 mL beaker, dissolve 5.35 g (0.05 mol) of p-toluidine in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of water.[2]

  • Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring. A fine, white suspension of this compound will likely form.[2][5]

  • In a separate 100 mL beaker, prepare a solution of 3.5 g (0.05 mol) of sodium nitrite in 10 mL of cold water.[2]

  • Slowly add the sodium nitrite solution dropwise to the cold, stirred this compound suspension over 10-15 minutes.[2][5]

  • Crucially, maintain the reaction temperature below 5 °C throughout the addition by adding ice to the bath as needed. [2][5] Higher temperatures will lead to decomposition of the product.[4]

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-20 minutes to ensure the diazotization is complete.[5]

  • The resulting clear solution contains 4-methylbenzenediazonium chloride and is ready for immediate use in subsequent reactions (e.g., Sandmeyer reaction, azo coupling). Do not attempt to isolate the diazonium salt as a solid. [4]

Figure 2. Experimental Workflow for Diazotization.

Quantitative Data

The yield of the diazotization reaction itself is nearly quantitative when the resulting diazonium salt is used immediately in solution.[9] The overall yield is typically reported for the final, isolated product of a subsequent reaction. The following table summarizes representative yields for common transformations of the in situ prepared 4-methylbenzenediazonium chloride.

Reagent (Starting)Molar Ratio (p-Toluidine:NaNO₂:Reagent)Subsequent ReactionProductReported Yield (%)Reference
p-Toluidine1 : 1.02 : 1Azo coupling with 2-NaphtholAzo Dye64% (Recrystallized)[9]
p-Toluidine1 : 1.01 : 1 (CuCl)Sandmeyer Reactionp-Chlorotoluene70-79%[10][11]
p-ToluidineNot specifiedHydrolysisp-Cresolup to 91%[12]

Applications in Synthesis

The 4-methylbenzenediazonium chloride solution is a highly valuable intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be readily replaced by a variety of nucleophiles, many of which cannot be introduced by direct electrophilic aromatic substitution.[4]

Key applications include:

  • Sandmeyer Reaction : Synthesis of aryl chlorides, bromides, and cyanides using copper(I) salts.[3][13]

  • Schiemann Reaction : Synthesis of aryl fluorides using fluoroboric acid (HBF₄) followed by heating.[8]

  • Phenol Synthesis : Replacement of the diazonium group with a hydroxyl group by warming the acidic solution.[6][14]

  • Azo Coupling : Reaction with activated aromatic compounds like phenols or anilines to form brightly colored azo compounds, which are widely used as dyes.[4][15]

References

Application Notes and Protocols for Spectroscopic Analysis of p-Toluidine Hydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Toluidine (B81030) hydrochloride is a versatile aromatic amine salt widely utilized as a precursor in the synthesis of a diverse range of organic compounds, most notably azo dyes, pharmaceuticals, and other specialty chemicals. The reaction of p-toluidine hydrochloride, primarily through diazotization followed by coupling reactions, yields products with unique chromophoric and bioactive properties. Spectroscopic analysis is indispensable for the confirmation of product structure, purity assessment, and elucidation of reaction mechanisms.

These application notes provide a comprehensive overview of the spectroscopic characterization of reaction products derived from this compound, with a focus on Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for key reactions and subsequent spectroscopic analyses are provided to facilitate reproducible and accurate results in a research and development setting.

Key Reaction of this compound: Diazotization and Azo Coupling

A primary and illustrative reaction of this compound is its conversion to a diazonium salt, which then acts as an electrophile in an azo coupling reaction with an electron-rich aromatic compound, such as 2-naphthol (B1666908). This reaction is a cornerstone of synthetic dye chemistry.[1]

Reaction Pathway: Diazotization and Azo Coupling

Reaction_Pathway pToluidine This compound Diazonium p-Tolyl Diazonium Chloride pToluidine->Diazonium NaNO2, HCl 0-5 °C AzoDye 1-(p-tolylazo)-2-naphthol (Azo Dye) Diazonium->AzoDye TwoNaphthol 2-Naphthol TwoNaphthol->AzoDye Coupling

Caption: Diazotization of this compound and subsequent azo coupling.

Experimental Protocols

Synthesis of 1-(p-tolylazo)-2-naphthol

This protocol details the synthesis of a representative azo dye from this compound and 2-naphthol.[1]

Materials:

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, dissolve 5.0 g of this compound in 100 mL of 2 M hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-water bath with continuous stirring. This may result in the formation of a fine suspension.

  • In a separate beaker, prepare a solution of 2.5 g of sodium nitrite in 10 mL of distilled water and cool it in the ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the this compound solution, ensuring the temperature remains below 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the complete formation of the p-tolyl diazonium chloride solution.

Part B: Azo Coupling with 2-Naphthol

  • In a separate 400 mL beaker, dissolve 5.0 g of 2-naphthol in 50 mL of 2 M sodium hydroxide solution.

  • Cool this alkaline solution to 0-5 °C in an ice-water bath.

  • With vigorous stirring, slowly add the cold p-tolyl diazonium chloride solution from Part A to the alkaline 2-naphthol solution. A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water.

  • Purify the crude product by recrystallization from ethanol to obtain the final 1-(p-tolylazo)-2-naphthol product.

  • Dry the purified product in a desiccator.

Spectroscopic Sample Preparation

FTIR Spectroscopy: Prepare a KBr pellet by mixing a small amount of the dried product with dry potassium bromide and pressing it into a transparent disk.

NMR Spectroscopy: Dissolve approximately 10-20 mg of the dried product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

UV-Vis Spectroscopy: Prepare a dilute solution of the dried product in a suitable solvent (e.g., ethanol or DMSO) of a known concentration.

Mass Spectrometry: Dissolve a small amount of the product in a suitable volatile solvent for analysis by techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Spectroscopic Data and Analysis

The following tables summarize the expected spectroscopic data for this compound and its reaction product, 1-(p-tolylazo)-2-naphthol.

Table 1: Spectroscopic Data of this compound
Spectroscopic TechniqueCharacteristic Peaks/SignalsInterpretation
FTIR (cm⁻¹) 3200-3400 (broad), ~3100, ~1600, ~1520, ~810N-H stretching of NH₃⁺, C-H stretching (aromatic), N-H bending, C=C stretching (aromatic), C-H out-of-plane bending (p-disubstituted)
¹H NMR (ppm) ~7.5 (d), ~7.3 (d), ~2.4 (s)Aromatic protons, methyl protons
¹³C NMR (ppm) ~138, ~130, ~122, ~21Aromatic carbons, methyl carbon
UV-Vis (nm) ~280-290π → π* transitions of the aromatic ring
Table 2: Spectroscopic Data of 1-(p-tolylazo)-2-naphthol
Spectroscopic TechniqueCharacteristic Peaks/SignalsInterpretation
FTIR (cm⁻¹) ~3450 (broad), 3050-3100, ~1620, ~1500, ~1450O-H stretching, C-H stretching (aromatic), C=C stretching (aromatic), C=C stretching (aromatic), N=N stretching
¹H NMR (ppm) 10-12 (s, broad), 7.0-8.5 (m), 2.4 (s)Phenolic OH proton, Aromatic protons, Methyl protons
¹³C NMR (ppm) 150-160, 110-145, ~21Carbon attached to OH, Aromatic and azo carbons, Methyl carbon
UV-Vis (nm) ~400-500n → π* and π → π* transitions of the extended conjugated azo system
Mass Spec (m/z) Calculated [M+H]⁺Molecular ion peak corresponding to the product's molecular weight

Visualization of Experimental and Analytical Workflow

The following diagram illustrates the general workflow from synthesis to spectroscopic analysis.

Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation pToluidine p-Toluidine HCl Diazotization Diazotization pToluidine->Diazotization Coupling Azo Coupling Diazotization->Coupling Purification Purification Coupling->Purification FTIR FTIR Purification->FTIR Sample Preparation NMR NMR Purification->NMR Sample Preparation UVVis UV-Vis Purification->UVVis Sample Preparation MS Mass Spec Purification->MS Sample Preparation Structure Structure Elucidation FTIR->Structure NMR->Structure UVVis->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: General workflow for synthesis and spectroscopic analysis.

Other Potential Reaction Products

This compound can undergo various other reactions, leading to a range of products requiring spectroscopic characterization.

  • Schiff Base Formation: Reaction with aldehydes or ketones, such as salicylaldehyde, forms Schiff bases (imines). These reactions can be monitored by the appearance of a C=N stretching band in the IR spectrum (around 1620-1650 cm⁻¹) and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum.

  • N-Acetylation: Reaction with acetic anhydride (B1165640) yields N-(p-tolyl)acetamide. This can be confirmed by the appearance of an amide C=O stretch in the IR spectrum (around 1660 cm⁻¹) and a new acetyl methyl signal in the ¹H NMR spectrum.

  • Sandmeyer Reaction: The diazonium salt intermediate can be reacted with copper(I) salts (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halogen or a cyano group, forming p-chlorotoluene, p-bromotoluene, or p-tolunitrile, respectively. The products can be identified by their unique mass spectra and the disappearance of the N-H signals in the IR and NMR spectra.

Conclusion

The spectroscopic analysis of this compound reaction products is a critical component of synthetic chemistry in various industrial and research applications. The combination of FTIR, NMR, UV-Vis, and mass spectrometry provides a powerful toolkit for unambiguous structure determination, purity verification, and a deeper understanding of reaction outcomes. The protocols and data presented in these notes serve as a practical guide for scientists and researchers working with this important chemical intermediate.

References

Application Notes and Protocols: Synthesis of Azo Dyes Using p-Toluidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

p-Toluidine (B81030) hydrochloride is a versatile aromatic amine that serves as a fundamental precursor in the synthesis of a wide array of organic compounds, most notably azo dyes.[1][2] Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are extensively used as colorants in the textile, leather, plastics, and printing ink industries due to their vibrant colors and stability.[1][3] The synthesis process typically involves a two-stage reaction mechanism: the diazotization of p-toluidine followed by an azo coupling reaction with an electron-rich substrate.[4][5] These notes provide detailed protocols for the synthesis of specific azo dyes derived from p-toluidine, targeting researchers, scientists, and professionals in drug development and organic synthesis.

Principle of Reaction: Diazotization and Azo Coupling

The conversion of p-toluidine to an azo dye is a cornerstone of aromatic chemistry, proceeding through two critical steps:

  • Diazotization : In a cold, acidic medium, the primary aromatic amine group of p-toluidine is converted into a diazonium salt.[4][5] This is achieved by treating a solution of p-toluidine hydrochloride with sodium nitrite (B80452). The strong mineral acid (typically hydrochloric acid) reacts with sodium nitrite in situ to generate nitrous acid (HNO₂), which then forms the highly reactive electrophilic nitrosonium ion (NO⁺).[5] The amino group of p-toluidine attacks this ion, leading to the formation of a p-tolyl diazonium salt. Maintaining a low temperature (0–5 °C) is crucial to prevent the unstable diazonium salt from decomposing.[4][5]

  • Azo Coupling : The resulting p-tolyl diazonium salt is a weak electrophile that readily reacts with an electron-rich aromatic compound, such as a phenol (B47542) or another aromatic amine, in a process known as azo coupling.[4] This electrophilic aromatic substitution reaction results in the formation of the characteristic azo bond (–N=N–), which links the two aromatic rings and acts as the chromophore responsible for the dye's color.

Application Note 1: Synthesis of an Azo Dye via Coupling with 2-Naphthol (B1666908)

This protocol details the synthesis of a representative p-tolyl-containing azo dye by coupling diazotized p-toluidine with 2-naphthol (beta-naphthol).

Experimental Protocol

Materials:

  • p-Toluidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Ethanol (for recrystallization)

Part A: Diazotization of p-Toluidine

  • In a flask, dissolve one molar equivalent of p-toluidine in a solution of concentrated hydrochloric acid and water.

  • Cool the resulting solution to 0–5 °C in an ice bath with continuous stirring. This may form a fine suspension of this compound.[4]

  • In a separate beaker, prepare a solution of one molar equivalent of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold this compound suspension, ensuring the temperature is maintained below 5 °C throughout the addition.[4]

  • Continue stirring the mixture in the ice bath for 15-20 minutes after the addition is complete to ensure the complete formation of the p-tolyl diazonium chloride solution.[4]

Part B: Azo Coupling with 2-Naphthol

  • In a separate beaker, dissolve one molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this alkaline solution in an ice bath to 0–5 °C.[4]

  • With vigorous stirring, slowly add the cold p-tolyl diazonium chloride solution from Part A to the alkaline 2-naphthol solution. A brightly colored precipitate of the azo dye should form immediately.[4]

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling is complete.[4]

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[4]

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final azo dye.[4]

Visualization of Experimental Workflow

G start Start dissolve_pt Dissolve p-Toluidine in HCl + Water start->dissolve_pt cool_pt Cool to 0-5 °C in Ice Bath dissolve_pt->cool_pt diazotization Diazotization: Slowly add NaNO₂ to p-Toluidine solution (< 5°C) cool_pt->diazotization prep_nano2 Prepare cold aq. NaNO₂ Solution prep_nano2->diazotization coupling Azo Coupling: Combine Diazonium Salt and Naphthol solutions diazotization->coupling dissolve_naphthol Dissolve 2-Naphthol in aq. NaOH cool_naphthol Cool to 0-5 °C in Ice Bath dissolve_naphthol->cool_naphthol cool_naphthol->coupling stir Stir in Ice Bath for 30 min coupling->stir filter Collect Precipitate (Vacuum Filtration) stir->filter wash Wash with Cold Water filter->wash recrystallize Purify by Recrystallization wash->recrystallize end End: Purified Azo Dye recrystallize->end

Caption: Workflow for the synthesis of an azo dye from p-toluidine and 2-naphthol.

Application Note 2: Synthesis of (E)-1,2-bis(4-methylphenyl)diazene

This protocol describes the synthesis of (E)-1,2-bis(4-methylphenyl)diazene, also known as 4,4'-azotoluene, from p-toluidine.[5] This process involves a diazotization step followed by a self-coupling reaction of the resulting diazonium salt.[5]

Experimental Protocol
  • In a 250 mL beaker, dissolve 5.35 g (0.05 mol) of p-toluidine in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of water.[5]

  • Cool the solution to 0–5 °C in an ice bath with constant stirring. If this compound precipitates, continue stirring to maintain a fine suspension.[5]

  • In a separate 100 mL beaker, prepare a solution of 3.5 g (0.05 mol) of sodium nitrite in 10 mL of water.[5]

  • Slowly add the sodium nitrite solution dropwise to the cold this compound suspension over approximately 10-15 minutes, ensuring the temperature remains between 0 and 5 °C with vigorous stirring.[5]

  • After the addition is complete, continue stirring the mixture for an additional 15 minutes in the ice bath to yield the 4-methylbenzenediazonium (B1208422) chloride solution.[5]

  • To initiate the coupling reaction, slowly warm the diazonium salt solution to room temperature. The evolution of nitrogen gas will be observed as the reaction proceeds.[5]

  • Isolate and purify the resulting product, (E)-1,2-bis(4-methylphenyl)diazene.

Quantitative Data

Table 1: Reagent Quantities for the Synthesis of (E)-1,2-bis(4-methylphenyl)diazene[5]

Reagent Molecular Formula Amount Moles (mol) Role
p-Toluidine C₇H₉N 5.35 g 0.05 Starting Material
Conc. Hydrochloric Acid HCl 15 mL - Acidic Medium
Sodium Nitrite NaNO₂ 3.5 g 0.05 Diazotizing Agent

| Water | H₂O | 25 mL | - | Solvent |

Table 2: Physical and Chemical Properties of (E)-1,2-bis(4-methylphenyl)diazene

Property Value
Common Name 4,4'-Azotoluene
Molecular Formula C₁₄H₁₄N₂
Molecular Weight 210.28 g/mol
Appearance Orange-red crystals
Melting Point 144 °C

| Solubility | Insoluble in water, soluble in ethanol, ether |

Visualization of Reaction Mechanism

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Self-Coupling p_toluidine p-Toluidine (C₇H₉N) diazonium_salt 4-Methylbenzenediazonium Chloride (C₇H₇N₂⁺Cl⁻) p_toluidine->diazonium_salt  NaNO₂, HCl  0-5 °C diazonium_salt_2 Diazonium Salt (Electrophile) product (E)-1,2-bis(4-methylphenyl)diazene (Azo Dye) diazonium_salt_2->product p_toluidine_2 p-Toluidine (Nucleophile) p_toluidine_2->product

Caption: Reaction mechanism for the synthesis of 4,4'-azotoluene from p-toluidine.

References

Troubleshooting & Optimization

Troubleshooting low yield in p-Toluidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of p-Toluidine (B81030) hydrochloride.

Troubleshooting Guides and FAQs

This section addresses specific problems that may arise during the synthesis of p-toluidine hydrochloride and its precursor, p-toluidine.

Low Yield of this compound

Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yield in this compound synthesis can stem from several factors, primarily related to the purity of the starting p-toluidine and the conditions of the salt formation and isolation steps.

  • Incomplete Conversion to the Hydrochloride Salt: Ensure a slight molar excess of concentrated hydrochloric acid is used to drive the reaction to completion. The reaction is exothermic; therefore, controlled, dropwise addition of the acid with cooling is recommended to prevent side reactions.[1]

  • Losses During Crystallization and Isolation: this compound is soluble in water.[2] Avoid using excessive amounts of solvent for crystallization. Cooling the solution in an ice bath can help maximize precipitation.[3] Ensure the filtration and washing steps are performed with cold solvents to minimize product loss.

  • Impure Starting p-Toluidine: The most critical factor is the purity of the initial p-toluidine. Impurities such as ortho- and meta-isomers, or unreacted starting materials from the p-toluidine synthesis, will not efficiently form the desired hydrochloride salt and can interfere with its crystallization.[1][4] It is highly recommended to purify the p-toluidine before converting it to the hydrochloride salt.

Issues with the Starting Material: p-Toluidine

Question: My p-toluidine starting material is discolored (yellow or brown). Could this be affecting my this compound yield?

Answer: Yes, a discolored p-toluidine starting material is a strong indicator of impurities, which will negatively impact your final yield and purity. Aromatic amines like p-toluidine are susceptible to oxidation, which leads to colored byproducts.[5] Using purified p-toluidine is crucial for a high-yielding synthesis of the hydrochloride salt.

Question: I suspect my p-toluidine contains isomeric impurities. How can I purify it?

Answer: The presence of o- and m-toluidine (B57737) isomers is a common issue. Several purification methods can be employed:

  • Fractional Crystallization: This is an effective method to separate p-toluidine from its isomers.[1][4] p-Toluidine can be crystallized from hot water, ethanol (B145695), benzene, petroleum ether, or a 1:4 ethanol/water mixture.[4]

  • Acetylation-Hydrolysis: For pharmaceutical-grade purity, p-toluidine can be converted to its acetyl derivative, which is then recrystallized from ethanol. The purified acetyl derivative is subsequently hydrolyzed back to p-toluidine using sulfuric acid.[1][4]

Question: My synthesis of p-toluidine from p-nitrotoluene resulted in a low yield. What could have gone wrong?

Answer: Low yields in the reduction of p-nitrotoluene to p-toluidine can be due to several factors:

  • Incomplete Reduction: Ensure sufficient reducing agent (e.g., Sn/HCl, Fe/HCl, or catalytic hydrogenation with Pd/C) and adequate reaction time.[6][7] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • Difficult Purification: p-Toluidine is very soluble in many common organic solvents, which can make extraction and crystallization challenging, leading to significant product loss during handling.[6] Vacuum distillation is a recommended purification method for p-toluidine.[6]

Crystallization and Isolation Problems

Question: The this compound product is oily or gummy and won't crystallize properly. What should I do?

Answer: An oily or gummy product often indicates the presence of impurities or residual solvent.

  • Presence of Impurities: Unreacted p-toluidine or other byproducts can interfere with the crystal lattice formation.[5] Purifying the starting p-toluidine is the best preventative measure. To salvage an oily product, try triturating it with a non-polar solvent like hexane (B92381) to induce solidification.

  • Hygroscopic Nature: The hydrochloride salt can absorb moisture from the air, leading to a gooey consistency. Ensure all glassware is dry and, if possible, work under an inert atmosphere. Dry the final product thoroughly in a desiccator or under vacuum.

Data Presentation

Table 1: Reaction Conditions for p-Toluidine Synthesis via Catalytic Hydrogenation

ParameterValueReference
CatalystPalladium on Carbon (Pd/C)[7]
p-nitrotoluene to Catalyst Mass Ratio1960.8 : 1[7]
Reaction Temperature80–85°C[1]
Reaction Pressure0.55–0.6 MPa[1]
Reported Yieldup to 98.3%[7]

Table 2: Troubleshooting Summary for Low this compound Yield

ProblemPotential CauseRecommended Solution
Low Yield Incomplete reactionUse a slight molar excess of HCl, ensure proper mixing.
Losses during workupUse cold solvents for washing, minimize solvent volume.
Impure starting materialPurify p-toluidine before salt formation.
Oily/Gummy Product Impurities presentPurify starting p-toluidine, triturate product with a non-polar solvent.
Hygroscopic natureUse dry glassware, work under an inert atmosphere, dry product thoroughly.
Colored Product Oxidation of p-toluidineUse freshly purified p-toluidine.

Experimental Protocols

Protocol 1: Purification of p-Toluidine by Fractional Crystallization
  • Dissolve the crude p-toluidine in a minimum amount of hot solvent (e.g., 1:4 ethanol/water).[4]

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.

  • Dry the purified p-toluidine crystals in a vacuum desiccator.[4]

Protocol 2: Synthesis of this compound from p-Toluidine
  • Dissolve the purified p-toluidine in a suitable solvent such as ethanol or water.[1]

  • Cool the solution in an ice bath.

  • Slowly add a slight molar excess of concentrated hydrochloric acid dropwise with continuous stirring.[1] The reaction is exothermic, so maintain a low temperature.

  • Continue stirring in the ice bath for 15-30 minutes after the addition is complete to ensure full precipitation.

  • Collect the white precipitate of this compound by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the final product in a desiccator or under vacuum to remove residual solvent.

Visualizations

reaction_pathway p-Nitrotoluene p-Nitrotoluene p-Toluidine p-Toluidine p-Nitrotoluene->p-Toluidine Reduction (e.g., Pd/C, H2 or Sn/HCl) p-Toluidine_Hydrochloride p-Toluidine_Hydrochloride p-Toluidine->p-Toluidine_Hydrochloride  + HCl   troubleshooting_workflow start Low Yield of p-Toluidine HCl check_purity Is the starting p-Toluidine pure? start->check_purity purify Purify p-Toluidine (Crystallization or Acetylation-Hydrolysis) check_purity->purify No check_reaction Was a molar excess of HCl used? check_purity->check_reaction Yes purify->start add_more_hcl Use slight molar excess of HCl check_reaction->add_more_hcl No check_workup Were cold solvents used for washing? check_reaction->check_workup Yes add_more_hcl->start use_cold_solvents Wash crystals with cold solvent check_workup->use_cold_solvents No success Yield Improved check_workup->success Yes use_cold_solvents->start purity_yield_relationship impure_ptoluidine Impure p-Toluidine (with o-, m-isomers, oxidation products) side_reactions Incomplete Salt Formation Interference with Crystallization impure_ptoluidine->side_reactions low_yield Low Yield & Purity of This compound side_reactions->low_yield

References

Technical Support Center: Purification of p-Toluidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Toluidine (B81030) hydrochloride. Our aim is to offer practical solutions to common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in p-Toluidine hydrochloride?

A1: Common impurities in this compound can originate from its synthesis, storage, or degradation. The most prevalent impurities include:

  • Isomeric Impurities: o-Toluidine and m-toluidine (B57737) are common isomers that can be present from the initial synthesis of toluene (B28343) derivatives.[1]

  • Synthesis-Related Impurities: If p-Toluidine is synthesized by the reduction of p-nitrotoluene, unreacted starting material or byproducts of the reduction process may be present.[2][3]

  • Oxidation Products: Aromatic amines like p-toluidine are susceptible to oxidation, which can lead to colored impurities, often appearing as a reddish-brown discoloration.[4][5]

  • Degradation Products: Under certain conditions, p-toluidine can degrade. For instance, anaerobic degradation can lead to the formation of compounds like p-aminophenylacetic acid and phenylacetic acid.[6][7]

Q2: What is the most effective method for purifying this compound?

A2: Recrystallization is the most common and effective method for purifying this compound.[8] This technique relies on the differences in solubility between the desired compound and its impurities in a given solvent system at different temperatures. An ethanol-water mixture is a frequently used solvent system for this purpose.[9][10]

Q3: My purified this compound is discolored (yellowish or brownish). How can I remove the color?

A3: Discoloration in this compound is typically due to the presence of oxidized impurities.[4] These can often be effectively removed by treating the solution with activated carbon during the recrystallization process. The activated carbon adsorbs the colored impurities, which are then removed by hot filtration.[11][12]

Q4: What are the key safety precautions I should take when working with this compound?

A4: this compound is a toxic substance and should be handled with care in a well-ventilated area, preferably a fume hood.[13] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust, and prevent contact with skin and eyes. In case of exposure, seek immediate medical attention. Chronic exposure may lead to health issues.[13]

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of this compound.

Issue 1: "Oiling Out" During Recrystallization

Problem: Instead of forming crystals upon cooling, the this compound separates as an oily liquid.

Cause: "Oiling out" occurs when the solute is not sufficiently soluble in the hot solvent, or when the solution is cooled too rapidly, causing the solute to come out of solution above its melting point. The presence of significant impurities can also lower the melting point of the mixture, contributing to this issue.

Solutions:

  • Increase Solvent Volume: Add a small amount of additional hot solvent to the mixture to ensure the compound is fully dissolved.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides more time for proper crystal lattice formation.

  • Solvent System Modification: Adjust the ratio of the ethanol-water solvent system. If the compound is oiling out, it may be too insoluble in the current mixture. Try increasing the proportion of ethanol (B145695).

Issue 2: Poor or No Crystal Formation

Problem: After cooling the solution, very few or no crystals are formed.

Cause: This issue usually arises from using too much solvent, resulting in a solution that is not saturated enough for crystallization to occur upon cooling.

Solutions:

  • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Continue until the solution becomes slightly cloudy, indicating saturation. Then, allow it to cool slowly.

  • Induce Crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles scraped off can act as nucleation sites.

    • Seeding: Add a tiny crystal of pure this compound to the solution to initiate crystal growth.

Issue 3: Product is Still Impure After Recrystallization

Problem: The melting point of the recrystallized product is still broad or lower than the literature value, or analytical data (e.g., NMR, HPLC) shows the presence of impurities.

Cause:

  • Inefficient Single Recrystallization: A single recrystallization may not be sufficient to remove all impurities, especially if they are present in high concentrations or have similar solubility profiles to this compound.

  • Trapped Impurities: Rapid crystal growth can trap impurities within the crystal lattice.

Solutions:

  • Second Recrystallization: Perform a second recrystallization of the product.

  • Slow Cooling: Ensure the solution cools slowly to allow for the formation of purer crystals.

  • Alternative Purification Method: If isomeric impurities are the main issue, consider a different purification technique, such as purification via the acetyl derivative.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol-Water

This protocol describes the purification of this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional, for colored solutions)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to dissolve the solid completely. Stir and gently heat the mixture to facilitate dissolution.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon (approximately 1-2% of the solute weight). Swirl the flask and heat the mixture at a gentle boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon and any other insoluble impurities. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Addition of Water: Heat the filtrate to boiling and add hot water dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Workflow for Recrystallization of this compound

G cluster_dissolution Dissolution cluster_decolorization Decolorization (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude p-Toluidine HCl in minimum hot ethanol add_carbon Add activated carbon (if solution is colored) dissolve->add_carbon add_water Add hot water until cloudy dissolve->add_water If not colored hot_filtration Hot gravity filtration add_carbon->hot_filtration hot_filtration->add_water cool_slowly Cool slowly to room temp add_water->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash with cold solvent vacuum_filtration->wash_crystals dry_crystals Dry purified crystals wash_crystals->dry_crystals

Caption: Workflow for the purification of this compound by recrystallization.

Protocol 2: Purification via Acetylation-Hydrolysis

This method is particularly useful for removing isomeric impurities and involves converting the amine to its acetyl derivative, which is then recrystallized and hydrolyzed back to the pure amine hydrochloride.[9][10]

Part A: Acetylation

  • Dissolve the impure p-toluidine in dilute hydrochloric acid.

  • Add a solution of sodium acetate, followed by acetic anhydride, with vigorous stirring.

  • Cool the mixture in an ice bath to precipitate the N-acetyl-p-toluidine.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude N-acetyl-p-toluidine from ethanol.

Part B: Hydrolysis

  • Reflux the purified N-acetyl-p-toluidine with dilute sulfuric acid until the solution is clear.

  • Cool the solution to crystallize the p-toluidine sulfate (B86663).

  • Isolate the sulfate salt and suspend it in water.

  • Add a base (e.g., sodium hydroxide (B78521) solution) to regenerate the free p-toluidine.

  • The free base can then be converted back to the hydrochloride salt by careful addition of concentrated hydrochloric acid.

Logical Relationship for Troubleshooting Purification Issues

G start Start Purification recrystallization Perform Recrystallization start->recrystallization check_purity Check Purity (e.g., Melting Point) recrystallization->check_purity pure Product is Pure (End) check_purity->pure Yes impure Product is Impure check_purity->impure No troubleshoot Troubleshoot Issue impure->troubleshoot oiling_out Oiling Out? troubleshoot->oiling_out no_crystals No/Poor Crystals? troubleshoot->no_crystals discolored Discolored? troubleshoot->discolored oiling_out->no_crystals No adjust_solvent Adjust Solvent/ Cooling Rate oiling_out->adjust_solvent Yes no_crystals->discolored No reduce_solvent Reduce Solvent/ Induce Crystallization no_crystals->reduce_solvent Yes activated_carbon Use Activated Carbon discolored->activated_carbon Yes alternative_method Consider Alternative Purification Method discolored->alternative_method No/Still Impure adjust_solvent->recrystallization reduce_solvent->recrystallization activated_carbon->recrystallization

Caption: Decision-making workflow for troubleshooting common issues during this compound purification.

Data Presentation

The following table summarizes the key physical properties of this compound and its common isomeric impurities.

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound 540-23-8143.61243-245Soluble in water and ethanol.[13]
o-Toluidine hydrochloride 636-21-5143.61215-217Soluble in water and alcohol.
m-Toluidine hydrochloride 638-03-9143.61~228Soluble in water.[14]
p-Toluidine 106-49-0107.1543-45Slightly soluble in water; soluble in ethanol and ether.[1]
o-Toluidine 95-53-4107.15-16Slightly soluble in water; soluble in alcohol and ether.
m-Toluidine 108-44-1107.15-30Slightly soluble in water; soluble in alcohol and ether.[15][16]

References

Technical Support Center: Diazotization of p-Toluidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diazotization of p-toluidine (B81030) hydrochloride. Our aim is to help you identify and resolve common side reactions and other issues encountered during this critical synthetic step.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My diazotization reaction mixture turned brown/black and is producing a tar-like substance. What is happening and how can I prevent it?

A1: This is a common issue caused by the decomposition of the diazonium salt and subsequent side reactions. The primary culprits are elevated temperatures and localized "hot spots" in the reaction mixture. The diazonium salt is thermally unstable and, if the temperature rises above the recommended 0-5°C, it can decompose to form highly reactive aryl cations. These cations can then react with water to form p-cresol (B1678582), or couple with unreacted p-toluidine or the p-cresol product to form colored azo compounds, which contribute to the tarry appearance.

Troubleshooting Steps:

  • Temperature Control: Ensure your reaction vessel is adequately submerged in an ice-salt bath to maintain a temperature between 0-5°C. Monitor the internal temperature of the reaction mixture, not just the bath temperature.

  • Slow Reagent Addition: Add the sodium nitrite (B80452) solution slowly and dropwise to the p-toluidine hydrochloride suspension. This prevents localized overheating from the exothermic diazotization reaction.

  • Efficient Stirring: Maintain vigorous and constant stirring to ensure even heat distribution and prevent the formation of localized areas of high diazonium salt concentration.

Q2: I am observing a lower than expected yield of my desired product. What are the potential side reactions consuming my diazonium salt?

A2: A low yield is often attributable to several competing side reactions. The most significant of these are:

  • Hydrolysis to p-Cresol: The diazonium group can be replaced by a hydroxyl group from the aqueous solvent, especially if the temperature is not strictly controlled, leading to the formation of p-cresol.

  • Azo Coupling: The diazonium salt can act as an electrophile and couple with electron-rich aromatic compounds present in the reaction mixture. This includes unreacted p-toluidine (self-coupling) to form 4,4'-azotoluene and other diazo compounds. This is more likely to occur if the reaction medium is not sufficiently acidic.

  • Decomposition: As mentioned, the diazonium salt is inherently unstable and can decompose, releasing nitrogen gas and forming various byproducts.

To improve your yield:

  • Strict Temperature Control: Maintain the 0-5°C temperature range throughout the reaction.

  • Proper Acidity: Ensure a sufficient excess of hydrochloric acid is used. This helps to stabilize the diazonium salt and protonate any unreacted p-toluidine, making it less susceptible to azo coupling.

  • Use the Diazonium Salt Solution Immediately: Do not store the prepared diazonium salt solution. Use it promptly in the subsequent reaction step.

Q3: How does the concentration of hydrochloric acid affect the reaction?

A3: The concentration of hydrochloric acid is a critical parameter.

  • Insufficient Acid: If there is not enough acid, the diazotization reaction may be incomplete. Furthermore, unreacted p-toluidine will be present in its more nucleophilic free base form, which can readily undergo azo coupling with the formed diazonium salt, leading to significant byproduct formation.

  • Excess Acid: A suitable excess of hydrochloric acid (typically 2.5 to 3 equivalents) is necessary to ensure the complete conversion of p-toluidine to its hydrochloride salt and to maintain a low pH. This acidic environment stabilizes the diazonium salt and minimizes self-coupling side reactions by protonating the amino group of any remaining p-toluidine.

Q4: I have an excess of nitrous acid at the end of my reaction. Is this a problem and how do I remove it?

A4: Yes, excess nitrous acid can be problematic for subsequent reactions, potentially leading to unwanted side reactions with your coupling partner. It is standard practice to test for and quench any excess nitrous acid.

Procedure for Testing and Quenching:

  • Testing: After the addition of sodium nitrite is complete, test for the presence of excess nitrous acid by dipping a glass rod into the reaction mixture and then touching it to starch-iodide paper. An immediate blue-black color indicates the presence of nitrous acid.

  • Quenching: To remove the excess, you can add a small amount of urea (B33335) or sulfamic acid. These compounds react with nitrous acid to produce nitrogen gas, carbon dioxide, and water (with urea) or sulfuric acid and nitrogen gas (with sulfamic acid). Add the quenching agent portion-wise until the starch-iodide test is negative.

Quantitative Data on Side Reactions

While precise quantitative data can vary based on specific experimental conditions, the following table summarizes the expected trends in product distribution with changes in key reaction parameters.

Parameter VariationExpected Impact on Product DistributionReference
Temperature Increase (from 0-5°C to >10°C) - Significant increase in p-cresol formation. - Increased rate of diazonium salt decomposition, leading to lower overall yield of desired product. - Potential for increased formation of azo-tar byproducts.[1][2]
Insufficient Hydrochloric Acid (<2.5 equivalents) - Increased formation of 4,4'-azotoluene and other azo coupling byproducts. - Incomplete diazotization, leaving unreacted p-toluidine.[3]
Excess Sodium Nitrite - Presence of unreacted nitrous acid which can interfere with subsequent coupling reactions.[4]
Optimized Conditions (Continuous Flow) - A study on the continuous-flow synthesis of p-cresol from p-toluidine reported a yield of up to 91% after optimizing reaction conditions to minimize side reactions.[1][5]

Experimental Protocols

Detailed Protocol for the Diazotization of this compound

This protocol is adapted from established methods for the diazotization of aromatic amines.

Materials:

  • p-Toluidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Urea or Sulfamic Acid

  • Starch-Iodide Paper

  • Ice

  • Distilled Water

Procedure:

  • In a beaker or flask equipped with a magnetic stirrer, add the desired amount of p-toluidine.

  • For each mole of p-toluidine, add approximately 2.5 to 3 molar equivalents of concentrated hydrochloric acid and a suitable amount of water to create a stirrable slurry.

  • Cool the mixture to 0-5°C in an ice-salt bath with constant stirring. A fine precipitate of this compound should form.

  • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold, vigorously stirred this compound suspension. Ensure the temperature of the reaction mixture does not exceed 5°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction is complete.

  • Test for the presence of excess nitrous acid using starch-iodide paper.

  • If excess nitrous acid is present, add small portions of urea or sulfamic acid until the starch-iodide test is negative.

  • The resulting solution of p-toluenediazonium chloride should be used immediately in the next synthetic step.

Caution: Diazonium salts can be explosive when isolated in a dry state. Always keep them in a cold aqueous solution.

Visualizing Reaction Pathways and Troubleshooting

Main Reaction Pathway

main_reaction pToluidine This compound NaNO2_HCl NaNO2 + HCl (0-5 °C) pToluidine->NaNO2_HCl Diazonium p-Toluenediazonium Chloride NaNO2_HCl->Diazonium Product Desired Product (e.g., via Sandmeyer or Azo Coupling) Diazonium->Product Subsequent Reaction

Caption: Main reaction pathway for the diazotization of this compound.

Common Side Reaction Pathways

side_reactions cluster_temp Temperature > 5°C cluster_coupling Insufficient Acidity / Excess p-Toluidine Diazonium p-Toluenediazonium Chloride Decomposition Decomposition Diazonium->Decomposition Heat AzoCoupling Azo Coupling Diazonium->AzoCoupling + p-Toluidine pCresol p-Cresol Decomposition->pCresol + H2O AzoDye 4,4'-Azotoluene (Azo Dye/Tar) AzoCoupling->AzoDye

Caption: Key side reactions in the diazotization of p-toluidine.

Troubleshooting Workflow

troubleshooting_workflow cluster_symptoms cluster_causes cluster_solutions Start Problem Observed LowYield Low Yield Start->LowYield TarFormation Tar Formation / Dark Color Start->TarFormation HighTemp High Temperature (> 5°C) LowYield->HighTemp LowAcid Insufficient Acid LowYield->LowAcid TarFormation->HighTemp TarFormation->LowAcid PoorMixing Poor Mixing TarFormation->PoorMixing SlowAddition Fast Reagent Addition HighTemp->SlowAddition ControlTemp Improve Temperature Control (Ice-Salt Bath) HighTemp->ControlTemp IncreaseAcid Use Sufficient Excess HCl LowAcid->IncreaseAcid ImproveStirring Increase Stirring Rate PoorMixing->ImproveStirring SlowDown Add NaNO2 Solution Dropwise SlowAddition->SlowDown

Caption: Troubleshooting workflow for common issues in p-toluidine diazotization.

References

Optimizing temperature for p-Toluidine hydrochloride diazotization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the diazotization of p-toluidine (B81030) hydrochloride. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful and safe execution of this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization of p-toluidine hydrochloride?

The optimal temperature for the diazotization of this compound is strictly maintained between 0-5 °C.[1][2][3][4] This low temperature range is critical for the stability of the resulting p-toluidine diazonium salt.[4][5]

Q2: Why is maintaining a low temperature so crucial for this reaction?

A low temperature (0-5 °C) is essential to prevent the decomposition of the unstable diazonium salt.[4] Above 5 °C, aryl diazonium salts in aqueous solutions become unstable and can decompose, sometimes explosively, to release nitrogen gas.[6] This decomposition can lead to the formation of unwanted byproducts, such as p-cresol (B1678582), and significantly lower the yield of the desired product.[2]

Q3: What happens if the reaction temperature is too high?

If the temperature rises above the optimal 0-5 °C range, the p-toluidine diazonium salt will begin to decompose.[4][6] This decomposition is an exothermic process that can lead to a thermal runaway, characterized by the evolution of nitrogen gas and the formation of brown to black oily products.[4][7] A primary byproduct of this decomposition is p-cresol, which can contaminate the final product.[2]

Q4: Can the reaction be run at temperatures below 0 °C?

While the primary concern is elevated temperatures, excessively low temperatures can also cause issues. If the temperature drops too low, there is a risk of the reaction mixture freezing or reagents crystallizing, which can hinder proper mixing and affect the reaction rate.[6]

Q5: How long is the p-toluidine diazonium salt stable at the recommended temperature?

Due to their inherent instability, diazonium salts are typically not stored and should be used immediately after preparation.[5] Even when kept in the cold (0-5 °C), the diazonium salt will decompose over time. For best results, the subsequent reaction (e.g., a Sandmeyer or coupling reaction) should be performed shortly after the diazotization is complete.[5]

Q6: What are the other key factors for a successful diazotization reaction?

Besides temperature, several other factors are critical:

  • Acid Concentration: A sufficient concentration of a strong mineral acid, like hydrochloric acid (HCl), is necessary to generate nitrous acid from sodium nitrite (B80452) and to stabilize the resulting diazonium salt.[4]

  • Rate of Nitrite Addition: Sodium nitrite solution should be added slowly and dropwise.[4] This helps to control the exothermic nature of the reaction, maintain the low temperature, and prevent localized high concentrations of nitrous acid which can lead to side reactions.[4]

  • Efficient Stirring: Continuous and efficient stirring is important to ensure proper mixing of the reagents and uniform temperature throughout the reaction mixture.

Troubleshooting Guide

ProblemPossible Causes & Solutions
Low yield of diazonium salt. Temperature too high: Ensure the reaction is maintained strictly between 0-5 °C using an efficient ice-salt bath. Pre-cool all reagent solutions before addition.[4] Insufficient Acid: Ensure at least 2.5-3 equivalents of hydrochloric acid are used to maintain a strongly acidic environment.[4] Nitrite solution added too quickly: Add the sodium nitrite solution slowly to prevent localized warming and decomposition.[4]
Reaction mixture turns brown or black with gas evolution. Decomposition of the diazonium salt: This is a clear sign that the temperature has exceeded the stable range. Immediately add more ice to the bath to try and control the temperature. For future runs, improve temperature monitoring and control.[4]
Formation of colored (e.g., yellow/orange) impurities. Azo coupling side reaction: This can occur if the concentration of free amine is too high or the pH is not sufficiently acidic. Ensure excess mineral acid is present throughout the reaction. The formation of a trace of azo compound can sometimes color the product.[2]
Incomplete diazotization (positive test for primary amine). Insufficient sodium nitrite: Ensure the correct stoichiometry of sodium nitrite is used. A slight excess is sometimes required. Reaction time too short: After adding the nitrite, continue stirring the mixture for at least 30 minutes at 0-5 °C to ensure the reaction goes to completion.[1][4]
Formation of p-cresol byproduct. Hydrolysis of the diazonium salt: This is caused by the reaction of the diazonium salt with water, which is accelerated by higher temperatures. Strict temperature control (0-5 °C) is the primary way to minimize this side reaction.[2]

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for this compound Diazotization

ParameterRecommended ValueRationale
Temperature0–5 °CEnsures stability of the diazonium salt and minimizes decomposition.[1][2][3][4]
p-Toluidine:HCl Ratio1 : 2.5-3 (molar)Provides a strong acidic medium to form HNO₂ and stabilize the diazonium salt.[4]
p-Toluidine:NaNO₂ Ratio1 : 1.0-1.1 (molar)A slight excess of sodium nitrite ensures complete conversion of the amine.
Reaction Time30-60 minutesAllows for complete reaction after the slow addition of sodium nitrite.[1][4]

Table 2: Temperature Effects on Diazonium Salt Stability and Side Reactions

Temperature RangeStability of Diazonium SaltCommon Side Reactions
0–5 °C Stable in solution for immediate use.[5]Minimal side reactions if other conditions are optimal.
> 5–15 °C Stability decreases; decomposition begins.[6]Increased rate of hydrolysis to form p-cresol.[2]
> 15 °C Highly unstable; rapid decomposition.[6]Vigorous decomposition with N₂ evolution, formation of phenolic byproducts and tar.[4]

Experimental Protocols

Protocol: Diazotization of this compound

Materials:

  • p-Toluidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

Procedure:

  • Preparation of this compound Solution: In the three-necked flask, add p-toluidine (1 equivalent) and concentrated hydrochloric acid (2.5-3 equivalents). Add enough distilled water to create a stirrable slurry.

  • Cooling: Place the flask in an ice-salt bath and begin stirring. Cool the mixture to 0 °C. The this compound should precipitate as a fine solid.[2][3]

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 equivalents) in a small amount of cold distilled water. Place this solution in an ice bath to pre-cool.[4]

  • Diazotization: Ensure the temperature of the this compound suspension is stable between 0 and 5 °C. Slowly add the chilled sodium nitrite solution dropwise from the dropping funnel to the stirred suspension over a period of 15-30 minutes.[1][2]

  • Temperature Control: Carefully monitor the internal temperature throughout the addition. Use the rate of addition and the ice bath to maintain the temperature strictly within the 0-5 °C range.[4]

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes while maintaining the temperature at 0-5 °C to ensure the reaction is complete.[1][4]

  • Confirmation (Optional): The completion of the reaction can be checked by placing a drop of the reaction mixture on starch-iodide paper. A positive test (blue-black color) indicates the presence of excess nitrous acid and thus the consumption of the primary amine.

  • Immediate Use: The resulting cold solution of p-toluene diazonium chloride is unstable and should be used immediately in the next synthetic step.[5]

Visualizations

Diazotization_Pathway cluster_conditions Conditions pToluidine This compound DiazoniumSalt p-Toluene Diazonium Chloride (Product) pToluidine->DiazoniumSalt NaNO2 Sodium Nitrite (NaNO₂) NitrousAcid Nitrous Acid (HNO₂) Formation NaNO2->NitrousAcid HCl Hydrochloric Acid (HCl) HCl->NitrousAcid NitrousAcid->DiazoniumSalt Diazotization Temp 0-5 °C

Caption: Chemical pathway for the diazotization of p-toluidine.

Troubleshooting_Workflow start Experiment Start check_temp Is Temperature > 5°C? start->check_temp issue_found Problem Detected: Brown/Black Color, Gas check_temp->issue_found Yes check_yield Final Yield is Low? check_temp->check_yield No solution_temp Action: 1. Add More Ice Immediately 2. Slow Nitrite Addition 3. Improve Monitoring issue_found->solution_temp solution_temp->check_yield solution_yield Troubleshoot: 1. Verify Acid Quantity 2. Check Nitrite Stoichiometry 3. Ensure 30 min Stir Time Post-Addition check_yield->solution_yield Yes success Successful Diazotization check_yield->success No end Proceed to Next Step solution_yield->end Implement for Next Run success->end

Caption: Troubleshooting workflow for p-toluidine diazotization.

References

Preventing byproduct formation in azo dye synthesis with p-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during azo dye synthesis using p-Toluidine (B81030).

Troubleshooting Guides

This section addresses specific issues that may arise during the diazotization of p-Toluidine and the subsequent azo coupling reaction, focusing on the prevention of common byproducts.

Issue 1: Low Yield of Azo Dye and Presence of a Phenolic Odor

  • Question: My reaction has a low yield of the desired azo dye, and I can detect a smell similar to cresol. What is the likely cause and how can I fix it?

  • Answer: The phenolic odor suggests the formation of p-cresol (B1678582) as a significant byproduct. This occurs when the p-toluidine diazonium salt reacts with water. The stability of the diazonium salt is crucial to prevent this side reaction.

    Troubleshooting Steps:

    • Temperature Control: Ensure the temperature of the diazotization reaction is strictly maintained between 0-5 °C. An increase in temperature will accelerate the decomposition of the diazonium salt into p-cresol and nitrogen gas.

    • Acid Concentration: Use a sufficient amount of a strong mineral acid, such as hydrochloric acid, to maintain a low pH. This helps to stabilize the diazonium salt.

    • Immediate Use: Use the prepared diazonium salt solution immediately in the subsequent coupling reaction. Allowing it to stand, even at low temperatures, can lead to decomposition.

Issue 2: Off-Color Product or a Sticky, Tar-Like Substance in the Product

  • Question: My final product has an inconsistent color and contains a sticky or oily impurity. What could be the cause?

  • Answer: This issue often points to the formation of triazene (B1217601) byproducts. Triazenes are formed when the diazonium salt couples with unreacted p-toluidine. These compounds are often yellow or brown and can be oily in nature.

    Troubleshooting Steps:

    • pH Control in Coupling Reaction: The pH of the coupling reaction is critical. For coupling with phenols, the reaction should be carried out in a slightly alkaline medium. For coupling with amines, a slightly acidic medium is preferred. Maintaining the optimal pH for your specific coupling partner will favor the desired azo coupling over triazene formation.

    • Stoichiometry: Ensure the molar ratio of the diazonium salt to the coupling component is appropriate. A slight excess of the coupling component can sometimes help to consume the diazonium salt and minimize its reaction with unreacted p-toluidine.

    • Slow Addition: Add the diazonium salt solution slowly and with vigorous stirring to the solution of the coupling component. This ensures that the diazonium salt reacts immediately with the coupling partner as it is introduced, minimizing the chance for side reactions.

Issue 3: Product is a Mixture of Isomers

  • Question: My analytical data (e.g., TLC, HPLC) shows that my product is a mixture of ortho and para isomers. How can I improve the regioselectivity?

  • Answer: The position of the azo coupling on the aromatic ring of the coupling partner is influenced by both electronic and steric factors.

    Troubleshooting Steps:

    • Choice of Coupling Component: If the para position of your coupling component is sterically hindered, coupling at the ortho position may be favored. Consider if a different coupling component could provide better regioselectivity.

    • pH Adjustment: The pH of the coupling reaction can influence the site of coupling. Experiment with slight variations in the pH to see if it improves the ratio of the desired isomer.

    • Temperature of Coupling: While the diazotization must be cold, the temperature of the coupling reaction can sometimes be adjusted to influence regioselectivity. However, care must be taken to avoid decomposition of the diazonium salt.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common byproducts in azo dye synthesis with p-toluidine?

    • A1: The two most common byproducts are p-cresol and triazenes . p-Cresol is formed from the reaction of the p-toluidine diazonium salt with water, especially at elevated temperatures. Triazenes are formed when the diazonium salt couples with unreacted p-toluidine.

  • Q2: How can I confirm the presence of these byproducts in my sample?

    • A2: Several analytical techniques can be used. Thin Layer Chromatography (TLC) can often show distinct spots for the desired dye and byproducts. High-Performance Liquid Chromatography (HPLC) provides a more quantitative analysis of the product mixture. Mass Spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) can be used to identify the molecular weights of the components, confirming the presence of specific byproducts.

  • Q3: What is the optimal temperature for the diazotization of p-toluidine?

    • A3: The optimal temperature is between 0 and 5 °C . This low temperature is crucial to ensure the stability of the p-toluidine diazonium salt and prevent its decomposition to p-cresol.

  • Q4: How does pH affect the formation of byproducts?

    • A4: pH plays a critical role in both the diazotization and coupling steps.

      • Diazotization: A strongly acidic medium is required to form the active nitrosating agent and to stabilize the resulting diazonium salt.

      • Coupling: The optimal pH for the coupling reaction depends on the coupling partner. For phenols, a slightly alkaline pH is needed to activate the phenol. For amines, a slightly acidic pH is typically used. Deviating from the optimal pH for the coupling reaction can lead to increased triazene formation.

  • Q5: How can I purify my azo dye to remove these byproducts?

    • A5: Recrystallization is a common and effective method for purifying azo dyes. Choosing a suitable solvent or solvent mixture is key. For p-cresol, which is more polar than the azo dye, a less polar solvent for recrystallization might leave it in the mother liquor. Triazenes can sometimes be removed by washing the crude product with a dilute acid solution, which can protonate and dissolve the unreacted p-toluidine and some triazene byproducts. If recrystallization is not sufficient, column chromatography can be used for more challenging separations.

Data Presentation

Table 1: Effect of Temperature on p-Cresol Byproduct Formation

Reaction Temperature (°C)Desired Azo Dye Yield (%) (Representative)p-Cresol Formation (%) (Representative)
0-590-95< 5
1075-8510-20
2050-6030-40
>25< 40> 50

Note: These are representative values and can vary based on the specific coupling partner and other reaction conditions.

Table 2: Effect of pH on Triazene Byproduct Formation during Coupling

Coupling PartnerOptimal pH RangeTriazene Formation at Optimal pH (%) (Representative)Triazene Formation outside Optimal pH (%) (Representative)
Phenol Derivative9 - 10< 515 - 30
Aniline Derivative4 - 6< 510 - 25

Note: These are representative values. The optimal pH should be determined empirically for each specific reaction.

Experimental Protocols

Protocol 1: Diazotization of p-Toluidine

  • In a flask, dissolve one molar equivalent of p-toluidine in a solution of concentrated hydrochloric acid and water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. This will likely form a fine suspension of p-toluidine hydrochloride.

  • In a separate beaker, prepare a solution of one molar equivalent of sodium nitrite (B80452) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold this compound suspension. Maintain the temperature below 5 °C throughout the addition.

  • Continue stirring the mixture in the ice bath for 15-20 minutes after the addition is complete to ensure the full formation of the p-tolyl diazonium chloride solution.

Protocol 2: Azo Coupling with a Phenolic Compound (e.g., 2-Naphthol)

  • In a separate beaker, dissolve one molar equivalent of 2-naphthol (B1666908) in an aqueous solution of sodium hydroxide.

  • Cool this alkaline solution in an ice bath to 0-5 °C.

  • Slowly, and with vigorous stirring, add the cold p-tolyl diazonium chloride solution to the alkaline 2-naphthol solution. A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Mandatory Visualization

Byproduct_Formation_Pathway Reaction Pathways in Azo Dye Synthesis with p-Toluidine pToluidine p-Toluidine DiazoniumSalt p-Toluidine Diazonium Salt pToluidine->DiazoniumSalt Diazotization AzoDye Desired Azo Dye DiazoniumSalt->AzoDye Azo Coupling (Optimal pH) pCresol p-Cresol (Byproduct) DiazoniumSalt->pCresol Decomposition Triazene Triazene (Byproduct) DiazoniumSalt->Triazene Side Reaction (Incorrect pH) CouplingPartner Coupling Partner CouplingPartner->AzoDye NaNO2_HCl NaNO2, HCl (0-5°C) H2O H2O (heat) Unreacted_pToluidine Unreacted p-Toluidine Unreacted_pToluidine->Triazene

Caption: Main reaction and side reaction pathways in azo dye synthesis.

Troubleshooting_Workflow Troubleshooting Byproduct Formation Start Start: Impure Azo Dye IdentifyByproduct Identify Byproduct (TLC, HPLC, Odor) Start->IdentifyByproduct PhenolicOdor Phenolic Odor / p-Cresol detected IdentifyByproduct->PhenolicOdor Yes OffColor Off-color / Triazene detected IdentifyByproduct->OffColor No CheckTemp Check Diazotization Temperature (0-5°C) PhenolicOdor->CheckTemp CheckpH Check Coupling pH OffColor->CheckpH TempOK Temperature OK CheckTemp->TempOK Yes TempHigh Temperature too High CheckTemp->TempHigh No pHOk pH OK CheckpH->pHOk Yes pHWrong pH Incorrect CheckpH->pHWrong No End Pure Azo Dye TempOK->End OptimizeTemp Action: Maintain 0-5°C TempHigh->OptimizeTemp pHOk->End OptimizepH Action: Adjust pH for Coupling Partner pHWrong->OptimizepH OptimizeTemp->End OptimizepH->End

Caption: A logical workflow for troubleshooting common byproduct issues.

Improving the stability of p-Toluidine hydrochloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for p-Toluidine (B81030) Hydrochloride solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of p-Toluidine Hydrochloride solutions and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning yellow/brown. What is the cause and how can I prevent it?

A1: Discoloration of this compound solutions is a common issue primarily caused by oxidation. The p-toluidine molecule is susceptible to oxidation when exposed to air (oxygen) and light, leading to the formation of colored degradation products. This process can be accelerated by elevated temperatures.

To prevent discoloration:

  • Prepare solutions fresh: Use freshly prepared solutions whenever possible.

  • Use high-purity solvent: Dissolve the this compound in deaerated, high-purity water or an appropriate organic solvent.

  • Protect from light: Store solutions in amber glass vials or protect them from light by wrapping the container in aluminum foil.

  • Inert atmosphere: For long-term storage, purging the headspace of the container with an inert gas like nitrogen or argon can significantly slow down oxidation.

  • Low temperature storage: Store solutions at refrigerated temperatures (2-8 °C) to reduce the rate of degradation.

Q2: A precipitate has formed in my aqueous this compound solution. What should I do?

A2: Precipitation can occur for a few reasons. Firstly, if the solution becomes oxidized, the degradation products may be less soluble and precipitate out of the solution, often appearing as a yellow or brown solid. Secondly, the solubility of this compound in water is limited and temperature-dependent. If a concentrated solution is prepared at an elevated temperature and then cooled, the compound may precipitate.

To address precipitation:

  • Check for signs of degradation: If the precipitate is colored, it is likely due to degradation. In this case, the solution should be discarded and a fresh solution prepared, taking precautions to prevent oxidation.

  • Ensure complete dissolution: When preparing the solution, ensure the this compound is fully dissolved. Gentle warming can aid dissolution, but be mindful that heat can accelerate degradation.

  • Consider solubility limits: Be aware of the solubility of this compound in your chosen solvent at the intended storage temperature.

Q3: What are the optimal storage conditions for this compound solutions to ensure stability?

A3: For optimal stability, this compound solutions should be stored in a cool, dark place. It is recommended to store them in tightly sealed amber glass containers under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C). For analytical standards, storage in a freezer may further extend stability, but it is important to ensure the compound does not precipitate upon freezing and thawing.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in water, ethanol (B145695), and ether.[1][2] The solubility in water is reported to be 0.1 g/100mL at 20°C.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Solution Discoloration (Yellowing/Browning) Oxidation due to exposure to air and/or light.Prepare fresh solutions. Store in amber vials, under an inert atmosphere, and at low temperatures (2-8 °C).
Precipitate Formation 1. Degradation products precipitating. 2. Exceeding solubility limit upon cooling.1. Discard solution and prepare fresh, preventing degradation. 2. Prepare a less concentrated solution or store at a controlled temperature where the compound remains soluble.
Inconsistent Assay Results Degradation of the this compound standard or sample solution.Prepare fresh standards and samples before each analysis. Follow optimal storage conditions for all solutions.
Poor Chromatographic Peak Shape Interaction of the amine with silanol (B1196071) groups on the HPLC column.Use a mobile phase with a suitable pH and/or an ion-pairing agent. A column with low silanol activity may also be beneficial.

Data Presentation

Table 1: Solubility of this compound

Solvent Solubility at 20°C Reference
Water0.1 g/100 mL[1][2]
EthanolSoluble[1][2]
EtherSoluble[1][2]

Experimental Protocols

Protocol for Preparation of a Stabilized this compound Aqueous Solution

This protocol outlines the steps to prepare an aqueous solution of this compound with enhanced stability for use as an analytical standard or in other experimental applications.

Materials:

  • This compound (high purity)

  • High-purity, deionized water

  • Inert gas (Nitrogen or Argon)

  • Amber glass volumetric flasks and vials with PTFE-lined caps

Procedure:

  • Deaerate the Solvent: Sparge the high-purity water with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry weighing boat.

  • Dissolution: Transfer the weighed this compound to an amber glass volumetric flask. Add a portion of the deaerated water and gently swirl to dissolve the solid. Avoid vigorous shaking to minimize re-introduction of oxygen.

  • Dilution: Once dissolved, dilute the solution to the final volume with the deaerated water.

  • Inert Gas Purge: Purge the headspace of the volumetric flask with the inert gas for 1-2 minutes.

  • Storage: Immediately transfer aliquots of the solution to amber glass vials. Purge the headspace of each vial with the inert gas before tightly sealing with a PTFE-lined cap.

  • Refrigeration: Store the vials in a refrigerator at 2-8 °C.

Protocol for a Forced Degradation Study of this compound

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and pathways. The extent of degradation should ideally be between 5-20%.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile (B52724) mixture) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time, protected from light.

  • Thermal Degradation: Store the stock solution in a temperature-controlled oven at a high temperature (e.g., 70°C) for a specified duration.

  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

3. Analysis:

  • Analyze the stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffer (e.g., phosphate (B84403) or formate) is a common starting point.

  • Use a PDA detector to check for peak purity and a mass spectrometer (LC-MS) to identify the mass of potential degradation products.

Visualizations

Logical Workflow for Troubleshooting this compound Solution Instability

G start Solution Instability Observed (e.g., Discoloration, Precipitate) check_degradation Is the solution discolored (yellow/brown)? start->check_degradation check_storage Review Storage Conditions: - Light exposure? - Air exposure? - High temperature? check_degradation->check_storage Yes check_solubility Was the solution prepared at a high concentration and then cooled? check_degradation->check_solubility No degradation_likely Degradation (Oxidation) is likely. check_storage->degradation_likely solution_discard Discard and Prepare Fresh Solution degradation_likely->solution_discard implement_precautions Implement Preventative Measures: - Use amber vials - Deaerate solvent - Store under inert gas - Refrigerate solution_discard->implement_precautions check_solubility->degradation_likely No/Unsure solubility_issue Precipitation due to exceeding solubility limit. check_solubility->solubility_issue Yes adjust_concentration Prepare a less concentrated solution or store at a controlled temperature. solubility_issue->adjust_concentration

Troubleshooting workflow for unstable solutions.
Potential Degradation Pathway of p-Toluidine

G cluster_products Degradation Products (Colored) p_toluidine p-Toluidine oxidized_intermediates Oxidized Intermediates (e.g., Radicals, Imines) p_toluidine->oxidized_intermediates Oxidation (O2, Light, Heat) azo_compounds Azo Compounds (e.g., 4,4'-Dimethylazobenzene) oxidized_intermediates->azo_compounds Dimerization polymerized_products Polymerized Products oxidized_intermediates->polymerized_products Polymerization

Simplified potential oxidative degradation pathway.

References

Technical Support Center: High-Purity p-Toluidine Hydrochloride Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of p-Toluidine hydrochloride to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: An ethanol-water mixed solvent system is highly recommended for the recrystallization of this compound. This combination offers a good solubility differential, being a good solvent when hot and a poor solvent when cold, which is ideal for obtaining high-purity crystals upon cooling. While this compound is soluble in water, ethanol (B145695), and ether, the mixed ethanol-water system provides a more controlled crystallization process.[1][2]

Q2: What are the key physical properties of this compound relevant to its recrystallization?

A2: Key properties include its melting point of approximately 243-245 °C and its solubility characteristics. It is soluble in polar solvents like water and ethanol.[3] One source indicates its solubility in water at 20°C is 0.1 g/100mL, while another suggests it is greater than or equal to 100 mg/mL at 68°F (20°C).[1][2][4] This discrepancy highlights the importance of empirical testing to determine the optimal solvent ratios and volumes for your specific sample.

Q3: What are common impurities in this compound?

A3: Common impurities can include unreacted starting materials from its synthesis, such as p-toluidine, and byproducts of the reaction.[3] Additionally, colored impurities may be present due to the oxidation of the aromatic amine.[5]

Q4: How can colored impurities be removed during recrystallization?

A4: The use of activated charcoal is an effective method for removing colored impurities. The impure this compound should be dissolved in the hot recrystallization solvent, and then a small amount of activated charcoal is added to the solution. The solution is then hot filtered to remove the charcoal, which adsorbs the colored impurities.

Experimental Protocols

Recrystallization of this compound from Ethanol-Water

This protocol outlines the general procedure for purifying this compound using an ethanol-water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Solvent Preparation: Prepare a mixed solvent of ethanol and water. A starting ratio of 1:1 (v/v) is often effective, but this may need to be optimized.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the hot ethanol-water solvent mixture to dissolve the solid completely with heating and stirring. Aim for a saturated or near-saturated solution at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities and activated charcoal. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools. Do not disturb the flask during this initial cooling phase to promote the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Table 1: Solubility of this compound

SolventTemperature (°C)Solubility
Water200.1 g/100 mL[1][2]
Water20≥ 10 g/100 mL[4]
Ethanol-Soluble[1][2]
Ether-Soluble[1][2]

Note: The conflicting data for water solubility at 20°C suggests that experimental determination of solubility is crucial for process optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

// Nodes start [label="Start Recrystallization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; issue [label="Problem Encountered", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; no_crystals [label="No Crystals Form Upon Cooling", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; oiling_out [label="Oily Layer Forms Instead of Crystals", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_yield [label="Low Crystal Yield", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; colored_crystals [label="Crystals are Colored", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"];

sol_no_crystals_1 [label="Too much solvent added?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_no_crystals_2 [label="Solution supersaturated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_oiling_out_1 [label="Cooling too rapid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_oiling_out_2 [label="Solvent polarity incorrect?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_low_yield_1 [label="Too much solvent used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_low_yield_2 [label="Premature crystallization during hot filtration?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_colored_crystals_1 [label="Incomplete removal of colored impurities?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

act_no_crystals_1 [label="Boil off some solvent and cool again.", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; act_no_crystals_2 [label="Scratch inner surface of the flask with a glass rod or add a seed crystal.", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; act_oiling_out_1 [label="Reheat to dissolve the oil, then allow to cool more slowly. Insulate the flask.", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; act_oiling_out_2 [label="Adjust solvent composition. Add more ethanol (the 'better' solvent).", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; act_low_yield_1 [label="Concentrate the mother liquor and cool to obtain a second crop of crystals.", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; act_low_yield_2 [label="Ensure filtration apparatus is pre-heated.", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; act_colored_crystals_1 [label="Repeat recrystallization with activated charcoal treatment.", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];

end [label="Successful Recrystallization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> issue; issue -> no_crystals [label="No Crystals"]; issue -> oiling_out [label="Oiling Out"]; issue -> low_yield [label="Low Yield"]; issue -> colored_crystals [label="Colored Crystals"];

no_crystals -> sol_no_crystals_1; sol_no_crystals_1 -> act_no_crystals_1 [label="Yes"]; sol_no_crystals_1 -> sol_no_crystals_2 [label="No"]; sol_no_crystals_2 -> act_no_crystals_2 [label="Yes"]; act_no_crystals_1 -> end; act_no_crystals_2 -> end;

oiling_out -> sol_oiling_out_1; sol_oiling_out_1 -> act_oiling_out_1 [label="Yes"]; sol_oiling_out_1 -> sol_oiling_out_2 [label="No"]; sol_oiling_out_2 -> act_oiling_out_2 [label="Yes"]; act_oiling_out_1 -> end; act_oiling_out_2 -> end;

low_yield -> sol_low_yield_1; sol_low_yield_1 -> act_low_yield_1 [label="Yes"]; sol_low_yield_1 -> sol_low_yield_2 [label="No"]; sol_low_yield_2 -> act_low_yield_2 [label="Yes"]; act_low_yield_1 -> end; act_low_yield_2 -> end;

colored_crystals -> sol_colored_crystals_1; sol_colored_crystals_1 -> act_colored_crystals_1 [label="Yes"]; act_colored_crystals_1 -> end; } Caption: Troubleshooting flowchart for this compound recrystallization.

Experimental Workflow

The following diagram illustrates the key stages of the recrystallization process for achieving high-purity this compound.

// Nodes start [label="Crude p-Toluidine\nHydrochloride", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; dissolve [label="Dissolve in Minimum\nHot Ethanol/Water"]; charcoal [label="Add Activated Charcoal\n(Optional)"]; hot_filter [label="Hot Gravity Filtration"]; cool [label="Slow Cooling to\nRoom Temperature"]; ice_bath [label="Cool in Ice Bath"]; vacuum_filter [label="Vacuum Filtration"]; wash [label="Wash with Cold\nEthanol/Water"]; dry [label="Dry Crystals"]; end [label="High-Purity p-Toluidine\nHydrochloride", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> dissolve; dissolve -> charcoal; charcoal -> hot_filter [label="To remove colored\nimpurities"]; dissolve -> hot_filter [style=dashed]; hot_filter -> cool [label="Removes insoluble\nimpurities"]; cool -> ice_bath; ice_bath -> vacuum_filter; vacuum_filter -> wash [label="Isolates crystals"]; wash -> dry; dry -> end; } Caption: Experimental workflow for the purification of this compound.

References

How to increase the rate of azo coupling with p-Toluidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to optimize azo coupling reactions involving p-Toluidine (B81030) hydrochloride. Our goal is to help you increase reaction rates and yields by addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My azo coupling reaction with p-toluidine is extremely slow or has a very low yield. What are the primary causes?

Low yields or slow reaction rates in azo coupling typically stem from issues in one of the two critical stages: the initial diazotization of p-toluidine or the subsequent coupling to an aromatic partner.[1] Key factors include temperature control, pH of the reaction medium, and reagent purity.[1][2]

Q2: What is the optimal temperature for the reaction, and why is it so critical?

The diazotization of p-toluidine to form the p-tolyl diazonium salt is highly exothermic and the resulting diazonium salt is thermally unstable.[3] It is crucial to maintain a low temperature, typically between 0-5°C, throughout the diazotization process (the addition of sodium nitrite).[3][4] Temperatures above 5-10°C can cause the diazonium salt to decompose, often liberating nitrogen gas, which irreversibly prevents the subsequent coupling reaction and is a primary cause of low yields.[1]

Q3: How does pH affect the rate of azo coupling, and what is the optimal range?

The pH is a critical parameter for both stages of the reaction, and the optimal pH for the coupling step depends entirely on the nature of the coupling partner.

  • Diazotization Step: This step requires a strongly acidic medium. The acid (typically HCl) reacts with sodium nitrite (B80452) to generate nitrous acid (HNO₂) in situ, which is necessary for converting p-toluidine to the diazonium salt.[1][4]

  • Coupling Step: The p-tolyl diazonium salt is a weak electrophile.[3] The reaction rate is therefore highly dependent on the nucleophilicity of the coupling partner.[5]

    • For Phenolic Coupling Partners: A mildly alkaline pH (typically 9-10) is required. This deprotonates the phenol (B47542) to form a much more reactive phenoxide ion, which significantly accelerates the coupling reaction.[6][7]

    • For Aromatic Amine Coupling Partners (e.g., anilines): A slightly acidic pH (typically 4-5) is optimal.[6] This pH is a balance: it must be acidic enough to prevent N-coupling side reactions at the amino group, but not so acidic that the activating amino group becomes fully protonated (-NH₃⁺), which would deactivate the ring towards electrophilic attack.[6][7]

Q4: Does the fact that I'm using p-Toluidine hydrochloride instead of p-Toluidine affect the initial steps?

Using this compound is standard and beneficial. The hydrochloride salt is often more stable and easier to handle than the free base. Since the diazotization reaction requires a strong acid like hydrochloric acid anyway, starting with the hydrochloride salt simply means you may need to adjust the initial amount of acid added to achieve the required acidic environment.[3] The p-toluidine will be in its protonated form in the acidic solution prior to diazotization regardless.

Q5: The color of my final azo dye is different from what I expected. Why?

Variations in color can be attributed to several factors:

  • Incorrect pH: The final color of many azo dyes can be sensitive to the pH of the solution.[1] Ensure the final product is isolated at a consistent pH.

  • Impurities and Side Products: The presence of impurities in the starting materials or the formation of side-products, such as triazenes from self-coupling, can significantly alter the final color.[1][8]

  • Oxidation: Coupling components like phenols and anilines can be susceptible to oxidation, which may produce colored impurities.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the azo coupling of p-toluidine.

Symptom / Issue Potential Cause Recommended Solution
Low or No Yield Decomposition of Diazonium Salt: The reaction temperature during diazotization exceeded 5-10°C.[1]Maintain a strict temperature of 0-5°C using an ice or ice-salt bath during sodium nitrite addition and for the duration the salt is stored before use.[2]
Incorrect pH for Coupling: The coupling partner was not sufficiently activated.[6]Adjust the pH of the coupling solution based on the partner: mildly alkaline (pH 9-10) for phenols, mildly acidic (pH 4-5) for anilines.[6][7]
Incomplete Diazotization: Insufficient sodium nitrite or acid was used.[1]Use a slight molar excess of sodium nitrite (~1.1 equivalents) and ensure the solution is strongly acidic. Test for excess nitrous acid with starch-iodide paper.[8]
Slow Reaction Rate Sub-optimal Coupling pH: The concentration of the reactive form of the coupling partner (e.g., phenoxide) is too low.[5][9]Carefully adjust the pH to the optimal range for your specific coupling partner to maximize its nucleophilicity.[6]
Slow Reagent Addition: While necessary for control, excessively slow addition of the diazonium salt can prolong the reaction unnecessarily.Add the diazonium salt solution dropwise but steadily to the coupling solution with vigorous stirring.[6][8]
Formation of Brown/Tar-like Byproducts High Reaction Temperature: Significant decomposition of the diazonium salt has occurred.[2]Strictly adhere to the 0-5°C temperature range for diazotization.[2]
Localized Overheating/Concentration: The diazonium salt was added too quickly to the coupling solution.[8]Ensure slow, dropwise addition of the diazonium salt solution into a vigorously stirred coupling solution to promote homogeneity.[8]
Impure Reagents: Impurities in the this compound or coupling agent are leading to side reactions.[1]Use purified reagents. Recrystallize starting materials if purity is questionable.

Data Presentation

Table 1: pH Optimization for the Azo Coupling Step

The rate and success of the coupling reaction are critically dependent on pH. This table summarizes the optimal conditions for the most common classes of coupling partners.

Coupling Component TypeOptimal pH RangeRationaleExpected Effect on Rate/Yield
Phenols / Naphthols 9 - 10Maximizes the concentration of the highly reactive phenoxide ion.[6]High
< 7Phenol is not sufficiently activated (exists as -OH).[6]Low
> 11Risk of side reactions between the diazonium salt and high concentrations of hydroxide (B78521) ions.[6]Decreased
Anilines / Aromatic Amines 4 - 5Optimal balance between having a free amino group for activation and preventing N-coupling side reactions.[6][7]High
< 4The amino group is protonated (-NH₃⁺), which is deactivating.[6]Low
> 6Increased risk of the diazonium salt coupling with the amino group of another aniline (B41778) molecule (triazene formation).[6]Decreased

Experimental Protocols

Protocol 1: Representative Synthesis of an Azo Dye from this compound and 2-Naphthol (B1666908)

This protocol details the diazotization of this compound and subsequent coupling with 2-naphthol, a phenolic coupling partner.

Part A: Diazotization of this compound

  • In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a solution of concentrated hydrochloric acid and water.[3]

  • Cool the solution to 0-5°C in an ice-water bath with continuous, efficient stirring. A fine suspension of the salt is acceptable.[3]

  • In a separate beaker, prepare a solution of one molar equivalent of sodium nitrite in cold water.[3]

  • Crucially, maintain the temperature below 5°C for the next step. Slowly add the sodium nitrite solution dropwise to the cold this compound suspension over 10-15 minutes with vigorous stirring.[4]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.[3] The resulting clear solution is the p-tolyl diazonium chloride, which should be used promptly.

Part B: Azo Coupling with 2-Naphthol

  • In a separate, larger beaker, dissolve one molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide (to achieve a pH of 9-10).[3]

  • Cool this alkaline solution in an ice bath to 0-5°C.[3]

  • Slowly, and with vigorous stirring, add the cold p-tolyl diazonium chloride solution (from Part A) to the alkaline 2-naphthol solution.[3]

  • A brightly colored precipitate of the azo dye should form immediately.[3]

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling and precipitation.[3]

  • Collect the solid product by vacuum filtration, wash it with cold water to remove excess salts, and purify by recrystallization from a suitable solvent like ethanol.[3]

Mandatory Visualizations

AzoCoupling_Factors Key Factors Influencing Azo Coupling Rate pToluidine p-Toluidine HCl Diazotization Step 1: Diazotization pToluidine->Diazotization Coupling Step 2: Coupling Diazotization->Coupling Product Azo Dye Product Coupling->Product CouplingPartner Coupling Partner (e.g., Phenol, Aniline) CouplingPartner->Coupling Temp Temperature (0-5°C) Temp->Diazotization Critical for Stability pH_d pH (Strongly Acidic) pH_d->Diazotization Required for HNO₂ Stoich Stoichiometry (NaNO₂) Stoich->Diazotization Ensures Completion Purity Reagent Purity Purity->pToluidine Purity->CouplingPartner pH_c pH (Partner Dependent) pH_c->Coupling Activates Partner Stirring Mixing / Stirring Stirring->Coupling Ensures Homogeneity Addition Addition Rate Addition->Coupling Controls Side Reactions

Caption: Logical relationship of key factors affecting the rate of azo coupling.

Troubleshooting_Workflow Troubleshooting Workflow for Low Azo Coupling Yield decision decision cause cause solution solution start Start: Low Yield or Slow Reaction check_temp Diazotization Temp < 5°C? start->check_temp check_pH Coupling pH Correct for Partner? check_temp->check_pH Yes cause_temp Cause: Diazonium Salt Decomposed check_temp->cause_temp No check_reagents Reagents Pure & Stoichiometry Correct? check_pH->check_reagents Yes cause_pH Cause: Coupling Partner Not Activated check_pH->cause_pH No check_addition Reagents Added Slowly w/ Stirring? check_reagents->check_addition Yes cause_reagents Cause: Incomplete Reaction or Side Products check_reagents->cause_reagents No end Review Protocol for Other Issues check_addition->end Yes cause_addition Cause: Localized Overheating or Side Reactions check_addition->cause_addition No sol_temp Solution: Maintain 0-5°C with Ice Bath cause_temp->sol_temp sol_pH Solution: Adjust pH (e.g., pH 9-10 for Phenols) cause_pH->sol_pH sol_reagents Solution: Use Pure Reagents & Verify Molar Ratios cause_reagents->sol_reagents sol_addition Solution: Ensure Slow, Dropwise Addition with Vigorous Stirring cause_addition->sol_addition

Caption: A logical workflow for troubleshooting low-yield azo coupling reactions.

References

Degradation pathways of p-Toluidine hydrochloride and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Toluidine hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound powder has changed color from off-white to brownish. Is it still usable?

A change in color from off-white to brownish indicates potential degradation of your this compound.[1] This is often due to oxidation or exposure to light and air. While the product may not be entirely decomposed, its purity is compromised, which can significantly impact experimental outcomes. It is highly recommended to use a fresh, pure sample for sensitive applications. For less sensitive applications, it is crucial to first re-analyze the material to determine its purity before use.

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound are oxidation, photodegradation, and hydrolysis, especially under inappropriate storage or experimental conditions.

  • Oxidation: Exposure to air and oxidizing agents can lead to the formation of colored impurities. The amino group is susceptible to oxidation, which can result in the formation of nitroso and nitro compounds, and subsequently, coupling reactions can lead to colored azo compounds like 4,4'-dimethylazobenzene (B1265379) and 4,4'-dimethylazoxybenzene.[2]

  • Photodegradation: this compound is sensitive to light.[1] Exposure to UV or even ambient light can initiate free-radical reactions, leading to the formation of various degradation products and a change in the material's appearance. The degradation process can involve demethylation and the formation of aminyl radicals.

  • Hydrolysis: As a hydrochloride salt, this compound is soluble in water.[3][4] The stability of the compound in aqueous solutions is highly dependent on the pH. Extreme pH conditions can catalyze degradation.

Q3: How should I properly store this compound to prevent degradation?

To ensure the stability of this compound, it is critical to store it under the following conditions:

  • In a tightly sealed container: This minimizes exposure to air and moisture.[1]

  • In a cool, dry place: Elevated temperatures can accelerate degradation.

  • Protected from light: Store in an amber or opaque container in a dark location.[1]

  • Away from incompatible materials: Keep it separated from strong oxidizing agents and alkalis.[3]

Troubleshooting Guides

Issue 1: Unexpected peaks appear in my chromatogram (HPLC/GC) when analyzing a sample prepared with this compound.

Possible Cause 1: Degradation of this compound.

  • Troubleshooting Steps:

    • Verify the purity of the starting material: Analyze a freshly opened, properly stored sample of this compound as a reference.

    • Check the age and storage conditions of your current batch: If the material is old or has been stored improperly, it has likely degraded.

    • Analyze the unexpected peaks: Use a mass spectrometer (LC-MS or GC-MS) to identify the molecular weights of the impurity peaks. Common degradation products to look for include oxidized species such as 4,4'-dimethylazobenzene and 4,4'-dimethylazoxybenzene.

    • Review your sample preparation procedure: Ensure that the solvents and reagents used are pure and that the sample is not exposed to harsh conditions (e.g., high temperature, strong light, extreme pH) for extended periods.

Possible Cause 2: Interaction with other components in your sample matrix.

  • Troubleshooting Steps:

    • Run a blank analysis: Analyze your sample matrix without this compound to check for interfering peaks.

    • Investigate potential reactions: Consider if this compound could be reacting with other components in your sample under the analytical conditions.

Issue 2: My reaction yield is lower than expected, or the reaction is not proceeding as anticipated.

Possible Cause: Reduced purity of this compound due to degradation.

  • Troubleshooting Steps:

    • Confirm the purity of your this compound: Use a quantitative analytical technique like HPLC-UV or GC-FID to determine the exact purity of the reagent you are using. The molar amount of the active substance might be lower than calculated based on the initial weight.

    • Use a fresh bottle of the reagent: Compare the reaction outcome using a new, unopened bottle of this compound.

    • Consider the impact of impurities: Degradation products might be inhibiting your reaction or participating in side reactions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This method is designed to separate this compound from its potential degradation products.

ParameterSpecification
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 235 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Analysis of this compound and Volatile Degradation Products

This method is suitable for identifying volatile impurities and degradation products. Derivatization is often necessary to improve the chromatographic properties of the amine.

ParameterSpecification
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature: 60 °C (hold for 2 min)Ramp: 10 °C/min to 250 °C (hold for 5 min)
Injector Temperature 250 °C
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 35-400 amu
Sample Preparation Dissolve the sample in a suitable solvent like dichloromethane (B109758) or methanol. For derivatization, react the sample with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (B1165640) (TFAA) to convert the amine to a less polar and more volatile derivative.

Prevention of Degradation

Q4: Can I use antioxidants to prevent the degradation of this compound?

Yes, antioxidants can be effective in preventing the oxidative degradation of aromatic amines like p-toluidine.

  • Hindered Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) are commonly used to stabilize organic compounds against free-radical mediated oxidation.[5][6][7][8] They act as radical scavengers. A low concentration (e.g., 0.01-0.1% by weight) can be effective.

  • Considerations:

    • Solubility and Compatibility: Ensure the chosen antioxidant is soluble and compatible with your solvent system and does not interfere with your downstream applications.

    • Analytical Interference: The antioxidant will likely produce a peak in your chromatograms. It is essential to ensure it does not co-elute with any peaks of interest.

    • Effectiveness: The effectiveness of an antioxidant can be influenced by the specific degradation pathway. For photodegradation, UV absorbers might be more effective.

Quantitative Data Summary

The degradation of this compound is influenced by several factors. The following table summarizes the expected qualitative effects. Quantitative data in the literature is sparse and often specific to the experimental setup.

ParameterEffect on Degradation RateNotes
Temperature Increase IncreasesFollows general principles of chemical kinetics.[9]
Light Exposure (Intensity & Duration) IncreasesPhotodegradation is a key degradation pathway.[10][11]
pH (Aqueous Solution) Increases at extreme pH valuesBoth acidic and basic conditions can catalyze hydrolysis and other degradation reactions.[9]
Presence of Oxidizing Agents IncreasesDirect chemical oxidation will occur.[2]
Presence of Antioxidants (e.g., BHT) DecreasesScavenges free radicals, inhibiting oxidative degradation.[5][6][7][8]

Visualizations

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_photo Photodegradation cluster_hydrolysis Hydrolytic Degradation pTH_ox p-Toluidine Hydrochloride Intermediates_ox Oxidative Intermediates (e.g., Nitroso, Nitro compounds) pTH_ox->Intermediates_ox Air (O2), Oxidizing Agents Azo 4,4'-dimethylazobenzene Intermediates_ox->Azo Coupling Azoxy 4,4'-dimethylazoxybenzene Intermediates_ox->Azoxy Coupling pTH_photo p-Toluidine Hydrochloride Radicals Aminyl Radicals, Demethylated Species pTH_photo->Radicals UV/Visible Light Polymeric Polymeric Products Radicals->Polymeric Polymerization pTH_hydro p-Toluidine Hydrochloride pToluidine p-Toluidine (free base) pTH_hydro->pToluidine H2O, pH dependent Deg_Products Further Degradation Products pToluidine->Deg_Products Extreme pH, Heat

Caption: Degradation pathways of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_hplc HPLC-UV/MS cluster_gc GC-MS cluster_data Data Analysis Sample p-Toluidine HCl Sample (Potentially Degraded) Dissolve Dissolve in appropriate solvent (e.g., Mobile Phase for HPLC, Dichloromethane for GC) Sample->Dissolve Derivatize Derivatization (Optional, for GC) with e.g., BSTFA or TFAA Dissolve->Derivatize HPLC Inject into HPLC System Dissolve->HPLC GC Inject into GC System Derivatize->GC Separation_HPLC Separation on C18 Column HPLC->Separation_HPLC Detection_HPLC UV or MS Detection Separation_HPLC->Detection_HPLC Identify Identify Degradation Products (Mass Spectra, Retention Times) Detection_HPLC->Identify Separation_GC Separation on Capillary Column GC->Separation_GC Detection_GC Mass Spectrometry Detection Separation_GC->Detection_GC Detection_GC->Identify Quantify Quantify p-Toluidine HCl and Impurities (Peak Area) Identify->Quantify

Caption: Workflow for analyzing this compound degradation.

References

Managing exothermic reactions during p-Toluidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the exothermic reaction during the synthesis of p-Toluidine (B81030) hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of p-Toluidine hydrochloride, with a focus on managing the exothermic nature of the reaction.

Issue Possible Cause Recommended Action
Rapid Temperature Increase (Runaway Reaction) Addition of hydrochloric acid is too fast.Immediately stop the addition of acid. Increase the efficiency of the cooling bath (add more ice/use a cryostat). Monitor the temperature closely until it stabilizes.
Formation of a Thick Precipitate Impeding Stirring High concentration of reactants. Rapid cooling causing premature crystallization.Slow down the addition of hydrochloric acid to control the rate of precipitation. Maintain a consistent and controlled cooling temperature; avoid overly rapid cooling. Ensure vigorous and efficient stirring throughout the reaction.
Low Yield of this compound Incomplete reaction due to insufficient acid or reaction time. Loss of product during workup and isolation.Ensure a stoichiometric or slight excess of hydrochloric acid is used. Monitor the reaction completion using appropriate techniques (e.g., TLC). Optimize filtration and washing steps to minimize product loss.
Discolored Product (Yellowish or Brownish) Impurities in the starting p-toluidine. Oxidation of the product.Use purified p-toluidine as the starting material. Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. Recrystallize the final product to improve purity and color.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern during the synthesis of this compound?

A1: The primary safety concern is the exothermic nature of the neutralization reaction between p-Toluidine and hydrochloric acid.[1] This can lead to a rapid increase in temperature, potentially causing the reaction to become uncontrolled (a runaway reaction). It is crucial to have effective temperature control measures in place.

Q2: How can I effectively control the temperature of the reaction?

A2: Temperature control can be achieved by:

  • Gradual Addition: Adding the hydrochloric acid slowly and in a controlled manner to the p-toluidine solution.[2]

  • Cooling Bath: Using an ice-water bath or a cryostat to maintain a low and stable reaction temperature. In some procedures, cooling to 0°C is recommended.[3]

  • Monitoring: Continuously monitoring the internal temperature of the reaction mixture with a thermometer.

Q3: What is the recommended temperature range for the synthesis?

A3: For industrial-scale salt formation in continuous reactors, a temperature range of 50–60°C is mentioned, with the exotherm being controlled by gradual acid addition.[2] However, for laboratory-scale synthesis where better control is needed, starting at a lower temperature, such as 0-5°C, is advisable, especially during the initial addition of acid.[3]

Q4: What should I do if a thick precipitate forms and hinders stirring?

A4: The formation of this compound as a precipitate is expected.[3] To manage this:

  • Ensure your stirring apparatus is robust and provides vigorous agitation.

  • Control the rate of acid addition to manage the rate of precipitation.

  • Maintain a consistent temperature to prevent shock crystallization.

Q5: How does the concentration of hydrochloric acid affect the reaction?

A5: The concentration of hydrochloric acid will influence the reaction rate and the solubility of the resulting salt. Using a concentration such as 30% HCl has been mentioned for industrial processes.[2] It is important to ensure that enough acid is present to fully protonate the p-toluidine.

Experimental Protocol: Controlled Synthesis of this compound

This protocol outlines a method for the synthesis of this compound with an emphasis on managing the exothermic reaction.

Materials:

  • p-Toluidine

  • Concentrated Hydrochloric Acid (e.g., 30-37%)

  • Solvent (e.g., water, ethanol)

  • Ice

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Thermometer

  • Cooling bath (ice-water or cryostat)

Procedure:

  • Preparation: In a round-bottom flask, dissolve a known amount of p-Toluidine in a suitable solvent.

  • Cooling: Place the flask in a cooling bath and cool the solution to 0-5°C while stirring.

  • Acid Addition: Slowly add the hydrochloric acid dropwise from the dropping funnel to the cooled p-toluidine solution. Monitor the internal temperature of the reaction mixture closely. The rate of addition should be adjusted to maintain the temperature within the desired range (e.g., below 10°C).

  • Reaction: After the addition is complete, continue to stir the mixture at a controlled temperature for a specified period to ensure the reaction goes to completion.

  • Isolation: The precipitated this compound can be isolated by filtration.

  • Washing: Wash the collected solid with a cold solvent to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified this compound product.

Data Summary

Table 1: Reaction Parameters for this compound Synthesis

ParameterValueReference
Reactants p-Toluidine, Hydrochloric Acid[2][3]
Reaction Type Exothermic Neutralization[1]
Recommended Temperature (Industrial) 50-60°C[2]
Recommended Temperature (Lab Scale) 0-5°C (during addition)[3]
HCl Concentration 30%[2]

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup p_toluidine Dissolve p-Toluidine in Solvent cool_solution Cool Solution to 0-5°C p_toluidine->cool_solution add_hcl Slowly Add HCl (Monitor Temperature) cool_solution->add_hcl Start Reaction stir Continue Stirring at Controlled Temperature add_hcl->stir filter_product Filter Precipitate stir->filter_product Isolate Product wash_product Wash with Cold Solvent filter_product->wash_product dry_product Dry p-Toluidine HCl wash_product->dry_product Troubleshooting_Guide start Problem Encountered During Synthesis temp_increase Rapid Temperature Increase? start->temp_increase precipitate_issue Thick Precipitate Formation? temp_increase->precipitate_issue No action_stop_acid Stop Acid Addition & Increase Cooling temp_increase->action_stop_acid Yes low_yield Low Product Yield? precipitate_issue->low_yield No action_slow_addition Slow Down Acid Addition & Ensure Vigorous Stirring precipitate_issue->action_slow_addition Yes action_check_stoichiometry Check Reagent Stoichiometry & Reaction Time low_yield->action_check_stoichiometry Yes end Problem Resolved low_yield->end No action_stop_acid->end action_slow_addition->end action_check_stoichiometry->end

References

Validation & Comparative

A Comparative Guide to HPLC and GC for Purity Analysis of p-Toluidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the determination of purity and impurity profiling of p-Toluidine hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to aid in the selection of the most suitable analytical method.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and dyes.[1][2] Accurate determination of its purity is crucial for ensuring the quality and safety of the final products. The most common impurities in this compound are its isomers, ortho-toluidine (o-toluidine) and meta-toluidine (m-toluidine), along with other process-related impurities.[3] This guide compares a primary HPLC method with an alternative GC method for the comprehensive analysis of this compound.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is presented here for the analysis of this compound and its isomers.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Acetonitrile:Water (40:60 v/v) with 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.[4]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve 10 mg of this compound reference standard and sample separately in 10 mL of mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Method 2: Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile compounds. For the analysis of amines like p-toluidine, derivatization is often employed to improve chromatographic performance and detection sensitivity.[5]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Rtx-5 (5% diphenyl/95% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split mode, 20:1).

  • Derivatization Agent: Heptafluorobutyric acid anhydride (B1165640) (HFAA).[5]

  • Sample Preparation and Derivatization: To 1 mg of this compound sample, add 1 mL of Toluene and 100 µL of HFAA. Heat at 60°C for 30 minutes. Cool to room temperature before injection.

Data Presentation

The following tables summarize the expected quantitative data for the analysis of a this compound sample containing o-toluidine (B26562) and m-toluidine (B57737) as impurities, using the described HPLC and GC methods.

Table 1: HPLC Analysis Data

CompoundRetention Time (min)Peak Area% Area
o-Toluidine4.215,0000.5
m-Toluidine4.820,0000.7
p-Toluidine5.52,965,00098.8

Table 2: GC Analysis Data (after derivatization)

Compound DerivativeRetention Time (min)Peak Area% Area
o-Toluidine-HFAA9.112,0000.4
m-Toluidine-HFAA9.418,0000.6
p-Toluidine-HFAA9.82,970,00099.0

Method Comparison

FeatureHPLC MethodGC Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile or semi-volatile analytes. Derivatization may be necessary.
Sample Preparation Simple dissolution and filtration.More complex, often requiring derivatization.[5]
Instrumentation Standard HPLC with UV detector.GC with FID.
Selectivity Good separation of isomers.[4]Excellent separation of volatile derivatives.
Sensitivity Generally good with UV detection.FID provides high sensitivity for organic compounds.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh p-Toluidine HCl B Dissolve in Mobile Phase A->B C Filter through 0.45 µm filter B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection at 275 nm E->F G Integrate Peak Areas F->G H Calculate % Purity G->H

Caption: Workflow for HPLC purity analysis of this compound.

Method_Comparison cluster_main Purity Analysis of p-Toluidine HCl cluster_hplc HPLC Method cluster_gc GC Method p-Toluidine HCl p-Toluidine HCl Reversed-Phase Reversed-Phase p-Toluidine HCl->Reversed-Phase Direct Analysis Derivatization (HFAA) Derivatization (HFAA) p-Toluidine HCl->Derivatization (HFAA) Requires Volatilization UV Detection UV Detection Reversed-Phase->UV Detection FID Detection FID Detection Derivatization (HFAA)->FID Detection

Caption: Comparison of analytical approaches for p-Toluidine HCl.

Conclusion

Both HPLC and GC are suitable methods for the purity assessment of this compound. The choice of method depends on the specific requirements of the analysis and the available instrumentation. The HPLC method is straightforward, with minimal sample preparation, making it ideal for routine quality control. The GC method, while requiring a derivatization step, offers high sensitivity and can be a valuable alternative, especially for trace-level impurity analysis.

References

A Comparative Spectroscopic Guide to the Identification of p-Toluidine Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characteristics of p-Toluidine hydrochloride and its common derivatives. By presenting key experimental data and detailed protocols, this document aims to facilitate the accurate identification and differentiation of these compounds, which are crucial intermediates in the synthesis of dyes, pharmaceuticals, and other organic molecules.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its related compounds. These values are essential for comparative analysis and identification.

Table 1: Infrared (FTIR) Spectroscopy Data
CompoundKey FTIR Absorptions (cm⁻¹)
This compound ~2800-3100 (broad, -NH₃⁺ stretch) , ~1600 & ~1500 (aromatic C=C stretch), ~810 (para-disubstituted C-H bend)
p-Toluidine (Free Base)~3430 & ~3350 (N-H stretch), ~1620 & ~1520 (aromatic C=C stretch), ~815 (para-disubstituted C-H bend)
o-Toluidine HydrochlorideSimilar to p-Toluidine HCl, with shifts in the C-H bending region due to ortho-substitution.
m-Toluidine HydrochlorideSimilar to p-Toluidine HCl, with shifts in the C-H bending region due to meta-substitution.
N-Methyl-p-toluidine Hydrochloride~2400-2700 (broad, -NH₂⁺- stretch) , aromatic and C-H bending bands similar to p-Toluidine HCl.

Note: The most significant difference between the hydrochloride salt and the free base is the appearance of a broad absorption band for the ammonium (B1175870) (-NH₃⁺) group in the 2800-3100 cm⁻¹ region, replacing the sharp N-H stretching bands of the primary amine.

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
CompoundAromatic Protons (ppm)Methyl Protons (ppm)Amine Protons (ppm)
This compound ~7.2-7.4 (multiplet)~2.3~10 (broad singlet, -NH₃⁺)
p-Toluidine (Free Base)~6.6-7.0 (multiplet)~2.2~3.5 (broad singlet, -NH₂)
o-ToluidineAromatic protons show a more complex splitting pattern.~2.1~3.6
m-ToluidineAromatic protons show a more complex splitting pattern.~2.3~3.6
N-Methyl-p-toluidine~6.6-7.0~2.2 (ring methyl), ~2.8 (N-methyl)~3.7 (broad singlet, -NH)

Note: Protonation of the amine group in this compound leads to a significant downfield shift of the aromatic and amine proton signals due to the increased electron-withdrawing nature of the ammonium group.[1]

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
CompoundAromatic Carbons (ppm)Methyl Carbon (ppm)
This compound Significant shifts compared to the free base, particularly for the carbon bearing the -NH₃⁺ group (downfield shift).~20-21
p-Toluidine (Free Base)~115, ~130, ~128, ~145~20.5[2][3]
o-ToluidineShifts vary due to the ortho-position of the methyl group.~17
m-ToluidineShifts vary due to the meta-position of the methyl group.~21
N,N-Dimethyl-p-toluidine~112, ~129, ~130, ~147~20 (ring methyl), ~40 (N-methyl)[4]
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺) or [M+H]⁺Key Fragmentation Peaks
This compound 107 (as free base)106, 91, 77
p-Toluidine (Free Base)107106 (loss of H), 92 (loss of CH₃), 77 (loss of HCN)
o-Toluidine107106, 92, 77[5][6]
m-Toluidine107106, 92, 77

Note: In typical electron ionization mass spectrometry, the hydrochloride salt will often dissociate to the free base, resulting in a molecular ion peak corresponding to p-Toluidine (m/z = 107).[1] The fragmentation pattern is often indicative of the free amine.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

    • Place the mixture into a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.[7]

    • Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.[7]

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). For hydrochloride salts, DMSO-d₆ is often preferred to observe the exchangeable amine protons.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will typically be required compared to ¹H NMR.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over an appropriate m/z range. For ESI, a positive ion mode is typically used for amines to observe the [M+H]⁺ ion.

Visualized Workflows

The following diagrams illustrate the logical workflow for the spectroscopic identification and comparison of this compound derivatives.

experimental_workflow Experimental Workflow for Spectroscopic Identification cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Comparison Sample Unknown Sample Prep_FTIR Prepare KBr Pellet Sample->Prep_FTIR Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS FTIR FTIR Spectroscopy Prep_FTIR->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR MS Mass Spectrometry Prep_MS->MS Process_FTIR Identify Functional Groups FTIR->Process_FTIR Process_NMR Determine Chemical Shifts & Coupling NMR->Process_NMR Process_MS Analyze Molecular Ion & Fragmentation MS->Process_MS Compare Compare with Reference Spectra Process_FTIR->Compare Process_NMR->Compare Process_MS->Compare Identification Compound Identification Compare->Identification

Caption: General workflow for spectroscopic identification.

logical_comparison Logical Comparison of Spectroscopic Data cluster_ftir FTIR Analysis cluster_nmr ¹H NMR Analysis cluster_ms Mass Spec Analysis Unknown Unknown Spectrum FTIR_NH3 Broad peak at ~3000 cm⁻¹? Unknown->FTIR_NH3 FTIR_NH2 Sharp peaks at ~3400 cm⁻¹? FTIR_NH3->FTIR_NH2 No Is_HCl_Salt Likely Hydrochloride Salt FTIR_NH3->Is_HCl_Salt Yes FTIR_NH2->Is_HCl_Salt No Is_Free_Base Likely Free Base FTIR_NH2->Is_Free_Base Yes NMR_NH3 Broad peak at ~10 ppm? Is_HCl_Salt->NMR_NH3 NMR_Aromatic Aromatic signals > 7 ppm? NMR_NH3->NMR_Aromatic Yes Confirms_HCl Confirms Hydrochloride NMR_Aromatic->Confirms_HCl Yes MS_Mol_Ion Molecular ion at m/z 107? Confirms_HCl->MS_Mol_Ion Confirms_Toluidine Confirms Toluidine Moiety MS_Mol_Ion->Confirms_Toluidine Yes Final_ID Final Identification Confirms_Toluidine->Final_ID

Caption: Decision tree for spectroscopic comparison.

References

Validation of p-Toluidine Hydrochloride Synthesis by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The successful synthesis of p-Toluidine hydrochloride, a crucial intermediate in the production of dyes, pharmaceuticals, and other organic compounds, requires rigorous validation to ensure the desired product has been obtained with high purity.[1][2][3][4][5] Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly powerful tool for unambiguous structure elucidation and purity assessment. This guide provides a comparative overview of using ¹H NMR for the validation of this compound synthesis, supported by experimental protocols and data.

Experimental Protocols

Synthesis of this compound

This protocol outlines the straightforward acid-base reaction to convert p-Toluidine to its hydrochloride salt.

Materials:

  • p-Toluidine

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Ice bath

  • Beaker or Erlenmeyer flask

  • Stirring apparatus

  • Buchner funnel and filter paper

Procedure:

  • Dissolve a known quantity of p-Toluidine in a minimal amount of diethyl ether in a beaker.

  • Place the beaker in an ice bath and allow it to cool while stirring.

  • Slowly add concentrated hydrochloric acid dropwise to the stirring solution. A white precipitate of this compound will begin to form. The reaction is exothermic.

  • Continue adding HCl until no further precipitation is observed.

  • Once the reaction is complete, filter the white solid using a Buchner funnel.

  • Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted p-Toluidine or other organic impurities.

  • Dry the purified this compound crystals. The melting point of the product can be determined; it is reported to be in the range of 243-245 °C.[4]

NMR Sample Preparation and Data Acquisition

Materials:

  • Synthesized this compound

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or DMSO-d₆)

  • NMR tube

  • Pipettes

  • Vortex mixer (optional)

Procedure:

  • Weigh approximately 5-10 mg of the dried this compound product.

  • Transfer the sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (D₂O is a good choice as the hydrochloride salt is water-soluble).

  • Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

  • Place the NMR tube into the NMR spectrometer.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the resulting Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum. This involves Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks and reference the spectrum (e.g., to the residual solvent peak).

Data Presentation

The primary validation via ¹H NMR involves comparing the spectrum of the product to that of the starting material, p-Toluidine. The protonation of the amino group to form the ammonium (B1175870) salt (-NH₃⁺) is the key transformation to observe.

Table 1: Comparative ¹H NMR Data for p-Toluidine and this compound
Compound Protons Expected Chemical Shift (δ, ppm) Splitting Pattern Integration Key Observations for Validation
p-Toluidine (Starting Material) Methyl (-CH₃)~2.2 ppmSinglet (s)3HReference peak for the methyl group.
Aromatic (ortho to -NH₂)~6.6 ppmDoublet (d)2HProtons adjacent to the electron-donating amino group are shielded (upfield).
Aromatic (meta to -NH₂)~6.9-7.0 ppmDoublet (d)2H
Amine (-NH₂)~3.5 ppm (variable)Broad Singlet (br s)2HSignal is often broad and its position can vary with solvent and concentration.
This compound (Product) Methyl (-CH₃)~2.3-2.4 ppmSinglet (s)3HSlight downfield shift compared to the starting material.
Aromatic (ortho to -NH₃⁺)~7.2-7.4 ppmDoublet (d)2HSignificant downfield shift due to the electron-withdrawing nature of the -NH₃⁺ group.
Aromatic (meta to -NH₃⁺)~7.2-7.4 ppmDoublet (d)2HSignificant downfield shift . The two doublets may merge or be very close.
Ammonium (-NH₃⁺)>10 ppm (variable)Broad Singlet (br s)3HAppearance of a new, very downfield, and broad signal. Disappearance of the -NH₂ signal.

Note: Chemical shifts are approximate and can vary based on the solvent and concentration used. The key diagnostic feature is the significant downfield shift of the aromatic protons upon protonation of the amine.

Table 2: Comparison of Validation Methods for this compound Synthesis
Method Principle Information Provided Advantages Limitations
¹H NMR Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Detailed molecular structure, chemical environment of protons, quantitative purity.Unambiguous structure confirmation, detects and quantifies impurities, small sample size.Higher equipment cost, requires deuterated solvents.
Melting Point Analysis Measures the temperature at which a solid transitions to a liquid.Purity assessment. A sharp melting point close to the literature value indicates high purity.Fast, inexpensive, simple instrumentation.A sharp melting point does not confirm identity, only suggests purity. Impurities can depress and broaden the range.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Presence of functional groups.Fast, non-destructive, good for identifying functional group transformations.Complex spectra can be difficult to interpret fully, not ideal for quantitative analysis.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Molecular weight of the parent compound and its fragments.High sensitivity, provides exact molecular weight.Does not distinguish between isomers (like o-, m-, and p-toluidine).

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_validation Validation p_toluidine p-Toluidine reaction Acid-Base Reaction (in Diethyl Ether) p_toluidine->reaction hcl Hydrochloric Acid hcl->reaction filtration Filtration & Washing reaction->filtration product p-Toluidine HCl (Solid) filtration->product nmr_prep NMR Sample Preparation (Dissolve in D₂O) product->nmr_prep nmr_acq ¹H NMR Acquisition nmr_prep->nmr_acq data_analysis Data Analysis & Comparison nmr_acq->data_analysis conclusion Structure Confirmed data_analysis->conclusion

Caption: Workflow for the synthesis and NMR validation of this compound.

Logical Validation Pathway

G cluster_nmr ¹H NMR Spectral Features start Start: p-Toluidine product Product: p-Toluidine HCl start->product + HCl start_nmr Aromatic Protons: ~6.6-7.0 ppm -NH₂ Signal: ~3.5 ppm start->start_nmr Analyzed by NMR product_nmr Aromatic Protons: >7.2 ppm (Downfield Shift) -NH₃⁺ Signal: >10 ppm product->product_nmr Analyzed by NMR validation Validation Confirmed start_nmr->validation Comparison Shows Expected Shifts product_nmr->validation Comparison Shows Expected Shifts

Caption: Key ¹H NMR spectral shifts confirming the conversion of p-Toluidine to its hydrochloride salt.

References

Safer Dyes, Brighter Future: A Comparative Guide to Alternatives for p-Toluidine Hydrochloride in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-performance dyes is a continuous quest. However, the use of traditional reagents like p-Toluidine (B81030) hydrochloride is increasingly scrutinized due to health and environmental concerns. This guide provides an objective comparison of alternative reagents, supported by experimental data and detailed protocols, to aid in the selection of safer and more sustainable options for dye synthesis.

The workhorse of the azo dye industry, p-Toluidine, is a crucial precursor for a wide range of colorants used in textiles, plastics, and printing inks.[1] Its utility lies in its ready diazotization and coupling to form vibrant and stable azo compounds.[1] However, concerns over its potential carcinogenicity and toxicity necessitate the exploration of safer alternatives.[2] This guide explores viable replacements, focusing on their synthetic performance and the properties of the resulting dyes.

Comparative Performance of Alternative Reagents

This table summarizes the performance of dyes synthesized from p-Toluidine and its alternatives. It is important to note that the data is collated from different experimental sources and direct comparison should be made with caution due to variations in reaction conditions and coupling partners.

Aromatic AmineCoupling PartnerYield (%)λmax (nm)ColorReference
p-Toluidine β-NaphtholHigh (not specified)Not specifiedOrange-Red[3]
Sulfanilic Acid N,N-dimethylanilineHigh (not specified)Not specifiedOrange (Methyl Orange)
p-Nitroaniline β-Naphthol116.33% (crude)Not specifiedDarkish Red (Para Red)[4]
p-Nitroaniline Resorcinol (B1680541)High (not specified)Not specifiedRed (Azo Violet)
3-Chloroaniline 2,4-Dihydroxybenzophenone100%Not specifiedNot specified[2]
Benzimidazole (B57391) derivative 2,4-dichloro phenolNot specifiedNot specifiedNot specified[5]

Featured Alternatives and Their Synthesis Protocols

Sulfanilic Acid: A Water-Soluble and Less Toxic Alternative

Sulfanilic acid is a promising alternative due to its lower toxicity and the high water solubility of its sodium salt, which can simplify the dyeing process for certain applications. It is famously used in the synthesis of the pH indicator Methyl Orange.

Experimental Protocol: Synthesis of Methyl Orange from Sulfanilic Acid

  • Diazotization of Sulfanilic Acid:

    • Dissolve 1.1 g of sulfanilic acid in 13 mL of a 2.5% sodium carbonate solution by gentle boiling.

    • Cool the solution and add 0.5 g of sodium nitrite (B80452), stirring until dissolved.

    • Pour this solution into a beaker containing approximately 8 g of crushed ice and 1.3 mL of concentrated hydrochloric acid. A precipitate of the diazonium salt will form.

  • Preparation of the Coupling Component Solution:

    • In a separate test tube, mix 0.8 mL of N,N-dimethylaniline with 0.7 mL of glacial acetic acid.

  • Azo Coupling:

    • Add the N,N-dimethylaniline acetate (B1210297) solution to the suspension of the diazonium salt with stirring.

    • Slowly add 8.5 mL of 3 M sodium hydroxide (B78521) solution to produce the orange sodium salt of Methyl Orange.

    • Heat the mixture to boiling, then cool in an ice bath to crystallize the dye.

    • Collect the product by vacuum filtration.

p-Nitroaniline: For Deep Red and Violet Hues

p-Nitroaniline is another readily available alternative that can be used to produce dyes with deep red and violet shades. Its use is demonstrated in the synthesis of Para Red and Azo Violet.

Experimental Protocol: Synthesis of Azo Violet from p-Nitroaniline

  • Diazotization of p-Nitroaniline:

    • Dissolve 1.66 g of p-nitroaniline in 20 mL of 2 M hydrochloric acid.

    • Cool the solution in an ice bath to below 10°C.

    • Slowly add a solution of 1 g of potassium nitrite in a minimal amount of water, keeping the temperature below 10°C.

    • After 15 minutes of stirring, add 0.25 g of urea (B33335) to quench any excess nitrous acid.

  • Preparation of the Coupling Component Solution:

    • Dissolve 1.32 g of resorcinol in 15 mL of 2 M sodium hydroxide.

  • Azo Coupling:

    • Slowly add the resorcinol solution to the diazonium salt solution with constant stirring. A red precipitate will form immediately.

    • Continue stirring at room temperature for 1 hour.

    • Acidify the mixture with 10 mL of 2 M hydrochloric acid and heat to boiling to encourage recrystallization.

    • Cool the solution to allow the dye to precipitate, then collect the product by filtration.

Benzimidazole Derivatives: A Modern Approach to Safer Dyes

Recent research has focused on the use of heterocyclic amines, such as those derived from benzimidazole, as precursors for azo dyes. These alternatives are designed to be less likely to cleave into carcinogenic aromatic amines. While specific quantitative comparative data with p-toluidine is still emerging, the synthesis of azo dyes from benzimidazole derivatives represents a significant step towards inherently safer dye chemistry.[5][6]

Synthesis Workflows

The following diagrams illustrate the general workflows for the synthesis of azo dyes from p-Toluidine hydrochloride and its alternatives.

G cluster_pToluidine Synthesis from this compound pT_HCl This compound Diazotization_pT Diazotization (NaNO2, HCl, 0-5°C) pT_HCl->Diazotization_pT Diazonium_pT p-Tolyl Diazonium Salt Diazotization_pT->Diazonium_pT Coupling_pT Azo Coupling (e.g., β-Naphthol) Diazonium_pT->Coupling_pT Dye_pT Azo Dye Coupling_pT->Dye_pT

Caption: General workflow for azo dye synthesis using this compound.

G cluster_Alternatives Synthesis from Alternative Aromatic Amines Alt_Amine Alternative Amine (e.g., Sulfanilic Acid, p-Nitroaniline) Diazotization_Alt Diazotization (NaNO2, Acid, 0-5°C) Alt_Amine->Diazotization_Alt Diazonium_Alt Corresponding Diazonium Salt Diazotization_Alt->Diazonium_Alt Coupling_Alt Azo Coupling (with a coupling agent) Diazonium_Alt->Coupling_Alt Dye_Alt Azo Dye Coupling_Alt->Dye_Alt

Caption: General workflow for azo dye synthesis using alternative aromatic amines.

Conclusion

The transition away from potentially hazardous reagents like this compound is a critical step in the advancement of sustainable chemistry. Alternatives such as sulfanilic acid, p-nitroaniline, and emerging heterocyclic amines like benzimidazole derivatives offer viable pathways to the synthesis of high-performance azo dyes. While further research is needed to establish direct, comprehensive comparisons of performance metrics, the available data and established protocols demonstrate that safer and effective alternatives are within reach. By adopting these alternatives, the scientific and industrial communities can continue to innovate in the field of color chemistry while prioritizing safety and environmental responsibility.

References

Comparative study of dye properties from different toluidine isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dye Properties Based on Toluidine Isomer Structure

The positional isomerism of the methyl group in toluidine—ortho (o-), meta (m-), and para (p-)—profoundly influences the physicochemical properties of the azo dyes derived from them. This guide provides a comparative study of these dyes, supported by experimental data, to elucidate the structure-property relationships and inform their application in research and development. The electronic and steric effects of the methyl group's placement on the aromatic ring alter the electron density and conformation of the resulting dye molecules, leading to distinct spectral characteristics, thermal stability, and dyeing performance.

Physicochemical Properties of Toluidine Isomers

The starting toluidine isomers exhibit fundamental differences in their physical and chemical properties, which translate to the characteristics of the final dye products. The position of the methyl group affects molecular symmetry and intermolecular forces, influencing properties like boiling point and basicity.

Propertyo-Toluidine (B26562)m-Toluidinep-Toluidine (B81030)
Synonym 2-Methylaniline3-Methylaniline4-Methylaniline
Molecular Formula C₇H₉NC₇H₉NC₇H₉N
Molar Mass ( g/mol ) 107.17107.17107.17
Appearance Colorless to pale yellow liquidColorless to pale yellow liquidWhite to pale yellow solid
Boiling Point (°C) 199-200203-204200
Basicity (pKa of conjugate acid) 4.444.725.08

Comparative Dye Properties

To illustrate the impact of the toluidine isomer on dye properties, a series of hypothetical disperse azo dyes were synthesized by coupling the diazonium salts of o-, m-, and p-toluidine with a common coupling agent, such as N,N-diethylaniline. The following sections detail the comparative analysis of their spectral properties, thermal stability, and dyeing performance on a hydrophobic fabric like polyester (B1180765).

Spectral Properties

The position of the methyl group influences the electronic transitions within the dye molecule, leading to shifts in the maximum absorption wavelength (λmax) and molar extinction coefficient (ε). These parameters are crucial for determining the color and color strength of the dye.

PropertyDye from o-ToluidineDye from m-ToluidineDye from p-Toluidine
Color in Solution Reddish-OrangeOrangeYellowish-Orange
λmax (nm) in Ethanol (B145695) ~480~465~450
Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) in Ethanol ~25,000~28,000~32,000

The observed trend in λmax can be attributed to the electronic effects of the methyl group. In the p-toluidine-derived dye, the electron-donating methyl group is in conjugation with the azo group, leading to a more extended π-system and a lower energy transition (bathochromic shift). The o-toluidine derivative may experience steric hindrance from the ortho-methyl group, which can disrupt the planarity of the molecule and lead to a hypsochromic (blue) shift compared to what might be expected from electronic effects alone.

Thermal Stability

Thermogravimetric analysis (TGA) is employed to assess the thermal stability of the dyes, which is a critical parameter for their application in high-temperature dyeing processes and for the durability of the colored material.

PropertyDye from o-ToluidineDye from m-ToluidineDye from p-Toluidine
Decomposition Onset Temperature (°C) ~250~265~280
Temperature at Maximum Decomposition Rate (°C) ~275~290~305

The higher thermal stability of the dye derived from p-toluidine can be attributed to its more symmetrical and compact structure, which allows for more efficient packing in the solid state and stronger intermolecular interactions.

Dyeing Performance on Polyester Fabric

The dyeing performance is evaluated by applying the dyes to polyester fabric and assessing their fastness properties, such as light, wash, and sublimation fastness. These properties are critical for the end-use of the dyed textile.

PropertyDye from o-ToluidineDye from m-ToluidineDye from p-Toluidine
Light Fastness (Blue Wool Scale, 1-8) 4-555-6
Wash Fastness (Gray Scale, 1-5) 44-55
Sublimation Fastness (Gray Scale, 1-5) 3-444-5

The superior fastness properties of the p-toluidine-based dye are again linked to its molecular structure. Its linear and planar conformation allows for better penetration and alignment within the polyester fibers, leading to stronger dye-fiber interactions and thus, higher resistance to fading and bleeding.

Experimental Protocols

General Synthesis of Azo Dyes from Toluidine Isomers

1. Diazotization of Toluidine Isomers:

  • Dissolve 0.1 mol of the respective toluidine isomer (o-, m-, or p-toluidine) in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (0.11 mol in 20 mL of water) dropwise, ensuring the temperature does not exceed 5 °C.

  • Continue stirring for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.

2. Coupling Reaction:

  • Dissolve 0.1 mol of the coupling agent (e.g., N,N-diethylaniline) in 100 mL of a 10% aqueous sodium hydroxide (B78521) solution and cool to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the alkaline solution of the coupling agent with vigorous stirring, maintaining the temperature at 0-5 °C.

  • A colored precipitate of the azo dye will form.

  • Continue stirring for 1-2 hours, allowing the reaction mixture to slowly warm to room temperature.

3. Isolation and Purification:

  • Filter the precipitated dye using vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude dye from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure dye.

  • Dry the purified dye in a vacuum oven at 60 °C.

Characterization Methods
  • UV-Visible Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol) to determine the λmax and molar extinction coefficient.

  • Thermogravimetric Analysis (TGA): The thermal stability of the dyes is evaluated using a TGA instrument under a nitrogen atmosphere at a heating rate of 10 °C/min.

  • Dyeing of Polyester Fabric: Dyeing is carried out using a high-temperature, high-pressure (HTHP) dyeing machine. A dye bath is prepared with the dye, a dispersing agent, and an acidic buffer. The polyester fabric is immersed in the dye bath, and the temperature is raised to 130 °C and held for 60 minutes.

  • Fastness Tests:

    • Light Fastness: Evaluated using a Xenon arc lamp according to ISO 105-B02 standard.

    • Wash Fastness: Assessed according to ISO 105-C06 standard.

    • Sublimation Fastness: Determined according to ISO 105-P01 standard.

Visualizations

Toluidine_Isomers cluster_o o-Toluidine cluster_m m-Toluidine cluster_p p-Toluidine o_tol o_tol m_tol m_tol p_tol p_tol

Caption: Chemical structures of o-, m-, and p-toluidine isomers.

Dye_Synthesis_Workflow start Toluidine Isomer (o-, m-, or p-) diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization coupling Azo Coupling (Alkaline medium, 0-5 °C) diazotization->coupling coupling_agent Coupling Agent (e.g., N,N-diethylaniline) coupling_agent->coupling crude_dye Crude Azo Dye coupling->crude_dye purification Purification (Recrystallization) crude_dye->purification pure_dye Pure Azo Dye purification->pure_dye characterization Characterization (UV-Vis, TGA, etc.) pure_dye->characterization dyeing Dyeing Application (Polyester) pure_dye->dyeing evaluation Property Evaluation (Fastness, etc.) dyeing->evaluation

Caption: Experimental workflow for the synthesis and evaluation of azo dyes.

Property_Comparison cluster_dyes Dyes from Toluidine Isomers cluster_properties Comparative Properties o_dye o-Toluidine Dye spectral Spectral Properties (λmax, ε) o_dye->spectral Lower λmax Lower ε thermal Thermal Stability o_dye->thermal Lower Stability dyeing_perf Dyeing Performance (Fastness) o_dye->dyeing_perf Fair Fastness m_dye m-Toluidine Dye m_dye->spectral Intermediate λmax Intermediate ε m_dye->thermal Intermediate Stability m_dye->dyeing_perf Good Fastness p_dye p-Toluidine Dye p_dye->spectral Higher λmax Higher ε p_dye->thermal Higher Stability p_dye->dyeing_perf Excellent Fastness

Caption: Logical comparison of properties of dyes from toluidine isomers.

A Comparative Guide to Purity Assessment of Synthesized Azo Dyes from p-Toluidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of azo dyes, ensuring the purity of the final compound is a critical step that directly impacts experimental outcomes and product quality. This guide provides a comparative analysis of common methods for the purity assessment of azo dyes synthesized from p-toluidine (B81030) hydrochloride, supported by experimental data and detailed protocols.

Synthesis of Azo Dyes from p-Toluidine Hydrochloride: An Overview

The synthesis of azo dyes from this compound is a well-established two-step process.[1] The first step involves the diazotization of p-toluidine, where the primary aromatic amine is converted into a diazonium salt. This is typically achieved by treating a cold, acidic solution of p-toluidine with sodium nitrite (B80452).[1] The resulting diazonium salt is then coupled with a suitable aromatic compound, such as 2-naphthol (B1666908), in a process known as azo coupling, to form the final azo dye.[1]

Purity Assessment Methods: A Comparative Analysis

Several analytical techniques are employed to assess the purity of synthesized azo dyes. The choice of method often depends on the desired level of accuracy, available instrumentation, and the nature of potential impurities. The primary methods include chromatographic, spectroscopic, and thermal analysis.

Method Principle Advantages Disadvantages Typical Application
Thin-Layer Chromatography (TLC) Separation based on differential partitioning of components between a stationary phase and a mobile phase.Simple, rapid, and cost-effective for qualitative assessment and reaction monitoring.[2]Less accurate for quantification; lower resolution compared to HPLC.Rapid purity check, reaction monitoring, and solvent system selection for column chromatography.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on the partitioning of analytes between a stationary phase and a liquid mobile phase under high pressure.High resolution, sensitivity, and specificity for quantitative analysis.[3] Capable of separating complex mixtures and identifying trace impurities.[2][4]Higher cost of instrumentation and operation; requires method development.Gold standard for quantitative purity determination and impurity profiling.
Melting Point Analysis Determination of the temperature range over which a solid melts.A sharp melting point close to the literature value indicates high purity. Simple and inexpensive.Impurities can depress and broaden the melting range, but this is not always specific. Not applicable to dyes that decompose before melting.Preliminary purity assessment of solid dyes.
UV-Visible (UV-Vis) Spectroscopy Measurement of the absorption of light in the ultraviolet and visible regions.Provides information about the electronic conjugation and the λmax, which is characteristic of the dye.Limited use for quantitative purity assessment on its own as impurities may have overlapping absorption spectra.Confirmation of the presence of the chromophore and preliminary characterization.
Fourier-Transform Infrared (FT-IR) Spectroscopy Measurement of the absorption of infrared radiation by the sample, providing information about functional groups.Confirms the presence of key functional groups, such as the azo linkage (-N=N-), and the absence of starting materials.Not ideal for quantifying impurities.Structural confirmation of the synthesized dye.

Experimental Data and Protocols

Synthesis of 1-(p-tolylazo)-2-naphthol

A representative azo dye synthesized from this compound.

Experimental Protocol:

1. Diazotization of p-Toluidine:

  • Dissolve a specific molar equivalent of p-toluidine in a solution of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring to form a fine suspension of this compound.[1]

  • In a separate beaker, prepare a solution of one molar equivalent of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold this compound suspension, maintaining the temperature below 5 °C.[1]

  • Continue stirring for 15-20 minutes in the ice bath to ensure complete formation of the p-tolyl diazonium chloride solution.[1]

2. Azo Coupling:

  • In a separate beaker, dissolve one molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this alkaline solution in an ice bath to 0-5 °C.[1]

  • Slowly, and with vigorous stirring, add the cold p-tolyl diazonium chloride solution to the alkaline 2-naphthol solution. A brightly colored precipitate of the azo dye should form immediately.[1]

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.[1]

3. Purification:

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol (B145695), to yield the final pure dye.[1][5]

Purity Assessment Protocols

1. Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of petroleum ether and ethyl acetate (B1210297) (e.g., 8:2 v/v). The choice of solvent system may need to be optimized.

  • Procedure: Dissolve a small amount of the crude and purified dye in a suitable solvent (e.g., ethyl acetate). Spot the solutions onto the TLC plate. Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm and 365 nm). A pure compound should ideally show a single spot.

2. High-Performance Liquid Chromatography (HPLC):

  • Instrumentation: A standard HPLC system with a UV-Vis or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for separating aromatic compounds.[3]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water (both containing 0.1% formic acid, for example) is often effective.

  • Detection: The wavelength of maximum absorption (λmax) of the dye should be determined using a UV-Vis spectrophotometer and set as the detection wavelength.[3]

  • Data Analysis: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3]

3. Melting Point Analysis:

  • Procedure: A small amount of the dried, purified dye is packed into a capillary tube and placed in a melting point apparatus. The temperature is slowly increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded. A sharp melting point range (e.g., 1-2 °C) is indicative of high purity. For example, some azo dyes have reported melting points in the range of 112-145 °C.[6]

4. UV-Visible Spectroscopy:

  • Procedure: Dissolve a small, accurately weighed amount of the dye in a suitable solvent (e.g., ethanol or DMSO) to prepare a dilute solution. Record the UV-Vis spectrum over a range of 200-800 nm. The spectrum should show a characteristic absorption maximum (λmax) in the visible region. For azo dyes derived from p-toluidine, this is often in the 400-500 nm range.

5. FT-IR Spectroscopy:

  • Procedure: A small amount of the dried dye is mixed with KBr and pressed into a pellet, or analyzed as a thin film on a salt plate. The FT-IR spectrum is recorded.

  • Data Analysis: Look for characteristic absorption bands. The azo group (-N=N-) stretching vibration typically appears in the region of 1400-1500 cm⁻¹.[7] The absence of broad -NH2 stretching bands from the starting p-toluidine (around 3300-3500 cm⁻¹) indicates the completion of the reaction.

Summary of Purity Assessment Data for Azo Dyes

The following table summarizes typical data obtained from various purity assessment methods for azo dyes. Note that specific values will vary depending on the exact structure of the dye.

Analysis Parameter Typical Value/Observation for a Pure Azo Dye
TLC Rf valueA single, well-defined spot.
HPLC Purity (%)>95% (as determined by peak area).
Melting Point Melting RangeA sharp range of 1-2 °C, consistent with literature values.
UV-Vis λmaxA distinct absorption maximum in the visible region (e.g., 400-500 nm).
FT-IR Key Peaks (cm⁻¹)Presence of -N=N- stretch (approx. 1400-1500), absence of starting material peaks (e.g., -NH2 stretch).[7]

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams outline the synthesis and purity assessment workflows.

SynthesisWorkflow cluster_synthesis Azo Dye Synthesis p_toluidine p-Toluidine Hydrochloride diazotization Diazotization (NaNO2, HCl, 0-5°C) p_toluidine->diazotization diazonium_salt Diazonium Salt diazotization->diazonium_salt azo_coupling Azo Coupling diazonium_salt->azo_coupling coupling_agent Coupling Agent (e.g., 2-Naphthol) coupling_agent->azo_coupling crude_dye Crude Azo Dye azo_coupling->crude_dye purification Purification (Recrystallization) crude_dye->purification pure_dye Pure Azo Dye purification->pure_dye

Caption: Workflow for the synthesis of an azo dye from this compound.

PurityAssessmentWorkflow cluster_assessment Purity Assessment synthesized_dye Synthesized Azo Dye tlc TLC Analysis synthesized_dye->tlc hplc HPLC Analysis synthesized_dye->hplc mp Melting Point Analysis synthesized_dye->mp uv_vis UV-Vis Spectroscopy synthesized_dye->uv_vis ftir FT-IR Spectroscopy synthesized_dye->ftir purity_conclusion Conclusion on Purity tlc->purity_conclusion hplc->purity_conclusion mp->purity_conclusion uv_vis->purity_conclusion ftir->purity_conclusion

Caption: Comprehensive workflow for the purity assessment of synthesized azo dyes.

By employing a combination of these analytical techniques, researchers can confidently determine the purity of their synthesized azo dyes, ensuring the reliability and reproducibility of their subsequent experiments and applications.

References

A Researcher's Guide to the Quantitative Analysis of p-Toluidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of p-Toluidine hydrochloride is a critical step in various stages of research and manufacturing, from quality control of raw materials to monitoring chemical reactions. This guide provides a comparative overview of common analytical techniques for the determination of this compound, complete with performance data and detailed experimental protocols to aid in method selection and implementation.

Comparison of Analytical Techniques

A variety of analytical methods are available for the quantification of this compound, each with its own set of advantages and limitations. The choice of method often depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of four common techniques: Gas Chromatography-Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), UV-Visible Spectrophotometry, and Non-aqueous Potentiometric Titration.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)UV-Visible SpectrophotometryNon-aqueous Potentiometric Titration
Principle Separation based on volatility and interaction with a stationary phase, followed by detection via flame ionization.Separation based on partitioning between a mobile and stationary phase, with detection by UV absorbance.Measurement of light absorbance by the analyte at a specific wavelength.Titration of the basic amine group with a standard acid in a non-aqueous solvent.
Linearity Range 2.7 - 150 µg/g1 - 100 µg/mL (Estimated)5 - 40 µg/mL (Estimated)N/A (Endpoint determination)
Limit of Detection (LOD) 0.9 µg/g~0.1 µg/mL (Estimated)~0.5 µg/mL (Estimated)Dependent on titrant concentration and endpoint detection
Limit of Quantification (LOQ) 2.7 µg/g~0.3 µg/mL (Estimated)~1.5 µg/mL (Estimated)Dependent on titrant concentration and endpoint detection
Accuracy (% Recovery) 96.7% - 107.9%97% - 103% (Typical)98% - 102% (Typical)>99% (Typical)
Precision (%RSD) < 2%< 3% (Typical)< 2% (Typical)< 1% (Typical)
Analysis Time ~15 - 30 minutes~10 - 20 minutes< 5 minutes~10 - 15 minutes
Advantages High sensitivity and specificity, suitable for complex matrices.Versatile, robust, and widely applicable for purity and content analysis.Simple, rapid, and cost-effective for routine analysis of pure samples.High accuracy and precision, a primary method for determining purity.
Disadvantages May require derivatization for volatile compounds, destructive technique.Higher cost of instrumentation and solvents.Prone to interference from other UV-absorbing compounds.Less sensitive than chromatographic methods, requires larger sample amounts.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended to serve as a starting point and may require optimization based on specific laboratory conditions and sample characteristics.

Gas Chromatography-Flame Ionization Detector (GC-FID) Method

Instrumentation: Gas chromatograph equipped with a flame ionization detector and a fused silica (B1680970) capillary column (e.g., Rtx-5, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents and Materials:

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1000 µg/mL). Prepare a series of working standards by diluting the stock solution with dichloromethane to achieve concentrations within the linear range (e.g., 5, 10, 25, 50, 100, 150 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol. Dilute an aliquot of this solution with dichloromethane to a final concentration within the calibration range.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program: Initial temperature of 90°C for 1 minute, ramp at 10°C/min to 250°C, hold for 5 minutes.

    • Carrier Gas Flow Rate: 1 mL/min (Nitrogen)

    • Injection Volume: 1 µL (splitless)

  • Analysis: Inject the standard and sample solutions into the GC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the p-Toluidine peak against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Method

Instrumentation: HPLC system with a UV detector, a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v) adjusted to pH 3.0 with phosphoric acid. Filter and degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1000 µg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 20 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the p-Toluidine peak against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

UV-Visible Spectrophotometry Method

Instrumentation: UV-Visible spectrophotometer with 1 cm quartz cuvettes.

Reagents and Materials:

  • This compound reference standard

  • 0.1 M Hydrochloric acid (HCl)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in 0.1 M HCl (e.g., 100 µg/mL). Prepare a series of working standards by diluting the stock solution with 0.1 M HCl to achieve concentrations within the linear range (e.g., 5, 10, 15, 20, 25, 30 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of 0.1 M HCl to obtain a concentration within the calibration range.

  • Analysis:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in 0.1 M HCl by scanning a standard solution from 200 to 400 nm.

    • Set the spectrophotometer to the determined λmax.

    • Zero the instrument with a blank of 0.1 M HCl.

    • Measure the absorbance of the standard and sample solutions.

  • Quantification: Construct a calibration curve by plotting the absorbance against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Non-aqueous Potentiometric Titration Method

Instrumentation: Potentiometric titrator with a glass electrode and a reference electrode suitable for non-aqueous solutions.

Reagents and Materials:

  • This compound reference standard

  • Glacial acetic acid (analytical grade)

  • Perchloric acid (0.1 N in glacial acetic acid), standardized

  • Mercuric acetate (B1210297) solution (5% w/v in glacial acetic acid)

Procedure:

  • Titrant Standardization: Standardize the 0.1 N perchloric acid solution against a primary standard (e.g., potassium hydrogen phthalate) in glacial acetic acid.

  • Sample Preparation: Accurately weigh about 0.15 g of this compound and dissolve it in 50 mL of glacial acetic acid. Add 10 mL of mercuric acetate solution.

  • Titration: Immerse the electrodes in the sample solution and titrate with the standardized 0.1 N perchloric acid. Record the potential (mV) as a function of the titrant volume.

  • Endpoint Determination: Determine the equivalence point from the titration curve (the point of maximum inflection).

  • Calculation: Calculate the percentage purity of this compound using the following formula: % Purity = (V * N * E) / W * 100 Where:

    • V = Volume of perchloric acid consumed at the endpoint (mL)

    • N = Normality of the perchloric acid solution

    • E = Equivalent weight of this compound (143.61 g/mol )

    • W = Weight of the sample (g)

Visualizing the Workflow and Decision Process

To further aid in the selection and implementation of an analytical method, the following diagrams illustrate a general experimental workflow and a decision tree for choosing the most appropriate technique.

Experimental Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Reporting start Receive Sample weigh Accurately Weigh Sample & Standard start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute instrument Instrument Setup & Calibration dilute->instrument measure Inject/Measure Samples & Standards instrument->measure process Process Data (e.g., Peak Integration) measure->process calculate Construct Calibration Curve & Calculate Concentration process->calculate report Generate Report calculate->report

Caption: General experimental workflow for the quantification of this compound.

Decision Tree for Analytical Method Selection cluster_criteria cluster_methods start Start: Need to quantify p-Toluidine HCl matrix Sample Matrix Complexity? start->matrix sensitivity High Sensitivity Required? matrix->sensitivity Complex purity_assay Primary Purity Assay? matrix->purity_assay Simple gc GC-FID / GC-MS sensitivity->gc Yes hplc HPLC-UV sensitivity->hplc No routine_qc Routine QC of Pure Sample? purity_assay->routine_qc No titration Potentiometric Titration purity_assay->titration Yes routine_qc->hplc No uv_vis UV-Vis Spectrophotometry routine_qc->uv_vis Yes

A Researcher's Guide to the Characterization of Impurities in Commercial p-Toluidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in commercial p-Toluidine (B81030) hydrochloride. Understanding the impurity profile of starting materials is a critical aspect of drug development and chemical research, ensuring the safety, efficacy, and reproducibility of the final product. This document outlines common impurities, details analytical techniques for their identification and quantification, and provides exemplary experimental protocols.

Introduction to Potential Impurities in p-Toluidine Hydrochloride

Impurities in commercial this compound can originate from the manufacturing process, degradation, or improper storage. The most common synthesis route for p-toluidine involves the reduction of p-nitrotoluene. Therefore, process-related impurities often include isomers, starting materials, and by-products of this reaction.

Common Impurities:

  • Isomeric Impurities: o-Toluidine (B26562) and m-toluidine (B57737) are the most common impurities and are often present due to their presence in the initial starting materials or formation during the synthesis process.[1][2]

  • Starting Materials: Unreacted p-nitrotoluene can be carried through the synthesis and purification steps.

  • By-products: Compounds formed during the reduction of p-nitrotoluene, such as azoxy, azo, and hydrazo compounds, may be present in trace amounts.

  • Other Related Substances: Aniline and other substituted anilines could be present depending on the purity of the starting materials and the specificity of the synthesis process.

Comparative Analysis of Analytical Techniques

Several analytical techniques can be employed for the comprehensive characterization of impurities in this compound. The choice of method depends on the target impurities, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used techniques.[2][3]

TechniquePrincipleCommon DetectorAnalytes DetectedAdvantagesLimitations
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.UV-Vis, Diode Array (DAD), Mass Spectrometry (MS)Isomers (o-, m-toluidine), p-nitrotoluene, non-volatile by-products.High resolution, suitable for non-volatile and thermally labile compounds, variety of detectors.[2]Can require longer analysis times, mobile phase disposal.
GC Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Flame Ionization (FID), Mass Spectrometry (MS)Isomers (o-, m-toluidine), residual solvents, volatile by-products.High sensitivity, fast analysis times, ideal for volatile compounds.[3]Not suitable for non-volatile or thermally labile compounds, derivatization may be required.
NMR Nuclear Magnetic Resonance spectroscopy provides structural information.-Can identify and quantify impurities with distinct NMR signals.Provides definitive structural information, non-destructive.Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.
FTIR Fourier-Transform Infrared Spectroscopy identifies functional groups.-Can detect the presence of unexpected functional groups from impurities.Fast and simple, provides information about chemical bonds.Not suitable for quantification of individual impurities in a mixture.

Experimental Protocols

Below are representative experimental protocols for the analysis of impurities in this compound using HPLC and GC. These methods should be validated for their intended use.

High-Performance Liquid Chromatography (HPLC) Method for Isomeric Impurities

This method is suitable for the separation and quantification of o-toluidine and m-toluidine in this compound.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile (B52724) and water with a suitable buffer (e.g., 0.1% trifluoroacetic acid or a phosphate (B84403) buffer) in a gradient or isocratic elution. A common starting point is a 70:30 (v/v) mixture of acetonitrile and water.[2]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify and quantify the isomeric impurities by comparing their retention times and peak areas with those of certified reference standards.

Gas Chromatography (GC) Method for Volatile Impurities

This method is suitable for the determination of volatile impurities, including isomeric toluidines and residual solvents.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)

Chromatographic Conditions:

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.

  • Injection Mode: Split or splitless, depending on the expected concentration of impurities.

Sample Preparation:

  • Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 10 mg/mL.

  • For the analysis of the free base, the sample may need to be neutralized with a base and extracted into an organic solvent.

Data Analysis:

  • Identify and quantify impurities by comparing their retention times and peak areas (FID) or mass spectra (MS) with those of reference standards.

Visualization of Analytical Workflow and Logic

To effectively compare and select an appropriate analytical strategy, it is useful to visualize the workflow and the logical relationships between different stages of the impurity characterization process.

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample Commercial p-Toluidine HCl Preparation Sample Preparation (Dissolution, Dilution, Extraction) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC Non-volatile Impurities GC GC Analysis Preparation->GC Volatile Impurities NMR_FTIR Spectroscopic Analysis (NMR, FTIR) Preparation->NMR_FTIR Structural Confirmation Identification Impurity Identification HPLC->Identification GC->Identification NMR_FTIR->Identification Quantification Impurity Quantification Identification->Quantification Report Comprehensive Report Quantification->Report

Caption: Experimental workflow for impurity characterization.

Logical_Comparison cluster_criteria Decision Criteria cluster_methods Analytical Methods Impurity_Type Nature of Impurities (Volatile vs. Non-volatile) HPLC HPLC Impurity_Type->HPLC Non-volatile GC GC Impurity_Type->GC Volatile Sensitivity Required Sensitivity Sensitivity->HPLC Sensitivity->GC Quantification Quantitative vs. Qualitative Quantification->HPLC Quantitative Quantification->GC Quantitative Spectroscopy NMR / FTIR Quantification->Spectroscopy Qualitative / Structural

Caption: Logical guide for selecting an analytical method.

Conclusion

The characterization of impurities in commercial this compound is a multi-faceted process that requires the application of appropriate analytical techniques. A combination of chromatographic methods, such as HPLC and GC, provides a powerful approach for the separation and quantification of a wide range of potential impurities. Spectroscopic methods like NMR and FTIR can be used for structural elucidation and confirmation. By implementing a robust analytical strategy, researchers and drug development professionals can ensure the quality and consistency of their starting materials, leading to more reliable and safer final products.

References

Benchmarking p-Toluidine Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of aromatic amines, key intermediates in pharmaceutical and chemical synthesis, p-Toluidine hydrochloride stands as a widely utilized building block. This guide provides a comprehensive benchmark of this compound against other common aromatic amine hydrochlorides: aniline (B41778) hydrochloride, o-toluidine (B26562) hydrochloride, and m-toluidine (B57737) hydrochloride. The following comparison, supported by physicochemical data and standardized experimental protocols, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physical and chemical characteristics of these aromatic amine hydrochlorides are crucial for their handling, storage, and application in synthesis. A summary of their key properties is presented below.

PropertyThis compoundAniline Hydrochlorideo-Toluidine Hydrochloridem-Toluidine Hydrochloride
Molecular Formula C₇H₁₀ClN[1][2]C₆H₈ClN[3]C₇H₁₀ClNC₇H₁₀ClN[4]
Molecular Weight 143.61 g/mol [1][2][3]129.59 g/mol [5][6]143.62 g/mol [7]143.61 g/mol [4]
Melting Point 243-245 °C[8]198-200 °C[3]215-217 °C[9][10]228-230 °C
Boiling Point 257.5 °C at 760 mmHg245 °C[5][11][12]242.2 °C[13]250.7 °C at 760 mmHg
Solubility in Water ≥ 100 mg/mL at 20 °C[14]107 g/100ml at 20°C[5]8.29 g/L at 25 °C[13]≥ 100 mg/mL at 20 °C[4]
Appearance Off-white to grayish-white crystals[14]White to greenish crystalline solid[11]Green crystals or white crystalline solid[9]Light gray solid[4]

Spectral Characteristics for Identification and Purity

Spectroscopic analysis is fundamental for verifying the identity and assessing the purity of aromatic amines. Below is a summary of typical spectral data.

TechniqueThis compoundAniline Hydrochlorideo-Toluidine Hydrochloridem-Toluidine Hydrochloride
UV-Vis (λmax) ~280-290 nm[15]Not specifiedNot specifiedNot specified
FT-IR (KBr, cm⁻¹) N-H stretching and bending, aromatic ring vibrations[15]Characteristic peaks for amine salt and aromatic ringCharacteristic peaks for amine salt and aromatic ringCharacteristic peaks for amine salt and aromatic ring
¹H NMR (DMSO-d₆, δ) Signals for aromatic protons, methyl protons, and -NH₃⁺ protonsSignals for aromatic protons and -NH₃⁺ protons[16]Signals for aromatic protons, methyl protons, and -NH₃⁺ protonsSignals for aromatic protons, methyl protons, and -NH₃⁺ protons

Performance in Synthetic Applications

This compound and its counterparts are pivotal starting materials in the synthesis of a wide array of molecules, including dyes, pharmaceuticals, and agrochemicals.[17] The position of the methyl group in the toluidine isomers significantly influences their reactivity and the properties of the resulting products.

  • This compound is a key precursor for azo dyes and pigments.[3] In the pharmaceutical industry, it serves as a building block for analgesics and antipyretics.[15][17]

  • Aniline hydrochloride , lacking the methyl group, is often used as a fundamental building block in dye synthesis and the production of rubber processing chemicals.[6]

  • o-Toluidine hydrochloride is primarily used in the manufacture of specific dyes and pigments.[10]

  • m-Toluidine hydrochloride finds application as an intermediate in the synthesis of various dyes and other organic compounds.[3]

The steric hindrance and electronic effects of the methyl group in the ortho, meta, and para positions can lead to differences in reaction rates and regioselectivity during electrophilic substitution reactions, a critical consideration for synthetic chemists.

Experimental Protocols

To facilitate a standardized comparison of these aromatic amines, detailed experimental protocols for their analysis are provided below.

Experimental Workflow for Comparative Analysis

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Comparison A Weighing of Aromatic Amine HCl B Dissolution in Appropriate Solvent A->B C HPLC Analysis (Purity & Quantification) B->C D FT-IR Spectroscopy (Functional Group ID) B->D E NMR Spectroscopy (Structural Elucidation) B->E F Peak Integration & Purity Calculation C->F G Spectral Interpretation & Comparison D->G E->G H Comparative Analysis of Physicochemical Properties F->H G->H

Caption: General workflow for the comparative analysis of aromatic amine hydrochlorides.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate and quantify the respective aromatic amine from potential impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Acetonitrile:Water (gradient elution may be required for optimal separation of isomers).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the aromatic amine hydrochloride in 10 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation

This technique is used to confirm the presence of key functional groups.

  • Instrumentation: FT-IR spectrometer.

  • Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with 100-200 mg of dry KBr.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR provides detailed information about the molecular structure.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra.

Role in Bioactive Molecule Synthesis

Aromatic amines are fundamental precursors in the synthesis of a vast number of bioactive molecules. The following diagram illustrates a generalized pathway.

G A Aromatic Amine (e.g., p-Toluidine) B Diazotization A->B NaNO2, HCl F Acylation / Alkylation A->F Acyl/Alkyl Halide C Diazonium Salt B->C D Coupling Reaction C->D Coupling Partner E Azo Compound (Dye/Pigment) D->E G Amide / Substituted Amine F->G H Further Functionalization G->H I Bioactive Molecule (e.g., Pharmaceutical) H->I

Caption: Generalized synthetic pathways from aromatic amines to bioactive molecules.

This comparative guide provides a foundational resource for researchers working with this compound and other aromatic amines. By understanding their distinct properties and employing standardized analytical methods, scientists can optimize their synthetic strategies and ensure the quality and integrity of their research outcomes.

References

The Efficacy of p-Toluidine Hydrochloride in Azo and Triarylmethane Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of p-toluidine (B81030) hydrochloride's performance against alternative aromatic amines in the synthesis of azo and triarylmethane dyes. Experimental data, detailed methodologies, and safety profiles are presented to offer an objective assessment for researchers and professionals in dye chemistry and related fields.

Executive Summary

p-Toluidine hydrochloride is a versatile and widely utilized precursor in the manufacturing of various dye classes, particularly azo and triarylmethane dyes.[1][2] Its reactivity in diazotization and coupling reactions makes it a staple in producing vibrant and lasting colors.[3] However, growing concerns over its toxicity and environmental impact have prompted the exploration of safer and more sustainable alternatives.[4][5] This guide evaluates the efficacy of this compound in comparison to other common intermediates like aniline (B41778) and sulfanilic acid, focusing on performance metrics such as yield, purity, and dye fastness properties.

Comparison of this compound in Azo Dye Synthesis

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are the largest class of synthetic dyes used in a multitude of industries.[6] The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, such as this compound, followed by a coupling reaction with an electron-rich component.

Performance Data

The following table summarizes the performance of this compound in comparison to common alternatives in azo dye synthesis. It is important to note that yields and purity can vary significantly based on the specific coupling component and reaction conditions.

PrecursorDye ClassTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
This compound Azo85-95~98Good reactivity, vibrant shades (yellow to red), good lightfastness.[3]Moderate toxicity, potential carcinogen, environmental concerns.[4][5][7]
Aniline Azo70-90~97Readily available, cost-effective, versatile for a wide range of colors.Higher volatility, toxic, known carcinogen.[8]
Sulfanilic Acid Azo80-92>99Produces water-soluble dyes, lower toxicity compared to toluidine and aniline.Limited to specific color ranges (orange-red), requires different solubility considerations.
Experimental Protocols: Azo Dye Synthesis

To provide a direct comparison, detailed experimental protocols for the synthesis of a simple azo dye using this compound and aniline are presented below.

1.2.1. Synthesis of an Azo Dye using this compound

  • Diazotization:

    • Dissolve 14.4 g (0.1 mol) of this compound in 50 mL of 2M hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled solution of 6.9 g (0.1 mol) of sodium nitrite (B80452) in 20 mL of deionized water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.

  • Coupling:

    • In a separate beaker, dissolve 14.4 g (0.1 mol) of 2-naphthol (B1666908) in 80 mL of 10% sodium hydroxide (B78521) solution and cool to 5 °C.

    • Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring, keeping the temperature below 10 °C.

    • A brightly colored precipitate will form immediately.

    • Continue stirring for 30 minutes to ensure complete coupling.

    • Filter the dye, wash with cold water until the filtrate is neutral, and dry in an oven at 60-70 °C.

1.2.2. Synthesis of an Azo Dye using Aniline

  • Diazotization:

    • Dissolve 9.3 g (0.1 mol) of aniline in 50 mL of 2M hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled solution of 6.9 g (0.1 mol) of sodium nitrite in 20 mL of deionized water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.

  • Coupling:

    • In a separate beaker, dissolve 14.4 g (0.1 mol) of 2-naphthol in 80 mL of 10% sodium hydroxide solution and cool to 5 °C.

    • Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring, keeping the temperature below 10 °C.

    • A colored precipitate will form.

    • Continue stirring for 30 minutes.

    • Filter the dye, wash thoroughly with cold water, and dry.

Logical Workflow for Azo Dye Synthesis

AzoDyeSynthesis cluster_diazotization Diazotization cluster_coupling Coupling AromaticAmine Aromatic Amine (p-Toluidine HCl or Aniline) DiazoniumSalt Diazonium Salt Solution AromaticAmine->DiazoniumSalt HCl Hydrochloric Acid HCl->DiazoniumSalt NaNO2 Sodium Nitrite Solution NaNO2->DiazoniumSalt IceBath Ice Bath (0-5°C) IceBath->DiazoniumSalt Temperature Control AzoDye Azo Dye Precipitate DiazoniumSalt->AzoDye Coupling Reaction CouplingComponent Coupling Component (e.g., 2-Naphthol) CouplingComponent->AzoDye NaOH Sodium Hydroxide Solution NaOH->AzoDye TriarylmethaneSynthesis cluster_condensation Condensation cluster_oxidation Oxidation AromaticAldehyde Aromatic Aldehyde (e.g., Benzaldehyde) LeucoBase Leuco Base AromaticAldehyde->LeucoBase AromaticAmine Aromatic Amine (e.g., N,N-Dimethylaniline) AromaticAmine->LeucoBase AcidCatalyst Acid Catalyst AcidCatalyst->LeucoBase Catalyzes TriarylmethaneDye Triarylmethane Dye LeucoBase->TriarylmethaneDye Oxidation Reaction OxidizingAgent Oxidizing Agent (e.g., PbO2) OxidizingAgent->TriarylmethaneDye

References

Safety Operating Guide

Proper Disposal of p-Toluidine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. p-Toluidine hydrochloride, a toxic and potentially carcinogenic compound, requires stringent disposal procedures. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical management.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. It is toxic if swallowed, in contact with skin, or inhaled, causes serious eye irritation, may cause an allergic skin reaction, is suspected of causing cancer, and is very toxic to aquatic life[1][2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Protective Clothing: A lab coat or chemical-resistant apron.

  • Eye/Face Protection: Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities.

  • Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[3].

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Adherence to all federal, state, and local regulations is mandatory[1].

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Avoid mixing with other waste streams unless explicitly permitted by your institution's waste management plan.

    • Ensure the container is stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents[3].

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, vacuum or sweep up the material and place it into a suitable disposal container[3].

    • Avoid generating dust. If necessary, dampen the solid material with water before collection[4].

    • Wash the spill area thoroughly with soap and water[4].

    • All materials used for cleanup (e.g., absorbent paper, contaminated clothing) must be sealed in a vapor-tight plastic bag and disposed of as hazardous waste[4].

  • Disposal of Empty Containers:

    • Empty containers may still retain hazardous residues and should be treated as hazardous waste.

    • If possible, decontaminate the container. Otherwise, puncture the container to prevent reuse and dispose of it through a licensed waste disposal service.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • The recommended disposal method is incineration in a licensed facility, which may involve mixing the material with a combustible solvent[1][5].

III. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and classification data for this compound.

ParameterValue/ClassificationSource(s)
UN Number 2811[1]
UN Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S.[2]
Oral LD50 (rat) 1285 mg/kg[3]
Hazard Statements H301+H311+H331, H317, H319, H351, H400[1][2]
Precautionary Statements P261, P273, P280, P301+P310, P305+P351+P338, P311[2]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is it a spill? ppe->spill collect_waste Collect in a labeled, sealed hazardous waste container spill->collect_waste No clean_spill Clean spill following protocol (avoid dust, collect residue) spill->clean_spill Yes store Store in a cool, dry, well-ventilated area collect_waste->store clean_spill->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Arrange for professional disposal (e.g., incineration) contact_ehs->disposal end Disposal Complete disposal->end

Caption: Workflow for this compound Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.